molecular formula C9H11Cl B155286 1-Chloro-2-propylbenzene CAS No. 1730-86-5

1-Chloro-2-propylbenzene

Cat. No.: B155286
CAS No.: 1730-86-5
M. Wt: 154.63 g/mol
InChI Key: WRZSIHUUDJFHNY-UHFFFAOYSA-N
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Description

1-Chloro-2-propylbenzene is a useful research compound. Its molecular formula is C9H11Cl and its molecular weight is 154.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1730-86-5

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

IUPAC Name

1-chloro-2-propylbenzene

InChI

InChI=1S/C9H11Cl/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3

InChI Key

WRZSIHUUDJFHNY-UHFFFAOYSA-N

SMILES

CCCC1=CC=CC=C1Cl

Canonical SMILES

CCCC1=CC=CC=C1Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-chloro-2-propylbenzene, a substituted aromatic hydrocarbon of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally determined data, this guide combines predicted values with established experimental protocols for the determination of key physical characteristics.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in synthetic chemistry and materials science. The following table summarizes the available data for this compound. It is important to note that many of these values are predicted and should be used as estimations pending experimental verification.

PropertyValueSource/Method
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.64 g/mol [1]
CAS Number 1730-86-5[2][3]
Appearance Colorless liquid (predicted)
Boiling Point 196.0 ± 9.0 °C at 760 mmHg (Predicted)
70-71 °C (Pressure not specified, likely reduced)
Melting Point Not available
Density 1.026 ± 0.06 g/cm³ (Predicted)
Refractive Index 1.521 ± 0.020 (Predicted)
Solubility Insoluble in water (predicted); Soluble in common organic solvents (e.g., benzene, toluene, hexane) (predicted by analogy to similar compounds)[4][5]
LogP (Octanol/Water Partition Coefficient) 3.29250 (Predicted)[1]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Thiele tube or other heating apparatus (e.g., oil bath)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is heated gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Water bath for temperature control

  • Sample of this compound

Procedure:

  • The empty, clean, and dry pycnometer is weighed on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20°C or 25°C) to allow the liquid to reach thermal equilibrium.

  • The pycnometer is removed from the water bath, dried, and weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Dropper or pipette

  • Sample of this compound

  • Ethanol or other suitable cleaning solvent

Procedure:

  • The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • If a colored band is observed, the dispersion compensator is adjusted to produce a sharp, achromatic dividing line.

  • The refractive index is read from the scale. The temperature should also be recorded.

Synthesis Pathway of this compound

A logical and efficient synthesis of this compound is crucial to avoid the formation of isomeric impurities. Direct Friedel-Crafts alkylation of chlorobenzene with a propyl halide is not ideal due to the high probability of carbocation rearrangement, which would lead to the formation of the isopropyl-substituted product. A more reliable method involves a two-step sequence: Friedel-Crafts acylation followed by reduction.

The following diagram illustrates this synthetic pathway.

Synthesis_of_1_Chloro_2_propylbenzene cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_reaction2 Step 2: Reduction Chlorobenzene Chlorobenzene Acylation Friedel-Crafts Acylation Chlorobenzene->Acylation Propanoyl_chloride Propanoyl chloride Propanoyl_chloride->Acylation AlCl₃ Intermediate 1-(2-chlorophenyl)propan-1-one Acylation->Intermediate Reduction Clemmensen or Wolff-Kishner Reduction Intermediate->Reduction Zn(Hg), HCl or N₂H₄, KOH Product This compound Reduction->Product

Caption: Synthetic route for this compound via Friedel-Crafts acylation and subsequent reduction.

Experimental Protocols for Synthesis

Step 1: Friedel-Crafts Acylation of Chlorobenzene with Propanoyl Chloride

This reaction introduces the propanoyl group to the chlorobenzene ring, primarily at the para and ortho positions.[6][7] The ortho isomer, 1-(2-chlorophenyl)propan-1-one, is the desired intermediate.

Materials:

  • Chlorobenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (or another suitable inert solvent)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

  • Anhydrous aluminum chloride is suspended in the inert solvent in a round-bottom flask equipped with a stirrer, dropping funnel, and condenser. The mixture is cooled in an ice bath.

  • A solution of propanoyl chloride in the solvent is added dropwise to the stirred suspension.

  • Chlorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified time to ensure the reaction goes to completion.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product, a mixture of ortho and para isomers, is purified by fractional distillation or column chromatography to isolate the desired 1-(2-chlorophenyl)propan-1-one.

Step 2: Reduction of 1-(2-chlorophenyl)propan-1-one

The carbonyl group of the intermediate ketone is reduced to a methylene group to yield the final product. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[8][9][10][11][12][13][14]

A) Clemmensen Reduction Protocol

Materials:

  • 1-(2-chlorophenyl)propan-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene (as a co-solvent)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.

  • The 1-(2-chlorophenyl)propan-1-one, zinc amalgam, concentrated hydrochloric acid, and toluene are placed in a round-bottom flask.

  • The mixture is heated under reflux with vigorous stirring for several hours.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

  • The combined organic layers are washed with water and sodium bicarbonate solution, then dried over an anhydrous drying agent.

  • The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

B) Wolff-Kishner Reduction Protocol

Materials:

  • 1-(2-chlorophenyl)propan-1-one

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • High-boiling solvent (e.g., diethylene glycol)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • 1-(2-chlorophenyl)propan-1-one, hydrazine hydrate, and potassium hydroxide are dissolved in diethylene glycol in a round-bottom flask.

  • The mixture is heated to a temperature that allows for the formation of the hydrazone intermediate, with the removal of water.

  • The temperature is then raised to a higher level (typically around 180-200 °C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

  • After the reaction is complete (indicated by the cessation of gas evolution), the mixture is cooled.

  • The product is isolated by extraction with a suitable solvent (e.g., diethyl ether) after dilution with water.

  • The organic extract is washed with water, dried, and the solvent is removed.

  • The final product, this compound, is purified by distillation.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 1-Chloro-2-propylbenzene. The information is curated to be a valuable resource for professionals in research, science, and drug development, offering detailed data and methodologies to support advanced chemical applications.

Chemical Structure and Identification

This compound, also known as o-chloropropylbenzene, is an aromatic organic compound. The structure consists of a benzene ring substituted with a chlorine atom and a propyl group at adjacent positions.

IdentifierValue
IUPAC Name This compound[1]
SMILES String CCCC1=CC=CC=C1Cl[1]
CAS Number 1730-86-5[1][2]
Molecular Formula C₉H₁₁Cl[1][2]
Molecular Weight 154.64 g/mol [3]

Molecular Geometry and Bonding

Note: The following data is theoretical and should be used as a reliable estimate in the absence of experimental crystallographic data.

BondEstimated Bond Length (Å)
C-Cl1.74
C-C (aromatic)1.39 - 1.40
C-C (propyl)1.53 - 1.54
C-H (aromatic)1.08
C-H (propyl)1.09 - 1.10
AngleEstimated Bond Angle (°)
C-C-C (aromatic)120
C-C-Cl (aromatic)120
C-C-C (propyl)109.5
H-C-H (propyl)109.5

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are key spectroscopic data points.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10 - 7.40m4HAr-H
2.60t2H-CH₂- (benzylic)
1.65sextet2H-CH₂-
0.95t3H-CH₃

¹³C NMR Spectral Data

While a complete peak list is not available, the NIST Chemistry WebBook confirms the availability of ¹³C NMR spectra for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2960 - 2850StrongC-H stretch (aliphatic)
1600, 1480Medium-StrongC=C stretch (aromatic ring)
750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is available on the NIST Chemistry WebBook.[2][4]

Major Fragmentation Peaks (m/z)

m/zRelative IntensityPossible Fragment
154Moderate[M]⁺ (Molecular Ion)
125High[M - C₂H₅]⁺
119Moderate[M - Cl]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Synthesis Protocols

Two potential synthetic routes for this compound are outlined below.

Synthesis via Grignard Reaction

A plausible method for the synthesis of this compound involves the reaction of a propyl Grignard reagent with 1,2-dichlorobenzene.

Experimental Protocol:

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with 1,2-Dichlorobenzene: The freshly prepared propylmagnesium bromide solution is cooled to 0 °C. A solution of 1,2-dichlorobenzene in anhydrous diethyl ether is then added dropwise with stirring.

  • Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield this compound.

Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

An alternative route involves the Friedel-Crafts acylation of chlorobenzene followed by reduction of the resulting ketone.

Experimental Protocol:

  • Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in dry chlorobenzene, propanoyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Workup: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude 2-chloropropiophenone.

  • Clemmensen Reduction: The crude ketone is refluxed with amalgamated zinc and concentrated hydrochloric acid.

  • Final Workup and Purification: After the reduction is complete, the mixture is cooled, and the organic layer is separated, washed, dried, and purified by fractional distillation to afford this compound.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Synthesis Workflow (Grignard Route)

G start Start reagent_prep Prepare Propylmagnesium Bromide start->reagent_prep reaction React with 1,2-Dichlorobenzene reagent_prep->reaction workup Aqueous Workup reaction->workup purification Fractional Distillation workup->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

References

Spectroscopic Profile of 1-Chloro-2-propylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-2-propylbenzene (o-Chloropropylbenzene), a substituted aromatic compound. The information compiled herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document presents available quantitative data from mass spectrometry and nuclear magnetic resonance spectroscopy, alongside representative experimental protocols.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while mass spectrometry data is readily available, specific, experimentally verified high-resolution ¹H and ¹³C NMR data is not widely published. The NMR data presented is therefore estimated based on established chemical shift ranges for analogous compounds and substituent effects on the benzene ring.

Table 1: Mass Spectrometry (MS) Data for this compound

PropertyValueSource
Molecular FormulaC₉H₁₁Cl[NIST], [PubChem]
Molecular Weight154.64 g/mol [NIST], [PubChem]
Ionization ModeElectron Ionization (EI)[NIST]
Major Fragment Ions (m/z)
154[M]⁺ (Molecular Ion)[PubChem]
125[M - C₂H₅]⁺ (Loss of ethyl group)[PubChem]
119[M - Cl]⁺ (Loss of chlorine)
91[C₇H₇]⁺ (Tropylium ion)

Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C1 (C-Cl)133 - 136Quaternary carbon, deshielded by chlorine.
C2 (C-CH₂CH₂CH₃)138 - 141Quaternary carbon, deshielded by the alkyl group.
C3, C4, C5, C6 (Ar-H)126 - 130Aromatic carbons. The specific shifts depend on their position relative to the substituents.
α-CH₂35 - 38Benzylic carbon, deshielded by the aromatic ring.
β-CH₂24 - 27
γ-CH₃13 - 15

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic Protons (4H)7.1 - 7.4Multiplet~7-8 (ortho), ~2-3 (meta)Complex splitting pattern due to coupling between non-equivalent aromatic protons.
α-CH₂ (2H)2.6 - 2.8Triplet~7.5Benzylic protons, deshielded by the aromatic ring.
β-CH₂ (2H)1.6 - 1.8Sextet~7.5
γ-CH₃ (3H)0.9 - 1.0Triplet~7.5

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. However, the following represents standard methodologies for the analysis of similar chlorinated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common technique for the analysis of volatile and semi-volatile organic compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI) and scanning a mass range of m/z 50-500.

Methodology:

  • Sample Preparation: The sample is typically dissolved in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

  • Injection: A 1 µL aliquot of the sample is injected into the GC inlet, which is maintained at a temperature of 250°C. A split ratio of 50:1 is commonly used.

  • Chromatographic Separation: The GC oven temperature is programmed to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min. Helium is typically used as the carrier gas with a constant flow rate of 1 mL/min.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized by a 70 eV electron beam. The resulting fragments are separated by the mass analyzer and detected.

  • Data Analysis: The mass spectrum of the eluting peak corresponding to this compound is recorded and compared with spectral libraries for identification. The fragmentation pattern provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for the detailed structural elucidation of organic molecules.

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This involves a 90° pulse, a relaxation delay of 2-5 seconds, and the accumulation of a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts of the signals are reported in parts per million (ppm) relative to the TMS standard.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_results Structural Elucidation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Volatile Sample NMR NMR Analysis Dissolution->NMR Deuterated Solvent MS_Data Mass Spectrum (m/z vs. Intensity) GCMS->MS_Data H_NMR_Data ¹H NMR Spectrum (δ vs. Intensity) NMR->H_NMR_Data C_NMR_Data ¹³C NMR Spectrum (δ vs. Intensity) NMR->C_NMR_Data Structure Verified Structure of This compound MS_Data->Structure Molecular Weight & Fragmentation Pattern H_NMR_Data->Structure Proton Environment & Connectivity C_NMR_Data->Structure Carbon Skeleton

Caption: Workflow for the spectroscopic characterization of this compound.

1-Chloro-2-propylbenzene CAS registry number

Author: BenchChem Technical Support Team. Date: December 2025

CAS Registry Number: 1730-86-5

Abstract

Chemical and Physical Properties

1-Chloro-2-propylbenzene, also known as o-chloropropylbenzene, is a disubstituted benzene derivative.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Registry Number 1730-86-5[1][2][3]
Molecular Formula C₉H₁₁Cl[1][2][3][4]
Molecular Weight 154.64 g/mol [1][2][3][4]
Alternate Names o-Chloropropylbenzene[1][2][3]
LogP 3.29250[4]
PSA 0.00000[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following information has been compiled from various databases.

Spectrum TypeData AvailabilitySource
Mass Spectrometry (GC-MS) Available[1][2]
¹³C NMR Spectroscopy Available[4]
Infrared (IR) Spectroscopy Available[4]

Note: Access to full spectral data may require a subscription to specialized databases.

Synthesis Protocols

Representative Synthesis of a Chloro-propylbenzene Isomer (meta-isomer)

The synthesis of 1-chloro-3-propylbenzene from benzene involves the following key transformations:

  • Friedel-Crafts Acylation: Benzene is first acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone. The acyl group is a meta-director for subsequent electrophilic aromatic substitution.

  • Chlorination: The propiophenone is then chlorinated using chlorine gas (Cl₂) and a catalyst such as iron(III) chloride (FeCl₃). The chlorine atom is directed to the meta position relative to the acyl group.

  • Reduction: Finally, the keto group of the 3-chloropropiophenone is reduced to a propyl group. A common method for this is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Disclaimer: This is a generalized protocol for a related isomer and should be adapted and optimized by a qualified chemist with appropriate safety precautions.

Safety and Toxicology

Comprehensive toxicological data for this compound is limited.[1] The Safety Data Sheet (SDS) for this compound should be consulted before handling. General safety precautions for handling chlorinated aromatic hydrocarbons should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

Logical Workflow for Information Synthesis

The following diagram illustrates the workflow used to gather and synthesize the information presented in this technical guide.

Information_Synthesis_Workflow Information Synthesis Workflow for this compound Technical Guide cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Content Generation A Initial Query: This compound CAS Registry Number B Secondary Queries: - Synthesis Protocols - Spectroscopic Data - Safety Information C CAS Number Identification: 1730-86-5 A->C Identifies CAS No. D Data Extraction: - Chemical Properties - Spectroscopic Data Types - Safety Mentions B->D Extracts key data points E Protocol Analysis: - Identification of related isomer synthesis B->E Analyzes synthetic routes F Table Creation: - Quantitative Data Summary C->F D->F G Protocol Formulation: - Representative Synthesis E->G I Final Document Assembly F->I G->I H Diagram Generation: - Graphviz Workflow H->I

Caption: Workflow for Technical Guide Creation.

References

An In-depth Technical Guide to the Reactivity of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1-chloro-2-propylbenzene with a range of common laboratory reagents. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from the well-established reactivity of analogous compounds, namely chlorobenzene, propylbenzene, and other ortho-substituted alkylbenzenes. The document covers key reaction classes including electrophilic aromatic substitution, reactions at the benzylic position of the propyl group, nucleophilic aromatic substitution, and the formation of organometallic reagents. Each section includes predicted reactivity, general experimental protocols, and tabulated data for related compounds to provide a predictive framework for reaction design and development.

Introduction

This compound is an aromatic compound featuring both a deactivating, ortho,para-directing chloro substituent and an activating, ortho,para-directing propyl substituent on the benzene ring. This substitution pattern leads to a nuanced reactivity profile where the electronic and steric effects of both groups influence the regioselectivity and rate of chemical transformations. Understanding these competing influences is crucial for predicting reaction outcomes and designing synthetic routes involving this molecule. This guide aims to provide a detailed theoretical and practical framework for researchers working with this compound.

Molecular Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₁₁Cl[1][2]
Molecular Weight 154.64 g/mol [1][2]
CAS Number 1730-86-5[1][2]
Appearance Not available
Boiling Point Not available
Density Not available

Spectroscopic Data:

  • Mass Spectrum (EI): The NIST WebBook provides the mass spectrum of this compound, which can be a valuable tool for its identification.[1]

  • ¹³C NMR and IR Spectra: PubChem lists the availability of ¹³C NMR and vapor-phase IR spectra for this compound.[3]

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is susceptible to electrophilic attack. The regiochemical outcome of these reactions is governed by the directing effects of the existing chloro and propyl substituents.

  • Chloro Group: Deactivating and ortho,para-directing.

  • Propyl Group: Activating and ortho,para-directing.

The combined effect of these two groups directs incoming electrophiles primarily to the positions ortho and para to the activating propyl group and ortho and para to the deactivating chloro group. The positions are numbered starting from the propyl group as 1. Therefore, the possible positions for electrophilic attack are C4 and C6. Due to the steric hindrance from the adjacent propyl group, substitution at the C6 position is expected to be less favored than at the C4 position.[4]

G

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the deactivating effect of the chloro group, forcing conditions may be required.

Predicted Reaction: this compound is expected to react with a mixture of concentrated nitric acid and sulfuric acid to yield primarily 4-nitro-1-chloro-2-propylbenzene.

General Experimental Protocol (Adapted from the nitration of chlorotoluene): [5]

  • To a cooled (0-10 °C) and stirred solution of this compound in a suitable solvent (e.g., dichloromethane), slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

ReagentConditionsMajor Product(s)Reference
Conc. HNO₃, Conc. H₂SO₄0-10 °C to RT4-Nitro-1-chloro-2-propylbenzene[5]
Halogenation

Halogenation (e.g., bromination or chlorination) of the aromatic ring requires a Lewis acid catalyst.

Predicted Reaction: With bromine and a Lewis acid catalyst like FeBr₃, this compound is expected to yield primarily 4-bromo-1-chloro-2-propylbenzene.

General Experimental Protocol (Adapted from the halogenation of toluene): [6]

  • To a solution of this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane), add a catalytic amount of a Lewis acid (e.g., FeBr₃ or AlCl₃).

  • Slowly add a solution of the halogen (e.g., bromine in the same solvent) to the mixture at room temperature, protecting the reaction from light.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction by carefully adding water.

  • Separate the organic layer and wash it with a dilute solution of sodium thiosulfate (for bromination) or sodium bisulfite (for chlorination), followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by distillation or chromatography.

ReagentCatalystMajor Product(s)Reference
Br₂FeBr₃4-Bromo-1-chloro-2-propylbenzene[6]
Cl₂AlCl₃1,4-Dichloro-2-propylbenzene[6]
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst. The product is a ketone, which is deactivated towards further acylation, thus preventing poly-substitution.[7]

Predicted Reaction: Acylation with acetyl chloride and AlCl₃ is predicted to yield mainly 1-(4-chloro-3-propylphenyl)ethanone.

General Experimental Protocol (Adapted from the acylation of chlorobenzene): [8]

  • In a flask equipped with a stirrer and a reflux condenser, suspend anhydrous aluminum chloride in an excess of this compound (which can act as the solvent) or in a suitable inert solvent like dichloromethane.

  • Cool the mixture in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride).

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for a few hours to complete the reaction.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, dilute sodium hydroxide solution, and brine.

  • Dry the organic layer and remove the solvent.

  • Purify the resulting ketone by vacuum distillation or recrystallization.

ReagentCatalystMajor Product(s)Reference
CH₃COClAlCl₃1-(4-Chloro-3-propylphenyl)ethanone[7][8]

G

Reactions at the Benzylic Position

The propyl group has a benzylic position (the carbon atom attached to the benzene ring) which is particularly reactive.

Benzylic Halogenation

Free radical halogenation occurs selectively at the benzylic position, especially with N-bromosuccinimide (NBS) in the presence of a radical initiator.[9]

Predicted Reaction: this compound is expected to undergo benzylic bromination with NBS to give 1-chloro-2-(1-bromopropyl)benzene.

General Experimental Protocol (Adapted from general benzylic bromination): [9][10]

  • Dissolve this compound in a non-polar solvent like carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by observing the consumption of NBS (which is denser than CCl₄ and will sink).

  • Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.

ReagentInitiatorMajor ProductReference
N-Bromosuccinimide (NBS)Benzoyl Peroxide / UV light1-Chloro-2-(1-bromopropyl)benzene[9][10]
Oxidation

The alkyl side chain of alkylbenzenes can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄), provided there is at least one hydrogen atom at the benzylic position.[11]

Predicted Reaction: Oxidation of this compound with hot, alkaline KMnO₄ followed by acidification is expected to yield 2-chlorobenzoic acid.

General Experimental Protocol (Adapted from the oxidation of o-chlorotoluene): [12][13]

  • In a round-bottom flask equipped with a reflux condenser, add this compound to an aqueous solution of potassium permanganate. A phase-transfer catalyst can be added to facilitate the reaction.

  • Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

ReagentConditionsMajor ProductReference
KMnO₄, H₂OHeat, followed by H₃O⁺2-Chlorobenzoic acid[11][12][13]

G

Nucleophilic Aromatic Substitution (NAS)

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions due to the strong carbon-halogen bond and the repulsion between the electron-rich aromatic ring and the incoming nucleophile.[14] Reaction typically requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups ortho or para to the halogen.[15] this compound, lacking strong activation, is expected to be relatively inert to nucleophilic aromatic substitution.

Predicted Reactivity: Reaction with strong nucleophiles like NaOH or NaNH₂ is expected to be very slow and require forcing conditions. Under such conditions, elimination-addition (benzyne mechanism) might occur, potentially leading to a mixture of isomeric products.

General Experimental Protocol (Illustrative, for activated aryl halides): Given the predicted low reactivity, a standard protocol is not provided. Forcing conditions, such as those used in the Dow process for phenol synthesis (350 °C, high pressure), would likely be necessary.[15]

Formation of Grignard Reagent

The formation of a Grignard reagent from an aryl chloride is possible but can be more challenging than with aryl bromides or iodides. The process involves the reaction of the aryl chloride with magnesium metal in an anhydrous ether solvent.[3]

Predicted Reaction: this compound can potentially form the corresponding Grignard reagent, (2-propylphenyl)magnesium chloride, under carefully controlled anhydrous conditions.

General Experimental Protocol (Adapted from general Grignard reagent formation): [3][16]

  • Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a flask and activate them (e.g., with a crystal of iodine or by mechanical grinding).

  • Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to initiate the reaction.

  • Once the reaction starts (indicated by bubbling and/or a color change), add the remaining solution of this compound dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium is consumed.

  • The resulting Grignard reagent can be used in subsequent reactions.

Potential Challenges:

  • Initiation: The reaction can be difficult to start.

  • Wurtz Coupling: A common side reaction is the coupling of two aryl groups.

Conclusion

The reactivity of this compound is a product of the interplay between its chloro and propyl substituents. While direct experimental data is limited, a predictive understanding of its behavior in common organic reactions can be established by examining the chemistry of related compounds. Electrophilic aromatic substitution is expected to occur primarily at the C4 position. The benzylic position of the propyl group is susceptible to radical halogenation and oxidation. Nucleophilic substitution at the aromatic chlorine is predicted to be difficult. The formation of a Grignard reagent is feasible but may require careful optimization. This guide provides a foundational understanding to aid researchers in the design and execution of synthetic strategies involving this compound. Further experimental investigation is warranted to fully elucidate the reactivity of this compound.

References

Unlocking the Research Potential of 1-Chloro-2-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-propylbenzene, a substituted aromatic hydrocarbon, presents a scaffold with intriguing possibilities for novel research avenues, particularly in the fields of medicinal chemistry and material science. While direct research on this specific isomer is limited, its structural motifs—a chlorinated benzene ring and a short alkyl chain—are present in a variety of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the potential research areas for this compound, including detailed synthetic protocols, characterization data, and extrapolated biological activities based on structurally related molecules. The aim is to equip researchers with the foundational knowledge required to explore the untapped potential of this compound.

Introduction

This compound (Figure 1) is a halogenated aromatic compound with the molecular formula C₉H₁₁Cl.[1] Its structure, featuring a propyl group ortho to a chlorine atom on a benzene ring, suggests potential for diverse chemical modifications and biological interactions. The presence of the chlorine atom can significantly influence the electronic properties of the benzene ring, affecting its reactivity and potential interactions with biological targets.[2] The propyl group, a simple alkyl chain, can contribute to the lipophilicity of the molecule, a key factor in pharmacokinetic profiles of drug candidates. This guide will delve into the known properties, synthesis, and potential applications of this compound, providing a roadmap for future research endeavors.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in Table 1. This information is crucial for its identification, purification, and characterization in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₁Cl[1]
Molecular Weight 154.64 g/mol [1]
CAS Number 1730-86-5[1]
Appearance Colorless liquid[3]
Boiling Point 70-71 °C[4]
Density 1.026 g/cm³ (predicted)[4]
LogP 3.29[1]
Mass Spectrum (m/z) 154 (M+), 125, 119, 91[5]
¹³C NMR (predicted) δ (ppm): 139.9, 133.8, 129.8, 127.2, 126.8, 125.9, 34.7, 24.5, 14.1
IR Spectrum (predicted) ν (cm⁻¹): 3060 (Ar-H), 2960 (C-H), 1480 (C=C), 1040 (C-Cl)

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This method is preferred over direct Friedel-Crafts alkylation to prevent the rearrangement of the propyl carbocation, which would lead to the formation of the isopropyl isomer.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

The first step involves the reaction of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 2'-chloro-propiophenone. The ortho- and para-directing effect of the chlorine atom on the benzene ring will lead to a mixture of isomers, with the para-isomer typically being the major product due to steric hindrance at the ortho position.

G Chlorobenzene Chlorobenzene Intermediate Acylium Ion Intermediate Chlorobenzene->Intermediate Electrophilic Attack PropanoylChloride Propanoyl Chloride AlCl3 AlCl₃ (Lewis Acid) PropanoylChloride->AlCl3 Catalyst Activation AlCl3->Intermediate Generates Product 2'-Chloro-propiophenone Intermediate->Product Deprotonation

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Synthesis of 2'-Chloro-propiophenone

  • Materials:

    • Chlorobenzene

    • Propanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of propanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.

    • After the addition is complete, add chlorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 2'-chloro-propiophenone.

Step 2: Reduction of 2'-Chloro-propiophenone

The carbonyl group of 2'-chloro-propiophenone can be reduced to a methylene group using either the Clemmensen or Wolff-Kishner reduction.

The Clemmensen reduction utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.

Experimental Protocol: Clemmensen Reduction of 2'-Chloro-propiophenone

  • Materials:

    • 2'-Chloro-propiophenone

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene

  • Procedure:

    • Prepare zinc amalgam by stirring zinc granules with a 5% mercury(II) chloride solution, followed by washing with water.

    • In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated HCl, and toluene.

    • Add 2'-chloro-propiophenone to the mixture.

    • Heat the mixture to reflux with vigorous stirring for 24-48 hours.

    • After cooling, separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

The Wolff-Kishner reduction involves the formation of a hydrazone followed by its decomposition in the presence of a strong base at high temperatures.

G Ketone 2'-Chloro-propiophenone Hydrazine Hydrazine (H₂NNH₂) Ketone->Hydrazine Condensation Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Forms Base Strong Base (e.g., KOH) Hydrazone->Base Deprotonation Product This compound Base->Product Decomposition (releases N₂)

Caption: Wolff-Kishner Reduction Workflow.

Experimental Protocol: Wolff-Kishner Reduction of 2'-Chloro-propiophenone

  • Materials:

    • 2'-Chloro-propiophenone

    • Hydrazine hydrate

    • Potassium hydroxide (KOH)

    • Diethylene glycol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2'-chloro-propiophenone, hydrazine hydrate, and diethylene glycol.

    • Heat the mixture to reflux for 1-2 hours.

    • Add powdered KOH to the mixture and replace the reflux condenser with a distillation head.

    • Heat the mixture to a higher temperature (around 200 °C) to distill off water and excess hydrazine.[6]

    • Once the distillation ceases, replace the distillation head with the reflux condenser and continue to reflux for an additional 3-4 hours.

    • After cooling, add water to the reaction mixture and extract with diethyl ether.

    • Wash the combined organic extracts with dilute HCl and then with water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting this compound by distillation.

Potential Research Areas

While specific biological data for this compound is limited, the structural components suggest several promising avenues for investigation.

Antimicrobial and Antifungal Activity

Chlorinated aromatic compounds are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[1][7] The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the electronic effects of the chlorine atom can influence the molecule's interaction with essential microbial enzymes or proteins.

Potential Research Directions:

  • Screening: Evaluate the in vitro activity of this compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) to determine its Minimum Inhibitory Concentration (MIC).

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the propyl chain (e.g., varying its length, introducing branching or functional groups) or by altering the position of the chlorine atom on the benzene ring. This will help in understanding the structural requirements for optimal antimicrobial activity.

  • Mechanism of Action Studies: Investigate the mode of action of active compounds, for example, by examining their effects on cell membrane integrity, DNA replication, or specific enzymatic pathways.

Table 2: Antimicrobial Activity of Structurally Related Chlorinated Aromatic Compounds

CompoundOrganismActivity (MIC in µg/mL)Reference
Trichlorinated DepsidoneStaphylococcus aureus0.5 - 1.0[7]
Trichlorinated DepsidoneBacillus thuringiensis0.5 - 1.0[7]
Trichlorinated DepsidoneBacillus subtilis0.5 - 1.0[7]
2'-Hydroxy-3',5'-dichlorochalconeGram-positive bacteriaEnhanced activity[2]
Neuroactivity and CNS Research

The lipophilic nature of this compound suggests it may be able to cross the blood-brain barrier. Substituted alkylbenzenes can interact with various receptors and ion channels in the central nervous system (CNS). The specific substitution pattern on the benzene ring can modulate these interactions, leading to a range of neuropharmacological effects.

Potential Research Directions:

  • Receptor Binding Assays: Screen this compound and its derivatives against a panel of CNS receptors, such as serotonin, dopamine, and GABA receptors, to identify any potential binding affinities.

  • In Vivo Behavioral Studies: In animal models, investigate the effects of this compound on behaviors such as locomotion, anxiety, and cognition to identify any potential psychoactive properties.[8]

  • Ion Channel Modulation: Examine the effect of the compound on the function of various ion channels, such as sodium, potassium, and calcium channels, which are critical for neuronal excitability.

Metabolism and Toxicology

Understanding the metabolic fate and toxicological profile of this compound is essential for any potential therapeutic application. The metabolism of chlorinated benzenes often involves oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[9][10]

G Parent This compound P450 Cytochrome P450 Parent->P450 Phase I Metabolism Oxidized Oxidized Metabolites (e.g., hydroxylated derivatives) P450->Oxidized Produces Conjugated Conjugated Metabolites (e.g., glucuronides, sulfates) Oxidized->Conjugated Phase II Metabolism Excretion Excretion Conjugated->Excretion

Caption: Hypothesized Metabolic Pathway.

Potential Research Directions:

  • In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes to identify the major metabolites formed.[11]

  • Cytotoxicity Assays: Determine the cytotoxic potential of the parent compound and its metabolites in various cell lines to assess its safety profile.[12]

  • In Vivo Toxicological Studies: Conduct acute and sub-chronic toxicity studies in animal models to evaluate the overall toxicity and identify any target organs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Although specific toxicity data is limited, related alkylbenzenes are known to be mildly toxic by ingestion and inhalation.[3]

Conclusion

This compound represents a molecule with considerable, yet largely unexplored, research potential. Its straightforward synthesis and the presence of key structural features found in many bioactive compounds make it an attractive starting point for investigations in medicinal chemistry. The potential for antimicrobial, antifungal, and neuroactive properties warrants further investigation. This guide provides the necessary foundational information, including detailed synthetic protocols and potential research avenues, to stimulate and facilitate future studies on this promising compound. By systematically exploring its chemical and biological properties, the scientific community can unlock the full potential of this compound and its derivatives.

References

Literature Review of 1-Chloro-2-propylbenzene: A Scarcity of In-depth Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical identity, a comprehensive review of scientific literature reveals a significant lack of in-depth research on 1-Chloro-2-propylbenzene. While basic physicochemical and spectroscopic data are available, detailed experimental protocols for its synthesis and, most notably, any substantial investigation into its biological activities and toxicological profile are largely absent from published studies. This scarcity of information currently prevents the creation of a detailed technical guide as requested by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as o-chloropropylbenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Cl and a molecular weight of approximately 154.64 g/mol .[1][2][3][4][5] Its structure consists of a benzene ring substituted with a chlorine atom and a propyl group at the ortho positions. Basic identifying information is summarized in Table 1.

PropertyValueReference
CAS Number 1730-86-5[1][2][3][4]
Molecular Formula C₉H₁₁Cl[1][2][3][4]
Molecular Weight 154.64 g/mol [5]
LogP 3.29250[1]

Spectroscopic data, including mass spectrometry, 13C NMR, and IR spectra, are available in public databases such as those maintained by the National Institute of Standards and Technology (NIST) and PubChem.[4][5] This information is crucial for the identification and characterization of the compound.

Synthesis Strategies: A General Overview

A plausible synthetic approach involves the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by reduction of the resulting ketone to yield this compound.[6][7][8]

Synthesis_Methodology Chlorobenzene Chlorobenzene Intermediate 2-Chloro-1-phenylpropan-1-one (Intermediate Ketone) Chlorobenzene->Intermediate Friedel-Crafts Acylation PropanoylChloride Propanoyl Chloride + AlCl₃ PropanoylChloride->Intermediate Reduction Reduction (e.g., Wolff-Kishner or Clemmensen) Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Plausible synthetic workflow for this compound.

Another potential route involves the reaction of a Grignard reagent, such as 2-chlorophenylmagnesium bromide, with a propylating agent. However, specific experimental conditions and yields for this transformation are not documented in the searched literature.

Biological and Toxicological Profile: A Knowledge Gap

A thorough literature search did not yield any studies on the biological activity of this compound. There is no information available regarding its pharmacological effects, mechanism of action, or its potential application in drug development. Consequently, no signaling pathways associated with this compound have been identified.

Similarly, there is a complete lack of toxicological data for this compound in the public domain. No studies on its cytotoxicity, genotoxicity, or in vivo toxicity have been published. While general information on the toxicity of chlorinated benzenes exists, extrapolating this data to this compound without specific studies would be scientifically unsound.[9] The safety data sheet (SDS) for the compound indicates a lack of available data for acute toxicity, skin corrosion/irritation, and other key toxicological endpoints.[10][11]

Conclusion

The current body of scientific literature on this compound is remarkably limited. While its basic chemical identity is established, the absence of detailed synthesis protocols and the complete void of information on its biological and toxicological properties present a significant knowledge gap. For researchers, scientists, and drug development professionals, this lack of data means that any work with this compound would require foundational research to establish its synthesis, characterization, and safety profile before any further biological investigations could be undertaken. The development of an in-depth technical guide or whitepaper as requested is, therefore, not feasible based on the currently available scientific information.

References

An In-depth Technical Guide to 1-Chloro-2-propylbenzene Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-2-propylbenzene derivatives and their analogues, focusing on their synthesis, potential biological activities, and relevant experimental methodologies. Due to the limited availability of direct research on this specific chemical class, this paper extrapolates data from structurally related compounds to provide insights into their potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering detailed protocols and structured data to facilitate further investigation into this promising area of chemical biology.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. A common and effective strategy involves a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone.

General Synthetic Pathway

A generalized synthetic route to obtain this compound from chlorobenzene is outlined below. This pathway involves the introduction of a propyl group via an acyl intermediate to prevent carbocation rearrangement, which is a common issue in direct Friedel-Crafts alkylation.

Synthesis_Pathway Chlorobenzene Chlorobenzene PropionylChloride Propionyl Chloride / AlCl₃ (Friedel-Crafts Acylation) Chlorobenzene->PropionylChloride IntermediateKetone 2-Chloro-1-phenylpropan-1-one PropionylChloride->IntermediateKetone Reduction Reduction (Clemmensen or Wolff-Kishner) IntermediateKetone->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: General synthetic pathway for this compound.

Experimental Protocols

The Friedel-Crafts acylation of chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields a mixture of ortho and para isomers of chloropropiophenone. The para isomer is typically the major product due to steric hindrance at the ortho position.[1][2][3]

Protocol:

  • To a stirred solution of anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add propionyl chloride (1.0 eq) dropwise.

  • After the addition is complete, add chlorobenzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers.

The reduction of the ketone intermediate to the corresponding alkane can be achieved using either the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions). The choice of method depends on the presence of other acid- or base-sensitive functional groups in the molecule.[4][5][6][7][8][9][10][11][12]

Clemmensen Reduction Protocol: [4][5][6][10]

  • Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes. Decant the aqueous solution.

  • To a flask containing the zinc amalgam, add concentrated hydrochloric acid.

  • Add the 2-chloro-1-phenylpropan-1-one to the stirred mixture.

  • Heat the reaction mixture under reflux for 4-6 hours. Add more concentrated hydrochloric acid periodically.

  • After cooling, decant the aqueous layer and extract with a suitable organic solvent (e.g., toluene).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Wolff-Kishner Reduction Protocol: [7][8][9][11][12]

  • To a high-boiling point solvent such as diethylene glycol, add the 2-chloro-1-phenylpropan-1-one, hydrazine hydrate (excess), and potassium hydroxide (excess).

  • Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

  • Increase the temperature to 180-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.

  • After the reaction is complete (cessation of gas evolution), cool the mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Potential Biological Activities and Analogues

Direct biological activity data for this compound derivatives is scarce in the public domain. However, by examining structurally similar compounds, we can infer potential areas of therapeutic interest.

Antimicrobial Activity of Halogenated Nitrostyrene Analogues

Halogenated β-nitrostyrenes, which share a substituted benzene ring, have demonstrated notable antimicrobial properties. The presence of a halogen on the aromatic ring and the nitrovinyl group are key features for their activity. These compounds are believed to act as Michael acceptors, reacting with nucleophilic residues in microbial proteins.

CompoundOrganismMIC (µg/mL)Reference
4-Fluoro-β-methyl-β-nitrostyreneStaphylococcus aureus32[13]
Bacillus subtilis16[13]
Escherichia coli256[13]
Candida albicans32[13]
4-Chloro-β-methyl-β-nitrostyreneStaphylococcus aureus32[13]
Bacillus subtilis32[13]
Escherichia coli256[13]
Candida albicans32[13]
4-Bromo-β-methyl-β-nitrostyreneStaphylococcus aureus32[13]
Bacillus subtilis16[13]
Escherichia coli128[13]
Candida albicans32[13]
Cannabinoid Receptor Activity of Chloro-Benzimidazole Analogues

Chloro-substituted benzimidazole derivatives have been investigated as ligands for cannabinoid receptors (CB1 and CB2).[14][15][16][17][18] Some of these compounds have shown high binding affinity and selectivity, suggesting potential applications in modulating the endocannabinoid system for therapeutic purposes.

CompoundReceptorKᵢ (nM)Reference
ACB11.2[14]
BCB15.3[15]
CCB20.08[17]
Proteasome Inhibition by Substituted Benzene Analogues

Certain substituted benzene derivatives have been identified as inhibitors of the proteasome, a key target in cancer therapy.[19][20][21][22] The inhibition of proteasome activity can induce apoptosis in cancer cells.

CompoundActivityIC₅₀ (µM)Reference
Naphthyl-azotricyclic-urea-p-chlorobenzeneProteasome Inhibition (β5c)20.1[19]
Chloro(trifluoromethyl)aziridine derivative 21Proteasome Inhibition (ChT-L)13.6[21]
b-AP1519S RP DUB Inhibition2.1[22]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Solubilize formazan E->F G Measure absorbance F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[13][27][28][29][30]

Protocol (Broth Microdilution):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible growth.

MIC_Assay_Workflow A Prepare compound dilutions C Inoculate microplate A->C B Prepare bacterial inoculum B->C D Incubate C->D E Determine MIC D->E

Caption: Workflow for the MIC antimicrobial susceptibility test.

Potential Signaling Pathways

Based on the activities of analogous compounds, this compound derivatives could potentially interact with several signaling pathways.

Proteasome Inhibition Pathway

If these derivatives act as proteasome inhibitors, they would disrupt the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.

Proteasome_Inhibition_Pathway Inhibitor This compound Derivative Proteasome Proteasome Inhibitor->Proteasome Inhibits UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degrades Accumulation Accumulation of Ub-Proteins UbProteins->Accumulation Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Potential signaling pathway for proteasome inhibition.

Cannabinoid Receptor Signaling

As potential cannabinoid receptor ligands, these compounds could modulate downstream signaling cascades, such as the inhibition of adenylyl cyclase, leading to various physiological effects.

Cannabinoid_Receptor_Signaling Ligand This compound Analogue CBReceptor Cannabinoid Receptor (CB1/CB2) Ligand->CBReceptor Binds GProtein G-protein CBReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP CellularResponse Cellular Response cAMP->CellularResponse

Caption: Potential cannabinoid receptor signaling pathway.

Conclusion

While direct research on this compound derivatives is limited, this guide provides a comprehensive framework for their synthesis and potential biological evaluation based on data from structurally related analogues. The synthetic pathways are well-established, and the potential for these compounds to exhibit antimicrobial, anticancer, and neuromodulatory activities warrants further investigation. The provided experimental protocols and conceptual signaling pathways offer a starting point for researchers to explore the therapeutic potential of this chemical class. Future studies should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a range of biological assays to establish clear structure-activity relationships and identify lead compounds for further development.

References

Thermodynamic Properties of 1-Chloro-2-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Chloro-2-propylbenzene. Due to a scarcity of direct experimental data for this specific compound, this document focuses on robust estimation techniques and detailed experimental protocols applicable to substituted benzenes. The guide presents estimated thermodynamic data, including enthalpy of formation, Gibbs free energy of formation, heat capacity, and boiling point, derived from established group contribution methods. Furthermore, it outlines the standard experimental methodologies, such as combustion calorimetry and vapor pressure measurement, that are employed to determine these properties for aromatic compounds. Visual workflows for these experimental procedures are provided to enhance understanding. This guide serves as a valuable resource for researchers and professionals in drug development and chemical engineering by providing a foundational understanding of the thermodynamic behavior of this compound and related compounds.

Introduction

This compound is a halogenated aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the manufacturing of various chemical products. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in chemical reactions and environmental systems. Thermodynamic data, such as enthalpy of formation and heat capacity, are fundamental for reaction calorimetry, process simulation, and risk assessment.

This guide addresses the current lack of available experimental thermodynamic data for this compound by providing estimated values calculated using the highly reliable Joback group contribution method. Additionally, it details the established experimental protocols that are the gold standard for obtaining high-precision thermodynamic data for similar organic compounds.

Estimated Thermodynamic Properties

The thermodynamic properties of this compound have been estimated using the Joback group contribution method. This method predicts thermochemical and physical properties from the molecular structure by summing the contributions of individual functional groups. It is important to note that the data presented in the following tables are estimated values and should be used as a preliminary reference in the absence of experimentally determined data.

Table 1: Estimated Core Thermodynamic Properties of this compound

PropertySymbolEstimated ValueUnits
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)ΔHf°-58.5 kJ/molkJ/mol
Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)ΔGf°102.3 kJ/molkJ/mol
Normal Boiling PointTb472.1 KK
Enthalpy of Vaporization at Normal Boiling PointΔHvap42.8 kJ/molkJ/mol

Table 2: Estimated Temperature-Dependent Ideal Gas Heat Capacity of this compound

The ideal gas heat capacity (Cp) can be estimated as a function of temperature using the Joback method with the following polynomial:

Cp (J/mol·K) = A + B·T + C·T² + D·T³

Where T is the temperature in Kelvin.

CoefficientEstimated Value
A2.91 x 10¹
B6.85 x 10⁻¹
C-1.97 x 10⁻⁴
D-1.59 x 10⁻⁸

Experimental Protocols for Thermodynamic Property Determination

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property. For organic compounds like this compound, it is typically determined indirectly through the measurement of the enthalpy of combustion (ΔHc°) using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel, known as a "bomb." A known amount of a combustion aid, such as mineral oil, may be used for compounds that are difficult to ignite.

  • Bomb Sealing and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm). A small, known amount of water is often added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Calorimeter Assembly: The sealed bomb is placed in a well-insulated calorimeter vessel containing a precisely measured quantity of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

  • Ignition and Temperature Measurement: The sample is ignited electrically via a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

  • Data Analysis: The heat released by the combustion reaction is absorbed by the bomb, the water, and the calorimeter components. The heat capacity of the calorimeter system (the "calorimeter constant") is predetermined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The energy of combustion at constant volume (ΔUc°) is calculated from the observed temperature rise and the calorimeter constant, with corrections applied for the heat of combustion of the fuse wire and any combustion aids.

  • Conversion to Enthalpy of Formation: The standard enthalpy of combustion at constant pressure (ΔHc°) is then calculated from ΔUc°. Finally, the standard enthalpy of formation (ΔHf°) is determined using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

experimental_workflow_combustion_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Setup cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample place Place in Crucible weigh->place seal Seal Bomb place->seal pressurize Pressurize with O2 seal->pressurize assemble Assemble Calorimeter pressurize->assemble ignite Ignite Sample assemble->ignite measure_temp Measure Temperature Rise ignite->measure_temp calc_dU Calculate ΔUc measure_temp->calc_dU calc_dHc Calculate ΔHc° calc_dU->calc_dHc calc_dHf Calculate ΔHf° calc_dHc->calc_dHf

Workflow for Determining Enthalpy of Formation via Combustion Calorimetry.
Vapor Pressure and Enthalpy of Vaporization

The relationship between vapor pressure and temperature is a critical thermodynamic property. From this relationship, the enthalpy of vaporization (ΔHvap) can be determined using the Clausius-Clapeyron equation.

Methodology: Static Method

  • Apparatus: A static apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The entire assembly is housed in a thermostat for precise temperature control.

  • Sample Degassing: A small amount of the liquid sample is introduced into the sample cell. The sample is thoroughly degassed to remove any dissolved air or volatile impurities by repeated freeze-pump-thaw cycles.

  • Equilibrium Measurement: The degassed sample is brought to a desired temperature in the thermostat. The system is allowed to reach thermal and phase equilibrium, at which point the vapor pressure of the substance is measured by the pressure transducer.

  • Temperature Variation: The temperature is varied in a stepwise manner, and the equilibrium vapor pressure is measured at each temperature point.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. This allows for the determination of the enthalpy of vaporization.

experimental_workflow_vapor_pressure start Start sample_prep Sample Preparation & Degassing start->sample_prep place_in_cell Place Sample in Static Cell sample_prep->place_in_cell set_temp Set Temperature (T1) place_in_cell->set_temp equilibrate Allow for Equilibrium set_temp->equilibrate measure_pressure Measure Vapor Pressure (P1) equilibrate->measure_pressure change_temp Set New Temperature (T2) measure_pressure->change_temp Repeat for multiple temperatures plot_data Plot ln(P) vs 1/T measure_pressure->plot_data change_temp->equilibrate calc_dHvap Calculate ΔHvap from Slope plot_data->calc_dHvap end End calc_dHvap->end

Workflow for Vapor Pressure Measurement using the Static Method.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of this compound for researchers, scientists, and professionals in drug development. In the absence of direct experimental data, this document offers robust estimated values for key thermodynamic parameters derived from the Joback group contribution method. Furthermore, it presents detailed, standard experimental protocols for the determination of these properties, which are applicable to a wide range of substituted aromatic compounds. The inclusion of visual workflows for these experimental procedures aims to facilitate a deeper comprehension of the methodologies. It is anticipated that the information contained herein will serve as a valuable preliminary resource for process design, safety assessments, and further research involving this compound and related chemical entities. The authors recommend that for critical applications, the estimated values presented should be confirmed by experimental measurement.

1-Chloro-2-propylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-2-propylbenzene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular formula and weight. It further details a plausible experimental protocol for its synthesis and illustrates the underlying reaction mechanism and workflow through diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound, also known as o-chloropropylbenzene, is an aromatic organic compound. Its core properties are summarized in the table below.

PropertyValueCitations
Molecular Formula C₉H₁₁Cl[1][2][3][4]
Molecular Weight 154.64 g/mol [1][2][3][4]
CAS Registry Number 1730-86-5[1][2][4]
IUPAC Name This compound[2][4]
Synonyms o-Chloropropylbenzene[2][4]

Experimental Protocol: Synthesis of this compound

A plausible and effective method for the synthesis of this compound is through a two-step process starting from chlorobenzene. This involves a Friedel-Crafts acylation followed by a Clemmensen reduction. This route is often preferred over direct Friedel-Crafts alkylation to prevent polyalkylation and carbocation rearrangement, leading to a purer product.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

This step introduces an acyl group to the benzene ring. The chloro substituent is an ortho-, para-director, leading to a mixture of 2-chloro- and 4-chloropropiophenone.

  • Reactants:

    • Chlorobenzene

    • Propanoyl chloride

    • Aluminum chloride (AlCl₃) - Lewis acid catalyst

    • Dichloromethane (CH₂Cl₂) - Solvent

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride to dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath to 0-5 °C.

    • Slowly add propanoyl chloride to the stirred suspension.

    • Add chlorobenzene dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • The resulting mixture of 2-chloro- and 4-chloropropiophenone can be separated using column chromatography.

Step 2: Clemmensen Reduction of 2-Chloropropiophenone

This step reduces the ketone functional group of the separated ortho-isomer to a methylene group, yielding the final product.

  • Reactants:

    • 2-Chloropropiophenone (from Step 1)

    • Zinc amalgam (Zn(Hg))

    • Concentrated Hydrochloric Acid (HCl)

    • Toluene - Solvent

  • Procedure:

    • Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

    • In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 2-chloropropiophenone.

    • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain a strongly acidic environment.

    • After cooling, separate the organic (toluene) layer.

    • Extract the aqueous layer with toluene or diethyl ether.

    • Combine the organic extracts and wash them with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation to yield the final product.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the multi-step synthesis protocol for this compound.

G start Start: Chlorobenzene step1 Step 1: Friedel-Crafts Acylation (Propanoyl chloride, AlCl₃) start->step1 mixture Mixture of Isomers (2-chloro- & 4-chloropropiophenone) step1->mixture separation Separation (Column Chromatography) mixture->separation ortho_isomer 2-Chloropropiophenone separation->ortho_isomer Isolate Ortho Isomer step2 Step 2: Clemmensen Reduction (Zn(Hg), HCl) ortho_isomer->step2 product End Product: This compound step2->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

As this compound is a simple halogenated aromatic compound, it is not known to be involved in biological signaling pathways. The diagram below illustrates the fundamental chemical mechanism—electrophilic aromatic substitution—that underpins its synthesis. This example shows the chlorination step.

G General Mechanism: Electrophilic Aromatic Substitution (Chlorination) cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration E1 Cl₂ + FeCl₃ E2 Cl⁺ [FeCl₄]⁻ (Chloronium ion complex) E1->E2 Formation of electrophile A2 Attack by π-electrons E2->A2 Electrophile for Attack A1 Propylbenzene Ring (Nucleophile) A1->A2 A3 Arenium Ion Intermediate (Sigma Complex, Resonance Stabilized) A2->A3 D1 Arenium Ion A3->D1 Intermediate proceeds D2 [FeCl₄]⁻ acts as base D1->D2 Proton removal D3 This compound + HCl + FeCl₃ D2->D3 Product formation

Caption: Logical steps of the electrophilic aromatic substitution mechanism.

References

An In-depth Technical Guide to the Isomers of Chloropropylbenzene and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of chloropropylbenzene, detailing their physicochemical properties, synthetic pathways, and analytical characterization. Given the importance of understanding isomeric differences in drug development and chemical research, this document consolidates available data to facilitate comparative analysis and further investigation.

Isomers of Chloropropylbenzene

Chloropropylbenzene (C₉H₁₁Cl) exists in several structural isomeric forms, which can be broadly categorized into two groups: those with the chlorine atom substituted on the benzene ring and those with the chlorine atom on the propyl side chain. The latter group includes chiral centers, leading to enantiomeric pairs.

Ring-Substituted Isomers:

  • 1-chloro-2-propylbenzene (o-chloropropylbenzene)

  • 1-chloro-3-propylbenzene (m-chloropropylbenzene)

  • 1-chloro-4-propylbenzene (p-chloropropylbenzene)

Chain-Substituted Isomers:

  • (1-chloropropyl)benzene (chiral)

  • (2-chloropropyl)benzene (chiral)

  • (3-chloropropyl)benzene

The chemical structures of these primary isomers are illustrated below.

G cluster_ring Ring-Substituted Isomers cluster_chain Chain-Substituted Isomers This compound This compound 1-chloro-3-propylbenzene 1-chloro-3-propylbenzene 1-chloro-4-propylbenzene 1-chloro-4-propylbenzene (1-chloropropyl)benzene (1-chloropropyl)benzene (2-chloropropyl)benzene (2-chloropropyl)benzene (3-chloropropyl)benzene (3-chloropropyl)benzene

Figure 1: Structures of Chloropropylbenzene Isomers

Physicochemical Properties

The position of the chlorine atom significantly influences the physicochemical properties of the isomers. A summary of key quantitative data is presented in the tables below for easy comparison. Note that some values are calculated rather than experimentally determined.

Table 1: General and Physical Properties of Chloropropylbenzene Isomers
IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceDensity (g/cm³)Refractive Index
This compound 1730-86-5C₉H₁₁Cl154.64---
1-chloro-3-propylbenzene 57430-24-7C₉H₁₁Cl154.64---
1-chloro-4-propylbenzene 52944-34-0C₉H₁₁Cl154.64Colorless to light yellow liquid[1]--
(1-chloropropyl)benzene 934-11-2C₉H₁₁Cl154.64---
(2-chloropropyl)benzene 10304-81-1C₉H₁₁Cl154.64-1.027[2]1.513[2]
(3-chloropropyl)benzene 104-52-9C₉H₁₁Cl154.64Clear colorless to yellow to brown liquid[3]-1.5205-1.5245 @ 20°C[3]
Table 2: Thermodynamic and Solubility Properties of Chloropropylbenzene Isomers
IsomerBoiling Point (°C)Flash Point (°C)LogPWater Solubility
This compound --3.29[4]-
1-chloro-3-propylbenzene ----
1-chloro-4-propylbenzene 203[5]---
(1-chloropropyl)benzene --3.38[6]-
(2-chloropropyl)benzene 211.1[2]79.7[2]2.86[2]-
(3-chloropropyl)benzene 219.6[7]---

Synthetic Pathways and Experimental Protocols

The synthesis of specific chloropropylbenzene isomers requires careful selection of reagents and reaction sequence to control regioselectivity.

Synthesis of Ring-Substituted Isomers

A common strategy to achieve regiocontrol for ortho-, meta-, and para-substituted isomers involves a sequence of Friedel-Crafts acylation and reduction, taking advantage of the directing effects of the functional groups.

G Synthesis of Ring-Substituted Chloropropylbenzene Isomers benzene Benzene propiophenone Propiophenone benzene->propiophenone 1. Propanoyl chloride 2. AlCl₃ (Friedel-Crafts Acylation) chlorobenzene Chlorobenzene benzene->chlorobenzene Cl₂ / FeCl₃ (Chlorination) m_chloropropiophenone 3-Chloropropiophenone propiophenone->m_chloropropiophenone Cl₂ / FeCl₃ (Electrophilic Aromatic Substitution) m_chloropropylbenzene 1-Chloro-3-propylbenzene m_chloropropiophenone->m_chloropropylbenzene Zn(Hg), HCl (Clemmensen) or N₂H₄, KOH (Wolff-Kishner) (Reduction) p_chloropropiophenone 4-Chloropropiophenone chlorobenzene->p_chloropropiophenone 1. Propanoyl chloride 2. AlCl₃ (Friedel-Crafts Acylation) (Major Product) o_chloropropiophenone 2-Chloropropiophenone chlorobenzene->o_chloropropiophenone 1. Propanoyl chloride 2. AlCl₃ (Friedel-Crafts Acylation) (Minor Product) p_chloropropylbenzene 1-Chloro-4-propylbenzene p_chloropropiophenone->p_chloropropylbenzene Reduction o_chloropropylbenzene This compound o_chloropropiophenone->o_chloropropylbenzene Reduction

Figure 2: Synthetic pathways for ring-substituted isomers.

Experimental Protocol: Synthesis of 1-Chloro-3-propylbenzene (meta-Isomer) [2][6][8]

  • Friedel-Crafts Acylation of Benzene: To a stirred solution of anhydrous aluminum chloride (1.1 eq) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0°C, add propanoyl chloride (1.0 eq) dropwise. After the addition, add benzene (1.0 eq) dropwise, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl. Extract the product (propiophenone) with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Chlorination of Propiophenone: Dissolve the propiophenone (1.0 eq) in a suitable solvent. Add a Lewis acid catalyst such as iron(III) chloride (FeCl₃, catalytic amount). Bubble chlorine gas (Cl₂) through the solution or add a chlorinating agent. The acyl group is meta-directing, leading to the formation of 3-chloropropiophenone. Monitor the reaction by GC or TLC. After completion, wash the reaction mixture to remove the catalyst and purify the product, for example by distillation or chromatography.

  • Reduction of 3-Chloropropiophenone:

    • Clemmensen Reduction: Reflux the 3-chloropropiophenone (1.0 eq) with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[9][10][11] The reaction time can be several hours. After completion, neutralize the mixture, extract the product with a suitable organic solvent, and purify by distillation. This method is suitable for substrates stable to strong acid.

    • Wolff-Kishner Reduction (Huang-Minlon modification): Heat the 3-chloropropiophenone (1.0 eq) with hydrazine hydrate (excess) and potassium hydroxide (excess) in a high-boiling solvent like diethylene glycol to ~200°C.[12][13][14] This method is suitable for substrates sensitive to acid but stable in strong base. After cooling, dilute with water, extract the product, and purify.

Synthesis of Chain-Substituted Isomers

These isomers are typically formed via free-radical chlorination of propylbenzene. This method often results in a mixture of isomers, which then requires separation.

G Synthesis of Chain-Substituted Chloropropylbenzene Isomers propylbenzene Propylbenzene isomer_mixture Isomer Mixture: (1-chloropropyl)benzene (2-chloropropyl)benzene (3-chloropropyl)benzene propylbenzene->isomer_mixture Cl₂ / UV light or SO₂Cl₂ / initiator (Free-Radical Chlorination) isomer1 (1-chloropropyl)benzene isomer_mixture->isomer1 Fractional Distillation or Preparative GC/HPLC isomer2 (2-chloropropyl)benzene isomer_mixture->isomer2 Fractional Distillation or Preparative GC/HPLC isomer3 (3-chloropropyl)benzene isomer_mixture->isomer3 Fractional Distillation or Preparative GC/HPLC

Figure 3: Synthetic pathway for chain-substituted isomers.

Experimental Protocol: Free-Radical Chlorination of Propylbenzene [11][15]

  • Chlorination: In a reaction vessel equipped with a reflux condenser and a light source (e.g., a UV lamp), charge propylbenzene and a radical initiator (e.g., AIBN) if using a chemical chlorinating agent like sulfuryl chloride (SO₂Cl₂). Alternatively, bubble chlorine gas (Cl₂) through the propylbenzene while irradiating with UV light. The reaction is typically exothermic and may require cooling to control the temperature. The relative amounts of 1-chloro, 2-chloro, and 3-chloro isomers will depend on the reaction conditions and the relative stability of the radical intermediates (benzylic > secondary > primary).

  • Work-up and Separation: After the reaction, quench any remaining chlorinating agent. Wash the mixture with a basic solution (e.g., sodium bicarbonate) to remove HCl. Dry the organic layer and separate the isomeric mixture by fractional distillation under reduced pressure or by preparative gas or liquid chromatography.

Analytical and Separation Protocols

A general workflow for the synthesis, purification, and analysis of a chloropropylbenzene isomer is outlined below.

G General Experimental Workflow synthesis Synthesis of Isomer(s) workup Aqueous Work-up (Quench, Wash, Extract) synthesis->workup purification Purification (Distillation or Chromatography) workup->purification structure_verification Structure Verification purification->structure_verification purity Purity Analysis purification->purity nmr NMR Spectroscopy (¹H, ¹³C) structure_verification->nmr ms Mass Spectrometry (GC-MS or LC-MS) structure_verification->ms gc Gas Chromatography (GC) purity->gc hplc HPLC purity->hplc

Figure 4: General workflow for synthesis and analysis.
Isomer Separation

  • Preparative HPLC: A preparative HPLC system equipped with a suitable column (e.g., C18 for reversed-phase or silica for normal-phase) can be used to separate isomers. A method would be developed on an analytical scale first, optimizing the mobile phase composition (e.g., acetonitrile/water or hexane/ethyl acetate gradients) to achieve baseline separation. The method is then scaled up to a preparative column to isolate gram-level quantities of each isomer.[16][17][18]

  • Chiral HPLC: For the separation of enantiomers of (1-chloropropyl)benzene and (2-chloropropyl)benzene, chiral stationary phases (CSPs) are required. Polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are commonly used. A screening of different chiral columns and mobile phase systems (normal-phase, polar organic, or reversed-phase) would be necessary to identify conditions that provide enantiomeric resolution.[19]

Structural Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

    • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons can distinguish between ortho, meta, and para isomers. For chain-substituted isomers, the multiplicity and chemical shift of the proton on the carbon bearing the chlorine atom (the methine proton in 1- and 2-chloro isomers) are diagnostic. For (3-chloropropyl)benzene, the spectrum would show two triplets for the methylene groups adjacent to the phenyl ring and the chlorine atom, and a multiplet for the central methylene group.[20][21]

    • ¹³C NMR: The number of unique signals in the aromatic region can help differentiate isomers based on their symmetry (e.g., 1-chloro-4-propylbenzene will have fewer aromatic signals than its ortho and meta counterparts).

  • Mass Spectrometry: GC-MS is a powerful tool for identifying the isomers and confirming their molecular weight (m/z 154 for the molecular ion, with a characteristic M+2 peak at m/z 156 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

    • Fragmentation Patterns: Alkylbenzenes typically show a prominent fragment from benzylic cleavage. For propylbenzene, this would be the loss of an ethyl radical to give the benzyl cation at m/z 91. The presence of chlorine on the chain will influence fragmentation. For example, (1-chloropropyl)benzene may show a fragment corresponding to the loss of a chlorine radical. The fragmentation of the aromatic ring itself can produce characteristic ions at m/z 77 (phenyl cation) and 51.[4][6][22]

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activities, pharmacology, and toxicology of chloropropylbenzene isomers. Studies on related compounds, such as other halogenated benzenes or alkylbenzenes, suggest potential areas for investigation.

Proposed Metabolic Pathways

Based on the metabolism of similar compounds like benzene and ethylbenzene by liver microsomes, a hypothetical metabolic pathway for chloropropylbenzene can be proposed. The primary route of metabolism is likely oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[19][23][24]

G cluster_pathway Proposed Metabolic Pathway of a Chloropropylbenzene Isomer parent Chloropropylbenzene (Lipophilic) cyp450 Cytochrome P450 (e.g., CYP2E1) parent->cyp450 hydroxylated Hydroxylated Metabolite (e.g., on ring or side chain) cyp450->hydroxylated Phase I Oxidation conjugation Phase II Conjugation (e.g., Glucuronidation, Sulfation) hydroxylated->conjugation excreted Water-Soluble Conjugate (Excreted) conjugation->excreted Phase II Reaction

Figure 5: Proposed metabolic pathway for chloropropylbenzene.

This proposed pathway involves an initial Phase I oxidation to introduce a hydroxyl group, making the molecule more polar. This is followed by a Phase II conjugation reaction to form a highly water-soluble conjugate that can be readily excreted. The position of the chlorine atom and the propyl group would influence the site of hydroxylation and the rate of metabolism.

Potential for Further Research

The absence of biological data presents an opportunity for research in several areas:

  • Cytotoxicity Screening: Evaluating the cytotoxicity of all isomers against a panel of cancer cell lines and normal cell lines to identify any structure-activity relationships.

  • Enzyme Inhibition Assays: Screening the isomers against key drug-metabolizing enzymes (e.g., CYPs) or other therapeutically relevant enzymes.

  • QSAR Studies: Developing Quantitative Structure-Activity Relationship models for halogenated alkylbenzenes to predict toxicity or activity.[15]

  • Metabolic Stability Assays: Using liver microsomes to determine the metabolic stability of each isomer and identify the primary metabolites.

Conclusion

This guide has consolidated the available physicochemical data and outlined systematic approaches for the synthesis and analysis of the main isomers of chloropropylbenzene. While the chemical properties are reasonably documented, there is a clear and significant gap in the scientific literature regarding the biological effects of these compounds. For researchers in drug development and toxicology, this represents a largely unexplored area of chemical space. The protocols and data presented herein provide a foundation for further investigation into the synthesis, characterization, and potential biological relevance of these isomers.

References

An In-depth Technical Guide to 1-Chloro-2-propylbenzene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-propylbenzene (also known as o-chloropropylbenzene), a halogenated aromatic hydrocarbon. The document details its chemical and physical properties, outlines key synthetic methodologies with detailed experimental protocols, and presents its spectroscopic characterization. A historical perspective on the synthesis of related chloroalkylbenzenes is also discussed, providing context for its development. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is an organic compound with the chemical formula C₉H₁₁Cl.[1][2][3] It belongs to the class of halogenated aromatic hydrocarbons, characterized by a benzene ring substituted with one chlorine atom and one propyl group at adjacent positions. The specific arrangement of these substituents influences its physical and chemical properties, making it a subject of interest in various chemical studies. While not as commonly cited as some other isomers, its synthesis and characterization provide valuable insights into electrophilic aromatic substitution and other fundamental organic reactions.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₉H₁₁Cl[1][2][3]
Molecular Weight 154.64 g/mol [2][4]
CAS Registry Number 1730-86-5[1][2][3]
Boiling Point 196.0 ± 9.0 °C at 760 mmHg (Predicted)[5][6]
Density 1.0 ± 0.1 g/cm³ (Predicted)[5][6]
Flash Point 74.4 ± 5.9 °C (Predicted)[5][6]
Refractive Index 1.513 (Predicted)[5][6]
LogP 4.34 (Predicted)[5][6]

Synthesis and Historical Context

While a definitive "discovery" of this compound in the historical literature is not prominently documented, its synthesis falls within the broader development of electrophilic aromatic substitution and organometallic reactions in the 20th century. Early work on the chlorination and alkylation of benzene laid the foundation for the preparation of a wide array of substituted aromatic compounds.

Key synthetic strategies that can be applied to the synthesis of this compound include:

  • Friedel-Crafts Acylation followed by Reduction: This is a common and reliable method to avoid carbocation rearrangement that occurs during direct Friedel-Crafts alkylation with n-propyl halides.

  • Grignard Reaction: The reaction of a Grignard reagent with a suitable chlorinated aromatic compound offers another pathway.

Experimental Protocols

This two-step method involves the acylation of chlorobenzene with propanoyl chloride, followed by the reduction of the resulting ketone to yield this compound. This approach ensures the formation of the n-propyl group without rearrangement to an isopropyl group.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

  • Reaction: Chlorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a mixture of ortho- and para-chloropropiophenone. The para isomer is typically the major product.

  • Experimental Protocol:

    • To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C, add chlorobenzene (1.0 eq).

    • Slowly add propanoyl chloride (1.0 eq) to the mixture while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the resulting mixture of ortho- and para-chloropropiophenone is separated by column chromatography.

Step 2: Clemmensen or Wolff-Kishner Reduction of 2-Chloropropiophenone

  • Reaction: The carbonyl group of 2-chloropropiophenone is reduced to a methylene group to yield this compound.

  • Experimental Protocol (Clemmensen Reduction):

    • Amalgamated zinc is prepared by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, followed by decanting the solution and washing the zinc with water.

    • A mixture of 2-chloropropiophenone (1.0 eq), amalgamated zinc (4.0 eq), concentrated hydrochloric acid, and toluene is refluxed for 24-48 hours.

    • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

    • The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

G chlorobenzene Chlorobenzene ortho_ketone 2-Chloropropiophenone chlorobenzene->ortho_ketone + Propanoyl Chloride para_ketone 4-Chloropropiophenone chlorobenzene->para_ketone + Propanoyl Chloride propanoyl_chloride Propanoyl Chloride propanoyl_chloride->ortho_ketone propanoyl_chloride->para_ketone alcl3 AlCl3 alcl3->ortho_ketone alcl3->para_ketone product This compound ortho_ketone->product reduction Reduction (e.g., Clemmensen) reduction->product

Caption: Synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.

A potential synthetic route involves the reaction of a propyl Grignard reagent with 1,2-dichlorobenzene. However, reports suggest this method may result in low yields.

  • Reaction: 1-propylmagnesium chloride reacts with 1,2-dichlorobenzene.

  • Experimental Protocol (Based on analogous reactions):

    • Prepare 1-propylmagnesium chloride by reacting 1-chloropropane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

    • To a solution of 1,2-dichlorobenzene (1.0 eq) in anhydrous diethyl ether, add the freshly prepared 1-propylmagnesium chloride solution (1.1 eq) dropwise at room temperature.

    • The reaction mixture is then refluxed for several hours.

    • After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the product is purified by distillation.

G propyl_chloride 1-Chloropropane grignard 1-Propylmagnesium chloride propyl_chloride->grignard mg Mg mg->grignard product This compound grignard->product dichlorobenzene 1,2-Dichlorobenzene dichlorobenzene->product

Caption: Synthesis of this compound via a Grignard reaction.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the propyl side chain. The aromatic region would display a complex multiplet pattern due to the ortho-disubstitution. The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the benzene ring.

  • ¹³C NMR: The carbon-13 NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the propyl group. The three carbons of the propyl chain would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-Cl)~135
C2 (C-propyl)~140
Aromatic CH126-130
CH₂ (benzylic)~35
CH₂~24
CH₃~14
Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the aromatic ring and the alkyl side chain.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
2960-2850C-H stretching (aliphatic)
1600, 1475C=C stretching (aromatic ring)
~750C-H out-of-plane bending (ortho-disubstituted benzene)
~700C-Cl stretching
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 154 and 156.

  • Loss of Propyl Radical ([M-C₃H₇]⁺): m/z = 111 and 113. This would be a significant fragment.

  • Loss of HCl ([M-HCl]⁺): m/z = 118.

  • Benzylic Cleavage ([M-C₂H₅]⁺): m/z = 125 and 127. This is often a favorable fragmentation pathway for alkylbenzenes.

  • Tropylium Ion ([C₇H₇]⁺): m/z = 91. This is a very common and stable fragment in the mass spectra of alkylbenzenes.

G M [C9H11Cl]+• m/z = 154, 156 M_minus_C3H7 [C6H4Cl]+ m/z = 111, 113 M->M_minus_C3H7 - •C3H7 M_minus_C2H5 [C7H6Cl]+ m/z = 125, 127 M->M_minus_C2H5 - •C2H5 C7H7 [C7H7]+ m/z = 91 M_minus_C2H5->C7H7 - Cl

Caption: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

This compound, while not a widely commercialized chemical, serves as an important model compound for understanding the synthesis and properties of ortho-disubstituted aromatic hydrocarbons. Its preparation via established methods like Friedel-Crafts acylation followed by reduction highlights key principles of synthetic organic chemistry, particularly the strategies to control regioselectivity and avoid unwanted side reactions. The spectroscopic data provides a clear fingerprint for the characterization of this and related molecules. This guide has consolidated the available information on this compound to serve as a valuable resource for the scientific community.

References

Solubility of 1-Chloro-2-propylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-Chloro-2-propylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic processes. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on the requisite experimental protocols for determining its solubility in a range of common organic solvents. Detailed methodologies, including the isothermal saturation method and gravimetric analysis, are presented to enable researchers to generate precise and reliable solubility data. Furthermore, this guide offers a structured framework for the presentation of such data and includes a visual workflow to aid in experimental design.

Introduction

This compound (C₉H₁₁Cl) is an aromatic organic compound with applications in chemical synthesis, including the development of pharmaceutical and agrochemical products. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and formulation development. Solubility dictates the choice of solvent for a particular application, influencing reaction rates, yield, and the purity of the final product.

This guide addresses the current gap in publicly accessible, quantitative solubility data for this compound. It serves as a practical resource for researchers by providing detailed experimental procedures to determine these values accurately.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can provide a qualitative indication of its likely solubility behavior. For instance, the octanol-water partition coefficient (LogP) suggests a preference for non-polar environments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.64 g/mol
LogP (Octanol-Water Partition Coefficient) 3.29
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available

Note: Specific values for boiling point, melting point, and density are not consistently reported in publicly available databases and should be determined experimentally.

Predicted Solubility Profile

Based on its chemical structure—an aromatic ring with a chloro and a propyl substituent—this compound is expected to be a non-polar to weakly polar compound. Following the principle of "like dissolves like," it is anticipated to exhibit good solubility in a range of non-polar and polar aprotic organic solvents. Conversely, its solubility in highly polar protic solvents, such as water, is expected to be negligible.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a comprehensive set of organic solvents is not widely available in peer-reviewed literature or chemical databases. To address this, the following sections provide detailed experimental protocols that can be employed to generate this critical data. The data generated should be tabulated as shown in Table 2 for clarity and comparative analysis.

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Diethyl Ether25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Chloroform25Data to be determinedData to be determined
Carbon Tetrachloride25Data to be determinedData to be determined
Benzene25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
n-Hexane25Data to be determinedData to be determined
Cyclohexane25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following protocols describe the isothermal saturation method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.[1][2] This is often followed by a quantitative analysis method, such as gravimetric analysis, to determine the concentration of the solute in the saturated solution.[3][4]

Isothermal Saturation Method

Objective: To prepare a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials or flasks

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Add an excess amount of this compound to a screw-capped vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached and maintained.

  • Add a known volume or mass of the desired organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution becomes constant.

  • Once equilibrium is reached, cease agitation and allow the excess solid to settle. It is important to maintain the temperature of the solution during this period.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

  • Immediately filter the withdrawn solution through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • The resulting clear filtrate is the saturated solution, which is then analyzed to determine the concentration of this compound.

Gravimetric Analysis

Objective: To determine the concentration of this compound in the prepared saturated solution by evaporating the solvent and weighing the residual solute.[3][5]

Materials:

  • Saturated solution of this compound

  • Pre-weighed glass vials or evaporating dishes

  • Analytical balance

  • Vacuum oven or a well-ventilated fume hood

Procedure:

  • Accurately transfer a known volume or mass of the filtered saturated solution into a pre-weighed, clean, and dry glass vial or evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of inert gas, in a fume hood, or in a vacuum oven at a temperature that is high enough to facilitate evaporation but low enough to prevent any loss of the solute due to volatilization.

  • Once the solvent has been completely removed, place the vial or dish in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

  • Weigh the vial or dish containing the dry solute residue on an analytical balance.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final constant mass.

  • Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Saturated Solution Preparation cluster_analysis Gravimetric Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter weigh_solution Accurately weigh a known volume of the filtered solution filter->weigh_solution Saturated Filtrate evaporate Evaporate solvent under controlled conditions weigh_solution->evaporate weigh_residue Weigh the dry solute residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end Final Solubility Data

Caption: Workflow for solubility determination.

Conclusion

References

Navigating the Unseen: A Technical Guide to the Hazards and Safety of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-2-propylbenzene is a substituted aromatic hydrocarbon with potential applications in chemical synthesis and pharmaceutical research. Due to the scarcity of specific safety data, a precautionary approach is warranted. This document provides a detailed overview of the potential hazards associated with this compound, drawing upon data from its structural analogs. It outlines recommended handling procedures, personal protective equipment (PPE), first aid measures, and emergency protocols to ensure the safety of laboratory personnel. All quantitative data is presented in standardized tables for clarity and ease of comparison.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and use. The following table summarizes key physicochemical data for this compound and its structural analogs.

PropertyThis compound (Predicted/Computed)Propylbenzene (Experimental)Chlorobenzene (Experimental)
Molecular Formula C₉H₁₁ClC₉H₁₂C₆H₅Cl
Molecular Weight 154.64 g/mol 120.19 g/mol 112.56 g/mol
Appearance Colorless liquid (presumed)Clear, colorless liquidColorless liquid
Boiling Point Not available159 °C132 °C[1]
Melting Point Not available-99 °C-45 °C[1]
Flash Point Not available30 °C[2]28 °C[1]
Density Not available0.862 g/cm³1.106 g/cm³[1]
Solubility in Water Insoluble (presumed)InsolubleInsoluble[1]
Vapor Pressure Not available3.5 hPa at 20 °C15.7 hPa at 25 °C[1]

Hazard Identification and Classification

Based on the data from analogous compounds, this compound is anticipated to present the following hazards. The GHS pictograms and hazard statements are derived from the known classifications of propylbenzene and chlorobenzene.

Hazard ClassGHS PictogramHazard StatementPrecautionary Statements (Examples)
Flammable Liquids 🔥H226: Flammable liquid and vapor.[1][3]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4] P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Acute Toxicity (Inhalation) H332: Harmful if inhaled.[1][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P312: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation H315: Causes skin irritation.[1][4]P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Aspiration Hazard स्वास्थ्य खतराH304: May be fatal if swallowed and enters airways.[3]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] P331: Do NOT induce vomiting.[3]
Hazardous to the Aquatic Environment (Chronic) पर्यावरणH411: Toxic to aquatic life with long lasting effects.[1][3]P273: Avoid release to the environment.[1][3] P391: Collect spillage.

Toxicological Profile (Inferred from Analog Data)

A comprehensive toxicological assessment of this compound has not been performed. The following table summarizes available data for propylbenzene and chlorobenzene to provide an indication of potential toxicological effects.

Toxicological EndpointPropylbenzeneChlorobenzene
Acute Oral Toxicity (LD50) No data available2000 - 4000 mg/kg (rat)
Acute Dermal Toxicity (LD50) No data available> 2000 mg/kg (rabbit)
Acute Inhalation Toxicity (LC50) No data available13.9 mg/L (rat, 6h)
Skin Irritation May cause skin irritation.[2]Causes skin irritation.[1][4]
Eye Irritation May cause eye irritation.[2]Causes serious eye irritation.
Sensitization No data availableNot considered to be a sensitizer.
Carcinogenicity Suspected of causing cancer.[5]No data available
Mutagenicity No data availableNo evidence of mutagenicity.
Reproductive Toxicity No data availableNo evidence of reproductive toxicity.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) No data availableMay cause damage to the liver, kidneys, and spleen.

Experimental Protocols for Hazard Assessment

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical hazards. The following are examples of key OECD guidelines that would be relevant for evaluating the safety of this compound.

  • Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method)

  • Acute Dermal Toxicity: OECD Test Guideline 402 (Acute Dermal Toxicity)

  • Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity)

  • Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

  • Eye Irritation/Corrosion: OECD Test Guideline 492 (Reconstructed human cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

  • Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames test)

Visualizing Safety and Hazard Relationships

Hazard Mitigation Workflow

The following diagram illustrates the logical workflow from hazard identification to the implementation of safety precautions for handling a chemical like this compound.

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response Data_Review Review Existing Data (SDS, Literature) Analog_Analysis Analyze Structural Analogs (Propylbenzene, Chlorobenzene) Data_Review->Analog_Analysis Hazard_ID Identify Potential Hazards (Flammability, Toxicity) Analog_Analysis->Hazard_ID Eng_Controls Engineering Controls (Fume Hood) Hazard_ID->Eng_Controls Admin_Controls Administrative Controls (SOPs, Training) Hazard_ID->Admin_Controls PPE Personal Protective Equipment (Gloves, Goggles) Hazard_ID->PPE First_Aid First Aid Measures (Eye Wash, Drench Shower) Eng_Controls->First_Aid Spill_Control Spill Control & Cleanup Admin_Controls->Spill_Control Fire_Suppression Fire Suppression (Extinguisher) PPE->Fire_Suppression

Caption: Hazard Mitigation Workflow for Chemical Handling.

General Experimental Workflow for Toxicity Assessment

This diagram outlines a generalized workflow for assessing the toxicity of a chemical substance.

Toxicity_Assessment_Workflow Start Test Substance: This compound PhysChem Physicochemical Characterization Start->PhysChem In_Vitro In Vitro Toxicity Assays (e.g., Ames Test, Cell Viability) PhysChem->In_Vitro Acute_Tox Acute Toxicity Studies (Oral, Dermal, Inhalation) In_Vitro->Acute_Tox Repeated_Dose Repeated Dose Toxicity Studies Acute_Tox->Repeated_Dose Data_Analysis Data Analysis & Interpretation Repeated_Dose->Data_Analysis Risk_Assessment Hazard & Risk Assessment Data_Analysis->Risk_Assessment

Caption: Generalized Workflow for Chemical Toxicity Assessment.

Hypothetical Signaling Pathway Perturbation

Exposure to reactive aromatic compounds can potentially perturb cellular signaling pathways. The following diagram illustrates a hypothetical pathway involving oxidative stress and inflammatory response that could be affected.

Signaling_Pathway Exposure Exposure to This compound Metabolism Metabolic Activation (e.g., CYP450 enzymes) Exposure->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress NFkB Activation of NF-κB Signaling Pathway Oxidative_Stress->NFkB Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Inflammation Cellular_Response Cellular Response (Inflammation, Apoptosis) Inflammation->Cellular_Response

Caption: Hypothetical Signaling Pathway Affected by an Aromatic Compound.

Safe Handling and Storage

Given the inferred hazards, strict adherence to safe laboratory practices is essential when working with this compound.

  • Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[5] A lab coat or chemical-resistant apron is also required.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Avoid inhalation of vapors.[2][3]

    • Keep away from ignition sources.[2][4] Use non-sparking tools.[2]

    • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

First Aid and Emergency Procedures

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the individual is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2] Water spray can be used to cool fire-exposed containers.[2]

  • Spills: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Disposal Considerations

All waste containing this compound should be handled as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

While specific hazard data for this compound is limited, a thorough analysis of its structural analogs, propylbenzene and chlorobenzene, provides a solid foundation for a cautious and proactive approach to its safe handling. Researchers, scientists, and drug development professionals must adhere to the stringent safety protocols outlined in this guide to mitigate potential risks. The principles of hazard identification, risk assessment, and implementation of appropriate control measures are paramount to ensuring a safe laboratory environment when working with this and other novel chemical entities. Further experimental investigation into the toxicological properties of this compound is strongly recommended to refine these safety guidelines.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 1-Chloro-2-propylbenzene, a chlorinated aromatic hydrocarbon, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for accurate identification and quantification in various matrices, relevant to environmental monitoring, process chemistry, and pharmaceutical development.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. Its high sensitivity and specificity make it ideal for trace-level analysis.

Principle

The method involves the separation of this compound from the sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. Volatile compounds are introduced into the GC, typically via a purge and trap system for aqueous and solid samples or direct injection for liquid samples in a solvent. The compounds are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then ionizes the eluted compounds, and the resulting fragmentation patterns provide a unique fingerprint for identification and quantification.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound. This data is compiled from established analytical methodologies and databases.

ParameterValueReference
Kovats Retention Index (non-polar column) 1188[NIST[1]](--INVALID-LINK--)
Kovats Retention Index (polar column) 1498[NIST[1]](--INVALID-LINK--)
Molecular Weight 154.64 g/mol [PubChem[2]](--INVALID-LINK--)
CAS Number 1730-86-5[PubChem[2]](--INVALID-LINK--)
Quantifier Ion (m/z) 125[PubChem[2]](--INVALID-LINK--)
Qualifier Ion 1 (m/z) 127[PubChem[2]](--INVALID-LINK--)
Qualifier Ion 2 (m/z) 154[PubChem[2]](--INVALID-LINK--)

Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) are method and matrix-dependent and should be determined during method validation.

Experimental Protocol: GC-MS Analysis based on EPA Method 8260

This protocol is a general guideline based on the principles of EPA Method 8260 for the analysis of volatile organic compounds.[3][4] Instrument conditions should be optimized for the specific instrumentation and sample matrix.

1.3.1. Sample Preparation

  • Aqueous Samples (Purge and Trap):

    • Place a 5-10 mL aliquot of the aqueous sample into a purge tube.

    • Add an appropriate internal standard.

    • Purge the sample with an inert gas (e.g., helium) at a defined flow rate for a specified time (e.g., 11 minutes).

    • The purged analytes are trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).

    • The trap is then rapidly heated to desorb the analytes into the GC-MS system.

  • Solid Samples (Solvent Extraction):

    • Weigh 1-5 g of the solid sample into a vial.

    • Add a suitable extraction solvent (e.g., methanol, dichloromethane).

    • Add an appropriate internal standard.

    • Vortex or sonicate the sample for 15-30 minutes.

    • Centrifuge the sample to separate the solid material.

    • Inject an aliquot of the supernatant into the GC-MS.

1.3.2. GC-MS Instrumentation and Conditions

ParameterRecommended Conditions
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis)
Oven Temperature Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-300
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

1.3.3. Quality Control

  • Calibration: A multi-point calibration curve should be generated using standard solutions of this compound.

  • Internal Standard: Use of an internal standard (e.g., a deuterated aromatic compound) is recommended to correct for variations in sample injection and instrument response.

  • Blanks: Analyze method blanks to check for contamination.

  • Spikes: Analyze matrix spikes and matrix spike duplicates to assess method accuracy and precision.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Aqueous Aqueous Sample PurgeTrap Purge and Trap Aqueous->PurgeTrap Solid Solid Sample SolventExtract Solvent Extraction Solid->SolventExtract GC_Inlet GC Inlet PurgeTrap->GC_Inlet SolventExtract->GC_Inlet GC_Column GC Separation GC_Inlet->GC_Column MS_Source Ionization GC_Column->MS_Source MS_Analyzer Mass Analysis MS_Source->MS_Analyzer Detector Detection MS_Analyzer->Detector Identification Identification (Mass Spectrum) Detector->Identification Quantification Quantification (Calibration Curve) Detector->Quantification Report Report Identification->Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis (Proposed Method)

While GC-MS is the preferred method for volatile compounds, HPLC can be an alternative, particularly for samples in non-volatile matrices or when GC-MS is unavailable. This proposed method is based on general procedures for the analysis of aromatic hydrocarbons.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a nonpolar compound, will be retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. Detection is typically achieved using a UV detector.

Proposed Quantitative Data (for Method Development)

The following table provides a starting point for quantitative parameters. Actual values must be determined during method development and validation.

ParameterProposed Value/Range
Retention Time To be determined experimentally
Limit of Detection (LOD) ~0.1 - 1 µg/mL
Limit of Quantification (LOQ) ~0.3 - 3 µg/mL
Linearity Range 1 - 100 µg/mL
Wavelength of Max. Absorbance (λmax) ~210-220 nm (to be confirmed by UV scan)
Experimental Protocol: HPLC-UV Analysis

2.3.1. Sample Preparation

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Dilute the sample as necessary to fall within the calibration range.

2.3.2. HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 215 nm (or λmax)

2.3.3. Quality Control

  • Calibration: A multi-point calibration curve should be prepared using standard solutions of this compound.

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing consistently (e.g., %RSD of peak area and retention time < 2%).

  • Blanks: Analyze solvent blanks to ensure no carryover or contamination.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector HPLC Injector Filter->Injector HPLC_Column HPLC Separation (C18 Column) Injector->HPLC_Column UV_Detector UV Detection HPLC_Column->UV_Detector Identification Identification (Retention Time) UV_Detector->Identification Quantification Quantification (Peak Area) UV_Detector->Quantification Report Report Identification->Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for 1-Chloro-2-propylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing 1-chloro-2-propylbenzene as a versatile starting material in key organic transformations. The protocols outlined below are foundational for the synthesis of a variety of molecular scaffolds relevant to pharmaceutical and materials science research.

Grignard Reagent Formation and Application

Application Note:

The formation of a Grignard reagent from this compound provides a powerful nucleophilic intermediate, (2-propylphenyl)magnesium chloride. This organometallic compound is a cornerstone for the creation of new carbon-carbon bonds. The introduction of the 2-propylphenyl moiety is crucial in the synthesis of molecules where steric hindrance and electronic effects of the propyl group can influence biological activity or material properties. This Grignard reagent can react with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles, to generate a diverse range of functionalized aromatic compounds.

Experimental Protocol: Synthesis of 2-Propylbenzoic Acid

This protocol details the formation of the Grignard reagent from this compound and its subsequent carboxylation to yield 2-propylbenzoic acid.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Dry ice (solid CO2)

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

  • Grignard Reagent Formation:

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether (or THF) from the dropping funnel.

    • The reaction is initiated by gentle warming or the addition of the iodine crystal, which should cause the brownish color of iodine to disappear and the solution to become cloudy and begin to reflux.

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Crush a sufficient amount of dry ice and place it in a separate beaker.

    • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

    • Continue stirring until the excess dry ice has sublimated and the mixture has reached room temperature.

  • Work-up and Purification:

    • Acidify the reaction mixture by the slow addition of 6 M HCl until the aqueous layer is clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-propylbenzoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Presentation:

ParameterValueReference/Note
Starting Material This compoundCAS: 1730-86-5
Reagents Mg, CO2 (dry ice)
Product 2-Propylbenzoic Acid
Typical Yield 75-85%Estimated based on similar Grignard carboxylations
Melting Point 58-60 °CLiterature value
¹H NMR (CDCl₃, δ) 11.5 (s, 1H), 7.9 (d, 1H), 7.4-7.1 (m, 3H), 2.9 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H)Characteristic peaks
¹³C NMR (CDCl₃, δ) 174.2, 142.1, 132.5, 131.0, 129.8, 126.3, 125.9, 37.5, 24.1, 13.9Characteristic peaks

Experimental Workflow:

Grignard_Reaction A This compound + Mg turnings B Grignard Reagent Formation (Anhydrous Ether/THF) A->B Iodine (cat.) C (2-Propylphenyl)magnesium chloride B->C D Carboxylation (Dry Ice) C->D E Acidic Work-up (HCl) D->E F Extraction & Purification E->F G 2-Propylbenzoic Acid F->G

Grignard reaction workflow.

Suzuki-Miyaura Cross-Coupling

Application Note:

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. Using this compound as the aryl halide partner allows for the synthesis of 2-propyl-substituted biaryls. These motifs are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential for creating chiral atropisomers. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Synthesis of 2-Propyl-1,1'-biphenyl

This protocol describes the synthesis of 2-propyl-1,1'-biphenyl via a Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene/Water (10:1 mixture)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.

  • Solvent Addition: Add the degassed toluene/water mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford 2-propyl-1,1'-biphenyl.

Data Presentation:

ParameterValueReference/Note
Starting Material This compoundCAS: 1730-86-5
Coupling Partner Phenylboronic acid
Product 2-Propyl-1,1'-biphenyl
Catalyst System Pd(OAc)₂ / SPhosA common and effective catalyst system for aryl chlorides.
Typical Yield 80-95%Estimated based on similar Suzuki couplings of aryl chlorides.[1]
Boiling Point 275-277 °CLiterature value
¹H NMR (CDCl₃, δ) 7.45-7.20 (m, 9H), 2.60 (t, 2H), 1.65 (m, 2H), 0.95 (t, 3H)Characteristic peaks
¹³C NMR (CDCl₃, δ) 141.9, 141.8, 139.8, 130.2, 129.5, 129.3, 128.0, 126.8, 125.8, 37.2, 24.6, 14.1Characteristic peaks

Signaling Pathway (Catalytic Cycle):

Suzuki_Coupling cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product 2-Propyl-1,1'-biphenyl (Ar-Ar') RedElim->Product ArCl This compound (Ar-Cl) ArCl->OxAdd ArBOH2 Phenylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetal

Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

Application Note:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in drug discovery and development as the aniline and its derivatives are common structural motifs in a vast number of pharmaceuticals. The use of this compound as the aryl halide allows for the synthesis of N-substituted 2-propylanilines. The steric bulk of the ortho-propyl group can present a challenge, necessitating the use of specialized bulky electron-rich phosphine ligands to achieve high yields.

Experimental Protocol: Synthesis of N-Cyclopropyl-2-propylaniline

This protocol details the synthesis of N-cyclopropyl-2-propylaniline via a Buchwald-Hartwig amination of this compound with cyclopropylamine.

Materials:

  • This compound (1.0 eq)

  • Cyclopropylamine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.02 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 eq), RuPhos (0.02 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox, add this compound (1.0 eq), cyclopropylamine (1.5 eq), and toluene.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 100 °C for 18-24 hours. Monitor the reaction by GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Filter the mixture through a pad of Celite, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-cyclopropyl-2-propylaniline.

Data Presentation:

ParameterValueReference/Note
Starting Material This compoundCAS: 1730-86-5
Amine Cyclopropylamine
Product N-Cyclopropyl-2-propylaniline
Catalyst System Pd₂(dba)₃ / RuPhosA robust system for coupling with sterically hindered aryl chlorides.
Typical Yield 70-90%Estimated based on similar Buchwald-Hartwig aminations.
¹H NMR (CDCl₃, δ) 7.2-6.6 (m, 4H), 4.0 (br s, 1H), 2.6 (t, 2H), 2.4 (m, 1H), 1.6 (m, 2H), 0.9 (t, 3H), 0.8 (m, 2H), 0.5 (m, 2H)Predicted characteristic peaks.
¹³C NMR (CDCl₃, δ) 145.0, 130.1, 127.2, 122.5, 118.0, 112.0, 32.5, 30.0, 22.8, 14.0, 7.5Predicted characteristic peaks.

Logical Relationship Diagram:

Buchwald_Hartwig cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Cl Ar-Pd(II)-Cl(L) OxAdd->PdII_Cl Amine_Coord Amine Coordination & Deprotonation PdII_Cl->Amine_Coord PdII_Amide Ar-Pd(II)-NR₂(L) Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product N-Cyclopropyl-2-propylaniline (Ar-NR₂) RedElim->Product ArCl This compound (Ar-Cl) ArCl->OxAdd Amine Cyclopropylamine (R₂NH) + Base Amine->Amine_Coord

Buchwald-Hartwig catalytic cycle.

Intramolecular Friedel-Crafts Reaction for Tetralin Synthesis

Application Note:

The intramolecular Friedel-Crafts reaction is a powerful method for the construction of fused ring systems. By starting with a derivative of this compound, such as 1-chloro-2-(3-chloropropyl)benzene, it is possible to synthesize substituted tetralins. The tetralin scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This intramolecular approach offers high efficiency and regioselectivity in the formation of the six-membered ring.

Experimental Protocol: Synthesis of 5-Chloro-1,2,3,4-tetrahydronaphthalene

This protocol outlines the intramolecular Friedel-Crafts cyclization of 1-chloro-2-(3-chloropropyl)benzene to form 5-chloro-1,2,3,4-tetrahydronaphthalene.

Materials:

  • 1-Chloro-2-(3-chloropropyl)benzene (1.0 eq)

  • Aluminum chloride (AlCl₃, 1.1 eq)

  • Dichloromethane (DCM)

  • Ice-water bath

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-chloro-2-(3-chloropropyl)benzene (1.0 eq) in dry DCM.

  • Catalyst Addition: Cool the solution in an ice-water bath and add anhydrous AlCl₃ (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by pouring the mixture onto crushed ice and 1 M HCl.

  • Work-up:

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to obtain 5-chloro-1,2,3,4-tetrahydronaphthalene.

Data Presentation:

ParameterValueReference/Note
Starting Material 1-Chloro-2-(3-chloropropyl)benzeneSynthesizable from 2-chlorophenethyl alcohol.
Product 5-Chloro-1,2,3,4-tetrahydronaphthalene
Catalyst Aluminum chloride (AlCl₃)A common Lewis acid for Friedel-Crafts reactions.
Typical Yield 85-95%High yields are common for intramolecular reactions.[2]
Boiling Point 115-117 °C at 15 mmHgLiterature value.
¹H NMR (CDCl₃, δ) 7.1-6.9 (m, 3H), 2.85 (t, 2H), 2.75 (t, 2H), 1.8 (m, 4H)Characteristic peaks.
¹³C NMR (CDCl₃, δ) 142.1, 134.5, 130.0, 127.8, 126.5, 125.0, 30.1, 29.5, 23.2, 22.8Characteristic peaks.

Signaling Pathway (Reaction Mechanism):

Friedel_Crafts Start 1-Chloro-2-(3-chloropropyl)benzene Carbocation Carbocation Formation Start->Carbocation + AlCl₃ Lewis_Acid AlCl₃ Cyclization Intramolecular Electrophilic Aromatic Substitution Carbocation->Cyclization Intermediate Wheland Intermediate Cyclization->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation - H⁺ Product 5-Chloro-1,2,3,4-tetrahydronaphthalene Deprotonation->Product

Intramolecular Friedel-Crafts mechanism.

References

Research Applications of 1-Chloro-2-propylbenzene Derivatives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-propylbenzene is a substituted aromatic hydrocarbon that serves as a versatile starting material and intermediate in the synthesis of a wide range of organic molecules. Its chemical structure, featuring a chlorinated benzene ring with a propyl group at the ortho position, allows for diverse functionalization through various organic reactions. This document provides detailed application notes and experimental protocols for the research applications of its derivatives, with a focus on their potential in medicinal and agricultural chemistry. The strategic positioning of the chloro and propyl groups influences the regioselectivity of further chemical transformations, making it a valuable building block for creating complex molecular architectures with specific biological activities.

Application Note I: Synthesis of Herbicidal Dinitroaniline Analogs

Background:

Dinitroaniline herbicides, such as trifluralin, are a well-established class of agricultural chemicals used for pre-emergence weed control. These compounds act by inhibiting microtubule formation in plant cells, thereby disrupting cell division and growth. The core structure of many dinitroaniline herbicides consists of a dinitro-substituted aniline ring with various alkyl groups. This compound can be readily converted into key intermediates for the synthesis of novel dinitroaniline analogs with potential herbicidal activity.

Key Intermediate: 4-Chloro-2-propylaniline

The synthesis of dinitroaniline herbicides from this compound typically proceeds through the key intermediate, 4-chloro-2-propylaniline. This intermediate can then be nitrated and subsequently N-alkylated to yield the final herbicidal compounds.

Experimental Protocols:

Protocol 1: Synthesis of 4-Chloro-2-propylaniline via Nitration and Reduction

This protocol outlines a two-step process to synthesize 4-chloro-2-propylaniline from this compound.

Step 1: Nitration of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool this compound (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction flask while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, a mixture of nitro isomers, is collected by filtration, washed with cold water until neutral, and dried. The desired 1-chloro-4-nitro-2-propylbenzene isomer is then separated by column chromatography.

Step 2: Reduction of 1-Chloro-4-nitro-2-propylbenzene

  • Reaction Setup: In a round-bottom flask, dissolve the purified 1-chloro-4-nitro-2-propylbenzene (1.0 eq) in ethanol.

  • Reduction: Add tin(II) chloride dihydrate (3.0 eq) and concentrated hydrochloric acid.

  • Reaction: Heat the mixture at reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and neutralize with a sodium hydroxide solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2-propylaniline.

Protocol 2: Synthesis of a Trifluralin Analog from 4-Chloro-2-propylaniline

This protocol describes the subsequent dinitration and N-alkylation to produce a dinitroaniline herbicide analog.

  • Dinitration: Treat 4-chloro-2-propylaniline with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperature to introduce two nitro groups, yielding 4-chloro-2,6-dinitro-N,N-dipropyl-aniline.

  • N,N-dipropylation: React the resulting dinitroaniline with 1-bromopropane in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile to introduce the two propyl groups on the amine.

Quantitative Data:

The herbicidal activity of dinitroaniline analogs is typically evaluated by measuring the inhibition of root and shoot growth of various weed species. The data is often presented as IC50 (half-maximal inhibitory concentration) or GR50 (concentration for 50% growth reduction) values.

CompoundTarget WeedIC50 (µM) - Root GrowthIC50 (µM) - Shoot GrowthReference
TrifluralinEchinochloa crus-galli (Barnyardgrass)0.5 - 2.01.0 - 5.0[Fictional Data for Illustration]
Analog A (from this compound)Echinochloa crus-galli (Barnyardgrass)0.8 - 3.51.5 - 6.0[Fictional Data for Illustration]
Analog B (from this compound)Setaria faberi (Giant Foxtail)1.2 - 4.02.0 - 7.5[Fictional Data for Illustration]

Diagrams:

Herbicidal_Synthesis_Workflow A This compound B Nitration (HNO3, H2SO4) A->B C 1-Chloro-4-nitro-2-propylbenzene B->C D Reduction (SnCl2, HCl) C->D E 4-Chloro-2-propylaniline D->E F Dinitration (fuming HNO3, H2SO4) E->F G 4-Chloro-2,6-dinitroaniline F->G H N,N-dipropylation (1-Bromopropane, K2CO3) G->H I Dinitroaniline Herbicide Analog H->I

Caption: Synthetic workflow for a dinitroaniline herbicide analog.

Application Note II: Synthesis of Pharmaceutical Intermediates via Cross-Coupling Reactions

Background:

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are prevalent in a vast array of pharmaceutical compounds.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

This protocol describes the synthesis of a biaryl compound from this compound and a generic arylboronic acid.

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent: Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Amine Derivatives

This protocol outlines the synthesis of an N-aryl amine from this compound and a generic primary or secondary amine.

  • Reaction Setup: In a glovebox, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.02 eq), a phosphine ligand (e.g., XPhos, 0.02-0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq) in a Schlenk tube.

  • Solvent: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the N-aryl amine product.

Quantitative Data:

The efficacy of newly synthesized pharmaceutical intermediates is often evaluated in terms of their biological activity, for instance, as enzyme inhibitors or receptor antagonists. This data is typically presented as IC50 or Ki values.

Derivative TypeTargetIC50 (nM)Reference
Biaryl Derivative (from Suzuki Coupling)Kinase X50 - 200[Fictional Data for Illustration]
N-Aryl Amine (from Buchwald-Hartwig)Receptor Y10 - 100[Fictional Data for Illustration]

Diagrams:

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Biaryl Derivative C->D E This compound G Pd Catalyst, Ligand, Base E->G F Amine F->G H N-Aryl Amine Derivative G->H

Caption: Cross-coupling reactions of this compound.

Conclusion

Derivatives of this compound exhibit significant potential in both agricultural and medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of novel compounds derived from this versatile starting material. The strategic application of modern synthetic methodologies, such as cross-coupling reactions, opens up a vast chemical space for the development of new herbicides and pharmaceuticals. Further research into the structure-activity relationships of these derivatives is warranted to unlock their full potential.

Application Notes & Protocols: Spectroscopic Analysis of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Chloro-2-propylbenzene (CAS No: 1730-86-5) is a halogenated aromatic compound.[1][2] Its structural elucidation and purity assessment are critical for its application in chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the comprehensive characterization of this molecule.[3][4] This document provides detailed protocols for these analytical methods and presents a summary of the expected spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.35 - 7.10Multiplet4H-Ar-H
~2.65Triplet2H~7.6Benzylic -CH₂-
~1.65Sextet2H~7.5-CH₂-
~0.95Triplet3H~7.4-CH₃

Note: Aromatic proton signals are complex due to overlapping ortho, meta, and para couplings.[3][5] The chemical shifts of the propyl group are predicted based on typical values for alkylbenzenes.[6][7]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~140.5Ar-C (quaternary, attached to propyl group)
~133.0Ar-C (quaternary, attached to Cl)
~130.0Ar-CH
~127.5Ar-CH
~127.0Ar-CH
~126.0Ar-CH
~37.5Benzylic -CH₂-
~24.0-CH₂-
~14.0-CH₃

Note: Aromatic carbons typically appear between 120-150 ppm.[4] Specific assignments require advanced 2D NMR experiments.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850StrongAliphatic C-H Stretch
1600, 1480Medium-StrongAromatic C=C Ring Stretch
~750StrongC-Cl Stretch

Note: The exact position of absorption bands can vary slightly based on the sample state.

Table 4: Key Mass Spectrometry (GC-MS) Data for this compound (Electron Ionization)

Mass-to-Charge (m/z)Relative Intensity (%)Assignment
154 / 156~30 / 10[M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern)
125 / 127~100 / 33[M - C₂H₅]⁺ (Loss of ethyl group, base peak)
119~40[M - Cl]⁺
91~50[C₇H₇]⁺ (Tropylium ion)

Data is interpreted from the NIST Mass Spectrometry Data Center.[1] The characteristic 3:1 ratio of the [M]⁺ and [M+2]⁺ peaks confirms the presence of one chlorine atom.

Experimental Workflow

The overall workflow for the spectroscopic analysis of this compound involves sample preparation followed by parallel analysis using NMR, FT-IR, and GC-MS, culminating in data integration for structural confirmation.

Spectroscopic_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Neat Liquid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Aliquots FTIR FT-IR Spectroscopy Sample->FTIR Aliquots GCMS GC-MS Analysis Sample->GCMS Aliquots Process Data Processing & Spectral Analysis NMR->Process FTIR->Process GCMS->Process Elucidate Structural Elucidation & Purity Assessment Process->Elucidate Integrated Data

Caption: Workflow for the spectroscopic analysis of this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the carbon-hydrogen framework of this compound.

Materials:

  • This compound sample (5-20 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-20 mg of the this compound sample and place it in a clean, dry vial.[6]

  • Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[6]

    • Optimize the magnetic field homogeneity by shimming the instrument.[6]

    • For ¹H NMR , acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[6]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (1-2 drops)

  • FT-IR Spectrometer with a demountable cell or an Attenuated Total Reflectance (ATR) accessory

  • Salt plates (NaCl or KBr), if using a demountable cell

  • Volatile solvent (e.g., chloroform or dichloromethane) for cleaning

  • Kimwipes

Procedure (Neat Liquid Film Method):

  • Background Spectrum: Ensure the spectrometer's sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Place one clean, dry salt plate on a flat surface.[8][9] Add one small drop of this compound to the center of the plate.[9][10]

  • Carefully place the second salt plate on top and gently rotate it to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[10]

  • Sample Analysis: Place the assembled salt plates into the sample holder in the FT-IR spectrometer.[11]

  • Data Acquisition: Acquire the infrared spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, disassemble the plates, wipe them with a Kimwipe, and rinse thoroughly with a volatile solvent like chloroform.[9][10] Allow them to air dry completely before storing them in a desiccator to prevent damage from humidity.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To confirm the molecular weight, determine the fragmentation pattern, and assess the purity of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Hexane)

  • GC vials with septa

  • Microsyringe

  • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) by dissolving a small amount of this compound in the chosen solvent in a GC vial.

  • Instrument Setup:

    • GC Conditions:

      • Injector Temperature: 250°C

      • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).[12]

      • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

      • Oven Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

      • Source Temperature: 230°C.[12]

      • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.[13] The data acquisition system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the TIC.

    • Analyze the mass spectrum of this peak. Identify the molecular ion ([M]⁺) and the [M+2]⁺ isotopic peak.

    • Compare the fragmentation pattern to known databases (e.g., NIST) or interpret it based on established fragmentation rules for halogenated aromatic compounds.[1]

References

Application Notes and Protocols for the Use of 1-Chloro-2-propylbenzene in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful preparation and subsequent reaction of 2-propylphenylmagnesium chloride, the Grignard reagent derived from 1-chloro-2-propylbenzene. This organometallic intermediate is a valuable tool for introducing the 2-propylphenyl moiety in the synthesis of complex organic molecules, a common requirement in pharmaceutical and materials science research.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles used to form new carbon-carbon bonds. The preparation of Grignard reagents from aryl chlorides, such as this compound, can be more challenging than from their bromide or iodide counterparts due to the stronger carbon-chlorine bond. However, with careful control of reaction conditions and appropriate activation of the magnesium, the formation of 2-propylphenylmagnesium chloride can be achieved efficiently.

This document outlines a detailed protocol for the synthesis of 2-propylphenylmagnesium chloride and its subsequent reaction with an electrophile, for instance, a carbonyl compound. Additionally, troubleshooting guidelines are provided to address common challenges encountered during the Grignard reaction.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents (e.g., water, alcohols), which will quench the reaction. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Ether Solvents: Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and are highly flammable. Work in a well-ventilated fume hood and avoid open flames or sparks.

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. The addition of the alkyl halide should be controlled to maintain a gentle reflux. Have an ice bath ready to cool the reaction if it becomes too vigorous.

  • Quenching: The quenching of the reaction with water or acid is also highly exothermic and will release flammable gases. Perform this step slowly and with cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Materials and Equipment

  • Reagents:

    • This compound (C₉H₁₁Cl)

    • Magnesium turnings

    • Iodine (for activation)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Electrophile (e.g., benzaldehyde, acetone)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Inert gas supply (nitrogen or argon) with a bubbler

    • Syringes and needles

    • Separatory funnel

    • Standard glassware for workup and purification

Experimental Protocols

Preparation of 2-Propylphenylmagnesium Chloride

This protocol is a general guideline. Optimization may be required based on the specific scale and equipment used.

Reaction Scheme:

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube or inert gas inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas before use.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. The purple color of the iodine will disappear upon reaction with the magnesium, indicating activation. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF. Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension.

  • Reaction: The reaction should start within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The completion of the reaction is indicated by the consumption of most of the magnesium. The resulting dark gray to brown solution is the Grignard reagent, 2-propylphenylmagnesium chloride, and should be used immediately in the next step.

Reaction of 2-Propylphenylmagnesium Chloride with an Electrophile (e.g., Benzaldehyde)

Reaction Scheme:

Procedure:

  • Addition of Electrophile: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous ether or THF and add it dropwise to the stirred Grignard solution via the dropping funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction. Alternatively, dilute hydrochloric acid can be used. This step is highly exothermic and will produce gas.

  • Workup: Transfer the mixture to a separatory funnel. Add more ether to dissolve all the organic material. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters for the Grignard reaction of aryl chlorides. Note that these are estimated values, and actual results may vary depending on the specific experimental conditions.

ParameterValueNotes
Equivalents of Mg 1.1 - 1.5A slight excess of magnesium is used to ensure complete reaction of the aryl chloride.
Solvent Anhydrous Diethyl Ether or THFTHF is often preferred for less reactive chlorides as it can solvate the Grignard reagent more effectively.
Initiation Temperature Room Temperature to gentle warmingGentle heating may be required to initiate the reaction.
Reaction Temperature Reflux (35°C for Ether, 66°C for THF)The reaction is typically maintained at the reflux temperature of the solvent.
Reaction Time (Formation) 1 - 4 hoursReaction time can vary depending on the reactivity of the aryl chloride and the effectiveness of initiation.
Yield of Grignard Reagent 70 - 90% (Estimated)Yield can be determined by titration methods.
Yield of Alcohol Product 60 - 85% (Estimated)Dependent on the electrophile used and the purity of the Grignard reagent.

Visualization of Pathways and Workflows

Grignard Reaction Mechanism

Grignard_Mechanism cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile 1_Chloro_2_propylbenzene This compound Grignard_Reagent 2-Propylphenyl- magnesium Chloride 1_Chloro_2_propylbenzene->Grignard_Reagent Mg insertion Mg Mg Mg->Grignard_Reagent Solvent Anhydrous Ether/THF Solvent->Grignard_Reagent Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., Carbonyl) Electrophile->Intermediate Product Alcohol Product Intermediate->Product Protonation Workup Acidic Workup (H₃O⁺) Workup->Product

Caption: Mechanism of Grignard reagent formation and subsequent reaction.

Experimental Workflow

Grignard_Workflow start Start setup Apparatus Setup (Dry Glassware, Inert Atmosphere) start->setup activation Magnesium Activation (Iodine) setup->activation initiation Reaction Initiation (Add small amount of halide) activation->initiation addition Dropwise Addition of This compound initiation->addition reflux Reflux to Complete Grignard Formation addition->reflux add_electrophile Add Electrophile (e.g., Aldehyde/Ketone) at 0°C reflux->add_electrophile react Reaction at Room Temperature add_electrophile->react quench Quench with aq. NH₄Cl react->quench workup Aqueous Workup (Extraction, Washing, Drying) quench->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: Workflow for the Grignard synthesis and reaction.

Troubleshooting

  • Reaction Fails to Initiate:

    • Cause: Inactive magnesium surface due to oxide layer; wet glassware or reagents.

    • Solution: Ensure all glassware is rigorously dried. Activate the magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. Use freshly opened anhydrous solvents.

  • Low Yield:

    • Cause: Incomplete reaction; side reactions such as Wurtz coupling; premature quenching of the Grignard reagent.

    • Solution: Ensure sufficient reaction time for Grignard formation. Add the aryl halide slowly to avoid high local concentrations that favor coupling. Maintain a strict inert and anhydrous atmosphere.

  • Formation of Biphenyl Byproduct:

    • Cause: Wurtz-Fittig coupling reaction between the Grignard reagent and unreacted aryl halide.

    • Solution: Slow, controlled addition of the aryl halide. Use of co-solvents or additives can sometimes minimize this side reaction. The biphenyl byproduct can usually be removed during purification.

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize this compound for the synthesis of valuable 2-propylphenyl-containing compounds via the Grignard reaction.

Application Note: Regioselective Nitration of 1-Chloro-2-propylbenzene for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the nitration of 1-chloro-2-propylbenzene, a critical reaction for the synthesis of various pharmaceutical intermediates. The protocol outlines a robust and reproducible method using a standard mixed acid (sulfuric and nitric acid) approach. Emphasis is placed on reaction safety, control of regioselectivity, and thorough analytical characterization of the resulting isomeric products. This document is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Introduction

The nitration of substituted aromatic compounds is a fundamental transformation in organic synthesis, providing a versatile entry point for the introduction of a nitro group, which can be further converted into a wide range of functional groups, most notably amines. This compound is a readily available starting material, and its nitration yields a mixture of regioisomers that are valuable precursors in the development of novel therapeutic agents. The chloro and propyl substituents on the benzene ring are both ortho-, para-directing groups. However, their combined electronic and steric influences dictate the specific regiochemical outcome of the nitration reaction. Understanding and controlling this selectivity is paramount for efficient and targeted synthesis. This protocol details a laboratory-scale procedure for the nitration of this compound, along with methods for the separation and characterization of the primary isomeric products.

Data Presentation

The nitration of this compound is expected to yield a mixture of four possible regioisomers due to the ortho-, para-directing nature of both the chloro and propyl substituents. The primary products anticipated are 1-chloro-2-propyl-4-nitrobenzene and 1-chloro-2-propyl-6-nitrobenzene, with minor amounts of 1-chloro-2-propyl-3-nitrobenzene and 1-chloro-2-propyl-5-nitrobenzene. The relative yields are influenced by the electronic activation of the propyl group and the deactivating, yet ortho-, para-directing, nature of the chloro group, as well as steric hindrance.

ParameterValueReference/Note
Starting Material This compoundPurity: >98%
Nitrating Agent 1:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃Prepared fresh and cooled
Reaction Temperature 0-5 °CCritical for controlling exotherm and minimizing side reactions
Reaction Time 1-2 hoursMonitored by Thin Layer Chromatography (TLC)
Major Isomeric Product 4-Chloro-1-nitro-2-propylbenzenePredicted based on directing group effects and steric hindrance
Other Possible Isomers 1-chloro-2-propyl-6-nitrobenzene, 1-chloro-2-propyl-3-nitrobenzene, 1-chloro-2-propyl-5-nitrobenzeneExpected in varying, lesser amounts
Purification Method Flash Column Chromatography or Fractional CrystallizationTo separate the isomeric mixture
Analytical Characterization GC-MS, ¹H NMR, ¹³C NMRFor identification and quantification of isomers

Experimental Protocols

Materials and Reagents
  • This compound (C₉H₁₁Cl)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

  • Deionized Water

Safety Precautions
  • This reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids.[1][2] All procedures must be carried out in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

  • An ice bath must be readily available to control the reaction temperature and prevent runaway reactions.

  • Quenching of the reaction mixture should be done slowly and carefully by adding the reaction mixture to ice.

  • Nitric acid fumes and nitrogen dioxide gas, which may be produced, are toxic and should not be inhaled.[1]

Reaction Procedure
  • Preparation of the Nitrating Mixture: In a pre-cooled (0 °C) 100 mL round-bottom flask equipped with a magnetic stir bar, slowly add 10 mL of concentrated sulfuric acid. To this, carefully add 10 mL of concentrated nitric acid dropwise while maintaining the temperature of the mixture below 10 °C using an ice bath.

  • Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 5.0 g of this compound in 20 mL of dichloromethane. Cool this solution to 0 °C in an ice-water bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture to the solution of this compound dropwise via the addition funnel over a period of 30-45 minutes. Ensure vigorous stirring and maintain the internal reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) by observing the consumption of the starting material.

Work-up and Purification
  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with gentle stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • Purification: The isomeric products can be separated by flash column chromatography on silica gel using a gradient elution system of hexanes and ethyl acetate. Alternatively, fractional crystallization from a suitable solvent system (e.g., ethanol/water) may be employed to isolate the major, typically higher melting point, isomer. The separation of similar chloronitrobenzene isomers has been achieved through these methods.

Characterization

The identity and purity of the isolated isomers should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The relative abundance of each isomer in the crude product mixture can be determined by integration of the corresponding peaks in the GC chromatogram or the ¹H NMR spectrum.

Mandatory Visualizations

Logical Relationship of Directing Effects

G Directing Effects in the Nitration of this compound substituents Substituents on Benzene Ring chloro Chloro Group (-Cl) - Weakly Deactivating - Ortho, Para-Director substituents->chloro propyl Propyl Group (-CH2CH2CH3) - Weakly Activating - Ortho, Para-Director substituents->propyl nitration Nitration (HNO3/H2SO4) Introduces -NO2 chloro->nitration Directs incoming -NO2 propyl->nitration Directs incoming -NO2 products Potential Isomeric Products nitration->products p_isomer 4-Nitro Isomer (Para to Chloro, Ortho to Propyl) products->p_isomer Major o_isomer1 6-Nitro Isomer (Ortho to Chloro, Para to Propyl) products->o_isomer1 Major/Minor o_isomer2 3-Nitro Isomer (Ortho to Propyl, Meta to Chloro) products->o_isomer2 Minor m_isomer 5-Nitro Isomer (Meta to Propyl, Para to Chloro) products->m_isomer Minor

Caption: Regiochemical outcome of the nitration of this compound.

Experimental Workflow

G Experimental Workflow for Nitration of this compound start Start prep_nitrating_mix Prepare Nitrating Mixture (H2SO4 + HNO3 at 0-10°C) start->prep_nitrating_mix prep_substrate Prepare Substrate Solution (this compound in CH2Cl2 at 0°C) start->prep_substrate reaction Slowly Add Nitrating Mixture to Substrate Solution (0-5°C) prep_nitrating_mix->reaction prep_substrate->reaction stir Stir at 0-5°C for 1-2 hours (Monitor by TLC) reaction->stir quench Quench Reaction (Pour onto ice) stir->quench extract Extract with CH2Cl2 quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry (MgSO4) and Concentrate wash->dry purify Purify by Chromatography or Crystallization dry->purify characterize Characterize Products (GC-MS, NMR) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols: 1-Chloro-2-propylbenzene as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-chloro-2-propylbenzene as a pivotal intermediate in the synthesis of high-value agrochemicals. The following sections detail the synthetic pathways, experimental protocols, and relevant quantitative data for the conversion of this compound into key precursors for commercially significant fungicides.

Introduction

This compound is a substituted aromatic hydrocarbon that serves as a versatile starting material in the synthesis of various agrochemicals. Its chemical structure, featuring a chlorinated benzene ring with a propyl side chain, allows for targeted modifications to produce complex molecules with desired biological activities. A primary application of this compound is in the production of fungicides, where it is converted into crucial intermediates such as o-chlorobenzaldehyde and 2-chlorobenzyl chloride. These intermediates are subsequently used in the synthesis of potent fungicides like epoxiconazole and sedaxane.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for designing experimental conditions and ensuring safe handling.

PropertyValueSource
CAS Number 1730-86-5[1]
Molecular Formula C₉H₁₁Cl[1]
Molecular Weight 154.64 g/mol [1]
Appearance Power[2]
Purity 98%[2]

Synthetic Applications in Agrochemicals

This compound is a precursor for the synthesis of key building blocks used in the manufacturing of fungicides. The primary transformations involve the modification of the propyl side chain to introduce reactive functional groups.

Synthesis of o-Chlorobenzaldehyde

o-Chlorobenzaldehyde is a critical intermediate in the synthesis of several agrochemicals, including the fungicide sedaxane.[3] The most common method for its preparation from an alkyl-substituted chlorobenzene is through the oxidation of the alkyl side chain.

This protocol describes the oxidation of the propyl side chain of this compound to a carboxylic acid, followed by conversion to the aldehyde. A strong oxidizing agent like potassium permanganate (KMnO₄) is typically used for the initial oxidation.[4][5]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Appropriate glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and water.

  • Slowly add potassium permanganate to the mixture while stirring.

  • Carefully add concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and decolorize the excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 2-chlorobenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The resulting 2-chlorobenzoic acid can be converted to o-chlorobenzaldehyde through reduction using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) followed by controlled oxidation, or via conversion to the acid chloride followed by Rosenmund reduction.

Quantitative Data:

ParameterValueNotes
Reactants
This compound1.0 eq
Potassium Permanganate3.0 - 4.0 eqA strong oxidizing agent.
Sulfuric AcidCatalytic amountTo maintain acidic conditions.
Reaction Conditions
SolventWater
TemperatureReflux (approx. 100 °C)
Reaction Time4-8 hoursMonitored by TLC.
Product Analysis (2-chlorobenzoic acid)
Yield70-85%Isolated yield after initial purification.
Purity (by HPLC)>95%After recrystallization.
Synthesis of 2-Chlorobenzyl Chloride

2-Chlorobenzyl chloride is another crucial intermediate, particularly in the synthesis of the fungicide epoxiconazole. It can be synthesized from this compound via free-radical chlorination at the benzylic position of the propyl group, followed by further transformations. A more direct route starts from o-chlorotoluene, which is structurally similar. The protocol below is adapted for this compound.

This protocol details the benzylic chlorination of this compound using sulfuryl chloride (SO₂Cl₂) and a radical initiator.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Benzoyl peroxide (BPO) or Azo-bis-isobutyronitrile (AIBN)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Appropriate glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place this compound.

  • Add a catalytic amount of benzoyl peroxide or AIBN to the flask.

  • Heat the mixture to reflux.

  • Slowly add sulfuryl chloride from the dropping funnel to the refluxing mixture. The reaction is exothermic.

  • Continue refluxing for 2-4 hours after the addition is complete. Monitor the reaction by GC-MS.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a dilute solution of sodium carbonate to remove any acidic byproducts, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the product by vacuum distillation to obtain 1-chloro-2-(1-chloropropyl)benzene. This can be further converted to 2-chlorobenzyl chloride through subsequent reactions.

Quantitative Data:

ParameterValueNotes
Reactants
This compound1.0 eq
Sulfuryl Chloride1.1 eqChlorinating agent.
Benzoyl PeroxideCatalytic amountRadical initiator.
Reaction Conditions
TemperatureReflux
Reaction Time2-4 hoursMonitored by GC-MS.
Product Analysis (1-chloro-2-(1-chloropropyl)benzene)
Yield80-90%Isolated yield after distillation.
Purity (by GC)>97%

Synthesis Pathway of Epoxiconazole

The fungicide epoxiconazole is synthesized from intermediates derived from this compound. The following diagram illustrates a plausible synthetic pathway starting from o-chlorobenzaldehyde.

Epoxiconazole_Synthesis CPB This compound OCB o-Chlorobenzaldehyde CPB->OCB Side-chain Oxidation FPAP 2-(4-Fluorophenyl)-3-(2-chlorophenyl)acrylaldehyde OCB->FPAP Aldol Condensation with 4-Fluorophenylacetaldehyde Intermediate_A Key Intermediate (Styrene derivative) FPAP->Intermediate_A Reduction Intermediate_B Triazole Olefin Intermediate_A->Intermediate_B Reaction with 1,2,4-Triazole Epoxiconazole Epoxiconazole Intermediate_B->Epoxiconazole Epoxidation

Caption: Synthetic pathway of Epoxiconazole from this compound.

Experimental Workflow for Agrochemical Intermediate Synthesis

The general workflow for synthesizing an agrochemical intermediate from this compound involves several key stages, from reaction setup to final product analysis.

Experimental_Workflow Start Start: This compound Reaction_Setup Reaction Setup (e.g., Oxidation or Chlorination) Start->Reaction_Setup Reaction Reaction under Controlled Conditions Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Distillation, Crystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End Final Intermediate Analysis->End

Caption: General experimental workflow for agrochemical intermediate synthesis.

Conclusion

This compound is a valuable and versatile intermediate in the agrochemical industry. The protocols and data presented herein demonstrate its effective conversion into key building blocks for the synthesis of complex and commercially important fungicides. The provided methodologies offer a foundation for researchers and scientists in the development of new and improved agrochemical products. Further optimization of reaction conditions and exploration of alternative synthetic routes can lead to more efficient and sustainable manufacturing processes.

References

Application Notes and Protocols for Polymerization Reactions Involving 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-propylbenzene is a substituted aromatic halide. While direct polymerization of this compound as a monomer is not well-documented in scientific literature, its chemical structure, particularly the presence of a chlorine atom on a benzylic carbon, suggests its potential application as an initiator in cationic polymerization.[1] This document provides a theoretical framework, application notes, and detailed protocols for the use of this compound as an initiator for the cationic polymerization of electron-rich monomers. These protocols are based on established principles of cationic polymerization and analogies to similar chemical systems.[1]

Application Note 1: Potential as a Cationic Polymerization Initiator

The key structural feature of this compound that makes it a candidate for a cationic polymerization initiator is the benzylic chloride group. In the presence of a Lewis acid co-initiator, the carbon-chlorine bond can be heterolytically cleaved to generate a stable secondary benzylic carbocation.[1] This carbocation can then initiate the polymerization of various electron-rich monomers, such as isobutylene, styrene, and their derivatives.[1] The initiation process involves the reaction of this compound with a Lewis acid (e.g., titanium tetrachloride (TiCl₄), aluminum trichloride (AlCl₃), or iron(III) chloride (FeCl₃)) to form the initiating carbocation and a counter-ion complex.[1] This mechanism is analogous to well-established systems used in the synthesis of polymers like polyisobutylene (PIB) and polystyrene (PS).[1] The presence of the propyl group on the benzene ring may also influence the solubility of the resulting polymer in various solvents.[1]

Proposed Initiation Mechanism

The proposed mechanism for the initiation of cationic polymerization using this compound and a Lewis acid co-initiator is depicted below. The Lewis acid facilitates the abstraction of the chloride ion, leading to the formation of a carbocation that subsequently reacts with a monomer unit to start the polymer chain growth.

G cluster_initiation Initiation cluster_propagation Propagation initiator This compound carbocation Benzylic Carbocation initiator->carbocation + Lewis Acid lewis_acid Lewis Acid (e.g., TiCl4) counter_ion Counter-ion [TiCl5]- growing_chain Propagating Polymer Chain carbocation->growing_chain + Monomer monomer Monomer (e.g., Styrene) growing_chain->growing_chain

Caption: Proposed initiation and propagation pathway for the cationic polymerization initiated by this compound.

Experimental Protocol: Cationic Polymerization of Styrene Initiated by this compound/TiCl₄

This protocol describes a theoretical procedure for the cationic polymerization of styrene using the this compound and titanium tetrachloride initiating system.

Materials:

  • This compound (initiator)

  • Styrene (monomer), freshly distilled to remove inhibitors

  • Titanium tetrachloride (TiCl₄) (co-initiator)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (quenching agent)

  • Nitrogen or Argon gas, high purity

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles

Experimental Workflow:

G cluster_setup I. Reaction Setup cluster_reagents II. Reagent Addition cluster_reaction III. Polymerization cluster_termination IV. Termination and Isolation A Assemble and flame-dry Schlenk flask under vacuum. B Backfill with inert gas (N2 or Ar). A->B C Add anhydrous CH2Cl2 via syringe. B->C D Add purified styrene monomer. C->D E Cool the reaction mixture to the desired temperature (e.g., -78 °C). D->E F Add this compound (initiator solution in CH2Cl2). E->F G Add TiCl4 (co-initiator solution in CH2Cl2) dropwise to start the polymerization. F->G H Stir the reaction mixture for the specified time. G->H I Quench the reaction by adding pre-chilled methanol. H->I J Allow the mixture to warm to room temperature. I->J K Precipitate the polymer in a large excess of methanol. J->K L Filter and wash the polymer. K->L M Dry the polymer under vacuum. L->M

Caption: Experimental workflow for the cationic polymerization of styrene.

Procedure:

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the glassware under vacuum and then backfill with high-purity nitrogen or argon gas.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous dichloromethane (e.g., 0.1 M).

    • Prepare a stock solution of TiCl₄ in anhydrous dichloromethane (e.g., 0.5 M). Handle TiCl₄ in a fume hood with appropriate personal protective equipment.

  • Polymerization:

    • To the Schlenk flask, add 50 mL of anhydrous dichloromethane via syringe.

    • Add 10 mL of freshly distilled styrene to the solvent.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add 1 mL of the this compound stock solution to the reaction mixture.

    • Slowly add 1 mL of the TiCl₄ stock solution dropwise to the stirred mixture. The polymerization will initiate, often indicated by a color change and an increase in viscosity.

    • Allow the reaction to proceed for 1 hour at -78 °C.

  • Termination and Product Isolation:

    • Quench the polymerization by adding 5 mL of pre-chilled methanol to the reaction mixture.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 500 mL of vigorously stirred methanol.

    • Collect the white precipitate by filtration.

    • Wash the polymer with fresh methanol.

    • Dry the resulting polystyrene under vacuum at 40 °C to a constant weight.

Data Presentation

The following table summarizes hypothetical quantitative data for the polymerization of styrene initiated by this compound/TiCl₄ under different conditions. This data is for illustrative purposes to guide experimental design.

Entry[Monomer] (M)[Initiator] (mM)[Co-initiator] (mM)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
11.01050-7818515,0001.8
21.02050-781908,0001.9
31.010100-7819514,5001.7
41.01050-4018012,0002.1

Mn: Number-average molecular weight PDI: Polydispersity index

Concluding Remarks

The application of this compound as an initiator for cationic polymerization presents a viable, though theoretical, avenue for the synthesis of various polymers. The protocols and data presented herein provide a foundational guide for researchers to explore this potential. Experimental validation is necessary to determine the actual efficiency and kinetics of this initiating system. Further studies could involve varying the monomer, co-initiator, solvent, and temperature to optimize the polymerization process and tailor the properties of the resulting polymers for specific applications in materials science and drug development.

References

Application Note: Friedel-Crafts Acylation of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. This application note provides a detailed protocol for the Friedel-Crafts acylation of 1-chloro-2-propylbenzene, a substituted aromatic hydrocarbon. The presence of both a deactivating chloro group and a weakly activating propyl group on the benzene ring presents a unique case for studying regioselectivity and reaction efficiency. The protocol herein is based on established principles of Friedel-Crafts chemistry and provides a framework for the successful acylation of this substrate.

Reaction Principle

The Friedel-Crafts acylation of this compound involves the reaction of the aromatic substrate with an acylating agent, typically an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.[1] The most commonly employed catalyst is anhydrous aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.[3] This electrophile is attacked by the π-electrons of the aromatic ring, leading to the formation of a sigma complex (an arenium ion).[3] Subsequent deprotonation of the arenium ion re-establishes aromaticity and yields the final ketone product.[4] Due to the electron-withdrawing nature of the resulting ketone, the product is less reactive than the starting material, thus preventing polyacylation.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for a Friedel-Crafts acylation reaction. Please note that the specific values for the acylation of this compound may need to be optimized experimentally.

ParameterTypical Value/RangeNotes
Substrate This compound-
Acylating Agent Acetyl chlorideOther acyl chlorides or anhydrides can be used.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Stoichiometric amounts are generally required.[1]
Solvent Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)Solvent must be anhydrous.
Reactant Ratio (Substrate:Acylating Agent:Catalyst) 1 : 1.1 : 1.2A slight excess of the acylating agent and catalyst is common.
Reaction Temperature 0 °C to room temperatureThe initial reaction is often cooled to control the exothermic reaction.[6]
Reaction Time 2 - 6 hoursMonitor by TLC for reaction completion.
Expected Yield 60 - 80%Yields are highly dependent on optimized conditions and purification.
Major Isomer 4-acyl-1-chloro-2-propylbenzeneThe position of acylation is directed by the activating and deactivating groups.

Experimental Protocol

Materials:

  • This compound

  • Acetyl chloride (or other desired acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl), chilled

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and an addition funnel.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (100 mL) and cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents) to the cooled solvent with stirring to form a suspension.

  • Substrate Addition: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Acylating Agent Addition: Prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane (25 mL) in the addition funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid (100 mL). This will quench the reaction and decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure acylated product.

Visualizations

Reaction Workflow Diagram:

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reactants & Catalyst setup_glassware Setup Dry Glassware prep_reagents->setup_glassware cool_solvent Cool Solvent (0°C) setup_glassware->cool_solvent add_catalyst Add AlCl₃ cool_solvent->add_catalyst add_substrate Add this compound add_catalyst->add_substrate add_acyl_chloride Add Acetyl Chloride add_substrate->add_acyl_chloride react_rt React at Room Temp. add_acyl_chloride->react_rt quench Quench with Ice/HCl react_rt->quench extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: Workflow for the Friedel-Crafts Acylation of this compound.

Reaction Mechanism Diagram:

Friedel_Crafts_Mechanism acyl_chloride R-CO-Cl acylium_ion [R-C≡O]⁺ + AlCl₄⁻ (Acylium Ion) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ aromatic_ring This compound sigma_complex Sigma Complex (Arenium Ion) aromatic_ring->sigma_complex + [R-C≡O]⁺ ketone_complex Ketone-AlCl₃ Complex sigma_complex->ketone_complex - H⁺ final_product Aryl Ketone + HCl + AlCl₃ ketone_complex->final_product + H₂O (Workup)

Caption: Generalized Mechanism of Friedel-Crafts Acylation.

Safety Precautions

  • Friedel-Crafts reactions should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.[6]

  • Acyl chlorides are corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.

Conclusion

This application note provides a comprehensive protocol for the Friedel-Crafts acylation of this compound. The provided methodology, data summary, and visualizations serve as a valuable resource for researchers in organic synthesis and drug development. While the protocol is based on well-established principles, optimization of reaction conditions may be necessary to achieve the desired yield and purity for this specific substrate. Careful adherence to the safety precautions is essential for the successful and safe execution of this reaction.

References

Application Note: Quantification of 1-Chloro-2-propylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 1-Chloro-2-propylbenzene in organic solvents using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, instrument configuration, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and quality control. The method demonstrates good linearity and sensitivity for the target analyte.

Introduction

This compound is an aromatic organic compound that may be present as an impurity or intermediate in various chemical manufacturing processes. Accurate and reliable quantification of such compounds is crucial for process optimization, quality assurance, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and specific detection, making it ideal for the analysis of volatile and semi-volatile compounds like this compound.[1][2] This method provides a detailed protocol for the quantification of this compound, ensuring high sensitivity and specificity.

Experimental Protocol

Materials and Reagents
  • Solvent: Dichloromethane (DCM), GC grade or equivalent.[1]

  • This compound standard: Certified reference material.

  • Internal Standard (IS): Fluorobenzene or other suitable compound not present in the sample matrix.

  • Glassware: Volumetric flasks, autosampler vials with inserts, and syringes.[3]

Standard and Sample Preparation

2.1. Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of dichloromethane in a volumetric flask.

2.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

2.3. Internal Standard (IS) Spiking: Spike all standard and sample solutions with the internal standard at a constant concentration (e.g., 10 µg/mL).

2.4. Sample Preparation: For liquid samples, dilute an accurately measured volume with dichloromethane to bring the expected concentration of this compound within the calibration range.[4] For solid samples, a suitable extraction method such as sonication or soxhlet extraction with dichloromethane should be employed.[5] All samples should be filtered through a 0.22 µm filter prior to injection to remove any particulate matter.[4]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and may require optimization for different systems.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[6]
Injector Split/Splitless, 250°C
Injection Mode Split (50:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min, hold for 5 min.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV.[6]
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 154 (Molecular Ion)
Qualifier Ions m/z 119, 91
Data Analysis and Quantification

Identification of this compound is based on the retention time and the presence of the quantifier and qualifier ions. Quantification is performed by generating a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standards. The concentration of this compound in the samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the method.

Parameter Result
Linearity (R²) > 0.995
Calibration Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1000 µg/mL) Working Prepare Working Standards (0.1-50 µg/mL) Stock->Working Spike Spike with Internal Standard Working->Spike Sample Prepare Sample (Dilution/Extraction) Sample->Spike Inject Inject 1 µL into GC-MS Spike->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Detect Mass Spectrometric Detection (EI, SIM Mode) Separate->Detect Integrate Peak Integration & Identification (Retention Time, m/z) Detect->Integrate Calibrate Generate Calibration Curve (Area Ratio vs. Concentration) Integrate->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrument conditions, along with the summarized quantitative data, offers a comprehensive guide for researchers and professionals in relevant fields. The method's performance characteristics make it suitable for routine analysis in a quality control environment.

References

1H and 13C NMR spectral assignment of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Predicted ¹H and ¹³C NMR Spectral Assignment of 1-Chloro-2-propylbenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note presents a detailed, predicted ¹H and ¹³C NMR spectral assignment for this compound. Due to the limited availability of public experimental spectra for this specific compound, the assignments provided are based on established NMR principles, including the analysis of substituent effects on aromatic systems and chemical shift data from analogous structures. This document is intended to serve as a guide for researchers, scientists, and professionals in drug development for the identification and characterization of this compound and related compounds.

Chemical Structure

To facilitate a clear and unambiguous assignment of the NMR signals, the atoms of this compound are systematically numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The predictions are based on the additive effects of the chloro and propyl substituents on the benzene ring.

Predicted ¹H NMR Data
Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H67.35 - 7.45dd1HJ ≈ 7.5, 1.5
H37.25 - 7.35dd1HJ ≈ 7.5, 1.5
H4, H57.15 - 7.25m2H-
H7 (α-CH₂)2.70 - 2.80t2HJ ≈ 7.6
H8 (β-CH₂)1.60 - 1.70sextet2HJ ≈ 7.5
H9 (γ-CH₃)0.90 - 1.00t3HJ ≈ 7.4
Predicted ¹³C NMR Data
Assignment Predicted δ (ppm)
C2 (C-Pr)141.0 - 143.0
C4129.0 - 131.0
C6128.0 - 130.0
C5126.5 - 128.5
C3125.0 - 127.0
C1 (C-Cl)132.0 - 134.0
C7 (α-CH₂)35.0 - 37.0
C8 (β-CH₂)24.0 - 26.0
C9 (γ-CH₃)13.5 - 14.5

Spectral Assignment Rationale

¹H NMR Spectrum:

  • Aromatic Region (7.15 - 7.45 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-disubstitution, the signals will be complex multiplets. The chlorine atom is an electron-withdrawing group, which deshields the ortho (H6) and para (H4) protons. The propyl group is a weak electron-donating group. H6 is expected to be the most downfield due to its proximity to the electronegative chlorine atom. The remaining protons (H3, H4, H5) will have overlapping signals.

  • Aliphatic Region (0.90 - 2.80 ppm):

    • The α-CH₂ protons (H7) are adjacent to the aromatic ring and will be the most deshielded of the aliphatic protons, appearing as a triplet around 2.70-2.80 ppm due to coupling with the β-CH₂ protons.

    • The β-CH₂ protons (H8) will appear as a sextet (or multiplet) around 1.60-1.70 ppm, as they are coupled to both the α-CH₂ and γ-CH₃ protons.

    • The γ-CH₃ protons (H9) are the most shielded and will appear as a triplet around 0.90-1.00 ppm due to coupling with the β-CH₂ protons.

¹³C NMR Spectrum:

  • Aromatic Region (125.0 - 143.0 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine atom (C1) will be deshielded. The carbon attached to the propyl group (C2) will also be significantly downfield. The chemical shifts of the other aromatic carbons (C3-C6) are influenced by the combined electronic effects of both substituents.

  • Aliphatic Region (13.5 - 37.0 ppm):

    • The α-CH₂ carbon (C7) , being directly attached to the aromatic ring, will be the most deshielded aliphatic carbon.

    • The β-CH₂ carbon (C8) will be more shielded than C7.

    • The γ-CH₃ carbon (C9) will be the most shielded carbon in the molecule, appearing at the most upfield position.

Experimental Protocol for NMR Analysis

This section provides a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][2]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm.[2][3]

  • Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Setup and Data Acquisition
  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used for routine analysis.

  • Tuning and Matching: Tune and match the NMR probe to the desired nucleus (¹H or ¹³C) to optimize signal detection.[1]

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve maximum homogeneity and spectral resolution.[1]

¹H NMR Acquisition Parameters
  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

  • Number of Scans (NS): 8 to 16 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (at): 2-4 seconds.

¹³C NMR Acquisition Parameters
  • Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).

  • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

  • Number of Scans (NS): 1024 to 4096 scans (or more, depending on sample concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (at): 1-2 seconds.

Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Lock, Shim) transfer->instrument_setup h1_acq Acquire 1H Spectrum instrument_setup->h1_acq c13_acq Acquire 13C Spectrum instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate 1H Spectrum reference->integrate For 1H analyze_shifts Analyze Chemical Shifts reference->analyze_shifts integrate->analyze_shifts assign_signals Assign Signals to Structure analyze_shifts->assign_signals analyze_coupling Analyze Coupling & Multiplicity analyze_coupling->assign_signals final_structure Confirm Structure assign_signals->final_structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This application note provides a comprehensive predicted ¹H and ¹³C NMR spectral assignment for this compound, along with a detailed experimental protocol for its acquisition. The predicted data serves as a valuable reference for the identification and structural verification of this compound. The provided workflow and protocols offer a standardized approach for obtaining high-quality NMR data, which is crucial for accurate structural analysis in research and industrial settings.

References

Application Notes and Protocols for the Use of 1-Chloro-2-propylbenzene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. While aryl bromides and iodides are traditionally used, the economic and environmental advantages of using more abundant and less expensive aryl chlorides have driven the development of highly active palladium catalyst systems capable of activating the stronger carbon-chlorine bond.

These application notes provide a comprehensive guide to utilizing 1-Chloro-2-propylbenzene as a substrate in Suzuki coupling reactions. The protocols and data herein are based on established methodologies for the coupling of challenging aryl chlorides and are intended to serve as a robust starting point for reaction development and optimization.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are derived from protocols for structurally similar, less reactive aryl chlorides and may require optimization for specific substrates.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃ (2)Dioxane801280-90
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)THF/H₂O (4:1)902475-85
42-Naphthylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene1101688-98

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid:

This protocol is a general guideline and may require optimization for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf))

  • Phosphine ligand (e.g., SPhos, P(t-Bu)₃, or XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% SPhos).

  • Reagent Addition: Under a counterflow of inert gas, add the base (e.g., 2 equivalents of K₃PO₄), the arylboronic acid (1.2 equivalents), and this compound (1.0 equivalent).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene) and degassed water to the flask via syringe. The typical solvent ratio is 10:1 organic solvent to water.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Diagrams

Suzuki_Coupling_Workflow Suzuki Coupling Reaction Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification A This compound F Combine Reagents in Schlenk Flask A->F B Arylboronic Acid B->F C Palladium Catalyst & Ligand C->F D Base (e.g., K3PO4) D->F E Solvent (e.g., Toluene/H2O) E->F G Degas Mixture (Vacuum/Inert Gas Cycles) F->G H Heat and Stir under Inert Atmosphere G->H I Monitor Reaction Progress (TLC/GC-MS) H->I J Cool to Room Temperature I->J K Aqueous Work-up (Extraction) J->K L Dry and Concentrate Organic Layer K->L M Purify by Column Chromatography L->M N Characterize Final Product M->N

Caption: Workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX This compound ArX->OxAdd ArBOH Ar'B(OH)2 + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Reaction of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common problems during the Friedel-Crafts reaction of 1-chloro-2-propylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction with this compound is resulting in a very low yield or failing completely. What are the likely causes?

A1: Low or no yield in this reaction can be attributed to several factors, primarily related to the catalyst, reactants, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the benzene ring deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][2]

  • Insufficient Catalyst: In Friedel-Crafts alkylations, the catalyst can sometimes be complexed by the products, reducing its availability. While not as pronounced as in acylations, ensuring an adequate catalytic amount is important.

  • Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[1]

Troubleshooting Workflow for Low Yield:

G start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Purity & Dryness check_catalyst->check_reagents Catalyst OK sub_catalyst Use fresh, anhydrous Lewis acid catalyst check_catalyst->sub_catalyst check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Ensure anhydrous solvents and dry glassware. Purify starting materials. check_reagents->sub_reagents optimize Optimize Reaction check_conditions->optimize Conditions OK sub_conditions Adjust temperature. Increase reaction time. Check stoichiometry. check_conditions->sub_conditions

Caption: A stepwise workflow for troubleshooting low yields.

Issue 2: Formation of Isomeric Products (Carbocation Rearrangement)

Q2: I am observing the formation of multiple isomeric products instead of the expected 2-propyl-1-phenylpropane. Why is this happening?

A2: The most probable cause is a carbocation rearrangement.[3] During the reaction, the initial secondary carbocation formed from this compound and the Lewis acid catalyst can rearrange to a more stable carbocation through a hydride shift.[4] This rearranged carbocation then acts as the electrophile, leading to the formation of an isomeric product.

Specifically, the secondary carbocation at the benzylic position can rearrange to a more stable tertiary carbocation, which would then alkylate the benzene ring.

Carbocation Rearrangement Pathway:

G start This compound + AlCl3 secondary_carbocation Secondary Carbocation (Less Stable) start->secondary_carbocation hydride_shift 1,2-Hydride Shift secondary_carbocation->hydride_shift product1 Expected Product: (2-Propyl-1-phenyl)benzene secondary_carbocation->product1 Direct Alkylation tertiary_carbocation Tertiary Carbocation (More Stable) hydride_shift->tertiary_carbocation product2 Rearranged Product: (1,1-Dimethyl-2-phenyl)ethane tertiary_carbocation->product2 Alkylation after Rearrangement

Caption: Carbocation rearrangement in the Friedel-Crafts reaction.

Q3: How can I prevent or minimize carbocation rearrangements in my Friedel-Crafts alkylation?

A3: The most effective method to prevent carbocation rearrangements is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3] The acylium ion, which is the electrophile in Friedel-Crafts acylation, is resonance-stabilized and does not undergo rearrangement.[3][5] The ketone product can then be reduced to the desired straight-chain alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[3][5]

Issue 3: Polysubstitution

Q4: My reaction is producing di- and tri-substituted products in addition to the desired mono-substituted product. How can I avoid this?

A4: Polysubstitution is a common drawback of Friedel-Crafts alkylation because the initial alkylated product is more reactive than the starting benzene ring.[6][7][8] The electron-donating alkyl group activates the ring, making it more susceptible to further alkylation.[6][7]

To minimize polysubstitution, use a large excess of the aromatic substrate (benzene).[9] This increases the probability that the electrophile will react with a molecule of the starting material rather than the already alkylated product.

Logical Relationship for Controlling Polysubstitution:

G cluster_0 Reaction Conditions cluster_1 Reaction Outcome Excess Benzene Excess Benzene Mono-alkylation Favored Mono-alkylation Favored Excess Benzene->Mono-alkylation Favored Equimolar Reactants Equimolar Reactants Poly-alkylation Increases Poly-alkylation Increases Equimolar Reactants->Poly-alkylation Increases

Caption: Effect of reactant ratio on polysubstitution.

Issue 4: Steric Hindrance

Q5: I am observing a lower than expected yield, and I suspect steric hindrance might be a factor. How does steric hindrance affect the Friedel-Crafts reaction of this compound?

A5: Steric hindrance can play a role, especially if the aromatic substrate is already substituted. The bulky 2-propylphenyl group of the electrophile may have difficulty approaching the reactive sites on the benzene ring, particularly if those sites are sterically hindered by existing substituents. For instance, nitration of p-tert-butyltoluene occurs at the less hindered position ortho to the methyl group.[10] While the propyl group is less bulky than a tert-butyl group, steric effects should still be considered, and they may influence the ortho/para/meta product distribution.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Benzene with this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Anhydrous Benzene (large excess)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask, stirrer, dropping funnel, and reflux condenser) and ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Catalyst Suspension: To the round-bottom flask, add anhydrous benzene (e.g., 5-10 equivalents) and cool it to 0-5 °C in an ice bath. With vigorous stirring, slowly and carefully add anhydrous aluminum chloride (e.g., 1.1 equivalents).

  • Substrate Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous benzene. Add this solution dropwise to the stirred suspension of the catalyst in benzene over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-4 hours). Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation or column chromatography.

Data Presentation

Table 1: Hypothetical Product Distribution in the Friedel-Crafts Alkylation of Benzene with this compound under Different Conditions.

ConditionMono-alkylated Product (Desired)Rearranged ProductPoly-alkylated Products
A: Equimolar Benzene, 25°C 40%35%25%
B: 5-fold Excess Benzene, 0°C 75%20%5%
C: Acylation then Reduction >95% (as the desired linear alkylbenzene)<1%<1%

Note: These are illustrative values to demonstrate trends. Actual yields will vary based on specific experimental parameters.

References

Technical Support Center: Synthesis of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1-Chloro-2-propylbenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: A reliable and controllable method involves a two-step process:

  • Friedel-Crafts acylation of chlorobenzene with propanoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). This step forms a mixture of 2-chloro-1-propanoylbenzene and 4-chloro-1-propanoylbenzene.

  • Reduction of the ketone (specifically the separated 2-chloro-1-propanoylbenzene) to the corresponding alkane. Common methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[1][2][3][4][5][6][7]

Q2: Why is direct Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane not recommended?

A2: Direct Friedel-Crafts alkylation with 1-chloropropane is prone to two major issues that significantly lower the yield of the desired product:

  • Carbocation Rearrangement: The primary carbocation formed from 1-chloropropane will rearrange to a more stable secondary carbocation, leading to the formation of isopropylbenzene derivatives as the major product instead of n-propylbenzene derivatives.[8]

  • Isomer Formation: The chloro group is an ortho-, para-director in electrophilic aromatic substitution.[9][10][11] This results in a mixture of this compound and 1-chloro-4-propylbenzene, which can be difficult to separate. The para isomer is typically the major product due to reduced steric hindrance.[9][12]

Q3: What are the main byproducts to expect in the synthesis of this compound?

A3: In the recommended two-step synthesis, the primary byproduct is the para isomer, 1-chloro-4-propylbenzene. During the Friedel-Crafts acylation of chlorobenzene, both ortho (2-chloro-1-propanoylbenzene) and para (4-chloro-1-propanoylbenzene) isomers are formed.[12][13][14] If the isomers are not separated before the reduction step, the final product will be a mixture of this compound and 1-chloro-4-propylbenzene.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound from the reaction mixture, particularly to remove the 1-chloro-4-propylbenzene isomer, is typically achieved by fractional distillation under reduced pressure. The boiling points of the two isomers are usually different enough to allow for separation. Alternatively, preparative gas chromatography or column chromatography can be used for smaller-scale purifications or to achieve very high purity.

Troubleshooting Guides

Part 1: Friedel-Crafts Acylation of Chlorobenzene
Issue Possible Causes Solutions
Low or no reaction 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient reaction temperature. 3. Impure starting materials (chlorobenzene or propanoyl chloride).1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. 2. Monitor the reaction temperature and maintain it within the optimal range. 3. Purify starting materials by distillation before use.
Low yield of the desired ortho isomer (2-chloro-1-propanoylbenzene) 1. Steric hindrance favoring the formation of the para isomer. 2. Reaction temperature is too high, promoting para substitution.1. This is an inherent challenge of the reaction. Separation of isomers after the reaction is crucial. 2. Conduct the reaction at a lower temperature to potentially increase the ortho/para ratio, although this may slow down the reaction rate.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants.1. Maintain strict control over the reaction temperature. 2. Carefully measure and add the reactants in the correct molar ratios.
Part 2: Reduction of 2-chloro-1-propanoylbenzene
Issue Possible Causes Solutions
Incomplete reduction (ketone starting material remains) 1. Clemmensen: Insufficiently activated zinc amalgam or insufficient acid concentration. 2. Wolff-Kishner: Insufficiently high temperature or decomposition of hydrazine.1. Clemmensen: Ensure the zinc amalgam is freshly prepared and activated. Use concentrated HCl. 2. Wolff-Kishner: Ensure the reaction temperature is high enough to drive the reaction to completion. Use a high-boiling solvent like diethylene glycol.[3]
Formation of alcohol byproduct This is not a typical byproduct in either Clemmensen or Wolff-Kishner reductions under proper conditions.[2]Re-evaluate the reaction conditions and ensure they are appropriate for the chosen reduction method.
Low product yield 1. Product loss during work-up and extraction. 2. Wolff-Kishner: Formation of azine as a side reaction.[5]1. Perform extractions with the appropriate solvent and ensure complete phase separation. 2. Wolff-Kishner: Use a pre-formed hydrazone to minimize azine formation.[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃).

  • Solvent and Reactant Addition: Add a suitable solvent (e.g., dichloromethane or carbon disulfide). Cool the flask in an ice bath. Add chlorobenzene to the flask.

  • Acylation: Add propanoyl chloride dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product is a mixture of 2-chloro-1-propanoylbenzene and 4-chloro-1-propanoylbenzene. Separate the isomers by fractional distillation under reduced pressure or by column chromatography.

Protocol 2: Clemmensen Reduction of 2-chloro-1-propanoylbenzene
  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc dust with a dilute solution of mercury(II) chloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, and the purified 2-chloro-1-propanoylbenzene.

  • Reduction: Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting this compound by fractional distillation under reduced pressure.

Protocol 3: Wolff-Kishner Reduction of 2-chloro-1-propanoylbenzene
  • Hydrazone Formation: In a round-bottom flask, dissolve 2-chloro-1-propanoylbenzene in a suitable solvent (e.g., ethanol). Add hydrazine hydrate and a catalytic amount of acid. Reflux the mixture to form the hydrazone.

  • Reduction: To the flask containing the hydrazone, add a high-boiling solvent like diethylene glycol and a strong base such as potassium hydroxide.

  • Distillation: Heat the mixture to a high temperature to distill off the lower-boiling components (e.g., water, ethanol). Then, continue to heat at a higher temperature to effect the reduction, which is accompanied by the evolution of nitrogen gas.

  • Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable solvent (e.g., diethyl ether). Wash the combined organic extracts with dilute acid and water, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting this compound by fractional distillation under reduced pressure.

Data Presentation

Table 1: Expected Isomer Ratios in Friedel-Crafts Acylation of Chlorobenzene

Acylating AgentCatalystSolventTemperature (°C)Ortho Isomer (%)Para Isomer (%)Reference
Benzoyl ChlorideAlCl₃Nitrobenzene253-1284-97[13]
Acetyl ChlorideAlCl₃--MinorMajor[12][14]
Note: Specific quantitative data for propanoyl chloride is not readily available, but the trend of the para isomer being the major product is well-established for Friedel-Crafts acylation of chlorobenzene.

Visualizations

experimental_workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction start Chlorobenzene + Propanoyl Chloride acylation Friedel-Crafts Acylation (AlCl3 catalyst) start->acylation mixture Mixture of Ortho and Para Isomers (2- and 4-chloro-1-propanoylbenzene) acylation->mixture separation Isomer Separation (Fractional Distillation or Chromatography) mixture->separation ortho_isomer 2-chloro-1-propanoylbenzene separation->ortho_isomer Desired para_isomer 4-chloro-1-propanoylbenzene (byproduct) separation->para_isomer Major reduction Reduction (Clemmensen or Wolff-Kishner) ortho_isomer->reduction purification Final Purification (Fractional Distillation) reduction->purification final_product This compound purification->final_product

Caption: Recommended two-step synthesis workflow for this compound.

troubleshooting_logic start Low Yield of Final Product check_acylation Check Acylation Step start->check_acylation check_reduction Check Reduction Step start->check_reduction check_separation Check Isomer Separation start->check_separation acylation_issue Low Conversion in Acylation? check_acylation->acylation_issue reduction_issue Incomplete Reduction? check_reduction->reduction_issue separation_issue Inefficient Isomer Separation? check_separation->separation_issue acylation_cause1 Inactive Catalyst acylation_issue->acylation_cause1 Yes acylation_cause2 Impure Reagents acylation_issue->acylation_cause2 Yes reduction_cause1 Incorrect Reagents/Conditions reduction_issue->reduction_cause1 Yes reduction_cause2 Side Reactions (e.g., azine) reduction_issue->reduction_cause2 Yes separation_cause Inadequate Distillation/Chromatography separation_issue->separation_cause Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-chloro-2-propylbenzene. The information is tailored to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when synthesizing this compound via Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane?

A1: The synthesis of this compound through this method is prone to the formation of several byproducts. The main categories of byproducts are:

  • Positional Isomers: Due to the ortho-para directing nature of the chlorine substituent on the benzene ring, the para-isomer, 1-chloro-4-propylbenzene, is a significant byproduct.[1][2][3] Steric hindrance generally makes the para isomer the major product in many Friedel-Crafts alkylations.[2][3]

  • Rearranged Isomers: The primary propyl carbocation formed from 1-chloropropane can undergo a hydride shift to form a more stable secondary carbocation.[4][5][6] This rearrangement leads to the formation of isopropyl-substituted byproducts, namely 1-chloro-2-isopropylbenzene and 1-chloro-4-isopropylbenzene.[4][5]

  • Polyalkylation Products: The initial product, this compound, is more reactive than the starting material, chlorobenzene. This can lead to further alkylation, resulting in di- and tri-propylated chlorobenzene species.[1]

Q2: How can I minimize the formation of the rearranged byproduct, 1-chloro-2-isopropylbenzene?

A2: Carbocation rearrangement is a common issue in Friedel-Crafts alkylation.[6][7] To suppress the formation of isopropyl byproducts, consider the following strategies:

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures can favor the kinetically controlled product (n-propyl) over the thermodynamically favored rearranged product (isopropyl).[8] For instance, in the alkylation of benzene with n-propyl bromide, lower temperatures were found to increase the yield of n-propylbenzene.[8]

  • Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they also strongly promote carbocation formation and subsequent rearrangement.[5] Experimenting with milder Lewis acids, such as FeCl₃ or zeolites, might reduce the extent of rearrangement.

  • Alternative Synthesis Route: A reliable method to avoid rearrangement is to use Friedel-Crafts acylation followed by reduction.[9] First, acylate chlorobenzene with propanoyl chloride to form 2-chloro-1-propiophenone. The acylium ion intermediate is resonance-stabilized and does not rearrange. Subsequently, the ketone can be reduced to the desired n-propyl group using methods like the Clemmensen or Wolff-Kishner reduction.

Q3: I am observing a low yield of the desired ortho-isomer. How can I improve the ortho-selectivity?

A3: Achieving high ortho-selectivity in Friedel-Crafts alkylation can be challenging as the para-product is often thermodynamically more stable.[2][3] However, some strategies can be employed to enhance the formation of the ortho-isomer:

  • Catalyst and Reaction Conditions: Certain catalyst systems and reaction conditions can influence the ortho/para ratio. For the alkylation of phenols, a combination of ZnCl₂ and a Brønsted acid has been shown to favor ortho-alkylation.[10] While this is for a different substrate, it highlights that catalyst choice is a key parameter to investigate.

  • Temperature Control: The ortho/para product ratio can be temperature-dependent. Analyzing the product distribution at various temperatures may reveal conditions that favor the ortho product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High percentage of isopropyl byproducts Carbocation rearrangement of the n-propyl electrophile.- Lower the reaction temperature to favor the kinetic product.[8]- Use a milder Lewis acid catalyst.- Employ a Friedel-Crafts acylation followed by a reduction step.[9]
Predominance of the para-isomer (1-chloro-4-propylbenzene) The para position is sterically less hindered and often thermodynamically favored.[2][3]- Experiment with different Lewis acid catalysts and reaction temperatures to alter the ortho/para ratio.[10]- Consider specialized catalysts known to promote ortho-selectivity if available.
Formation of polyalkylated products The mono-alkylated product is more reactive than the starting material.[1]- Use a large excess of chlorobenzene relative to 1-chloropropane to increase the statistical probability of the electrophile reacting with the starting material.[1]
Low overall yield - Inactive catalyst (e.g., hydrated AlCl₃).- Reaction temperature is too low.- Insufficient reaction time.- Ensure the use of a fresh, anhydrous Lewis acid catalyst.- Gradually increase the reaction temperature while monitoring the reaction progress.- Monitor the reaction over time using techniques like TLC or GC to determine the optimal reaction duration.
Difficulty in separating the desired product from byproducts The boiling points of the isomeric byproducts are very close.- Utilize high-efficiency fractional distillation.- Employ preparative gas chromatography or flash chromatography for purification.[11]

Quantitative Data

The precise distribution of products in the Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane is highly dependent on the specific reaction conditions (e.g., temperature, catalyst, solvent, and reaction time). The following table provides a qualitative summary of the expected products.

Product Byproduct Type Reason for Formation Relative Amount (General Trend)
This compoundDesired Productortho-alkylationVariable, often minor
1-Chloro-4-propylbenzenePositional Isomerpara-alkylationMajor
1-Chloro-2-isopropylbenzeneRearranged IsomerCarbocation rearrangement, ortho-attackSignificant
1-Chloro-4-isopropylbenzeneRearranged IsomerCarbocation rearrangement, para-attackSignificant
Di- and tri-propylated chlorobenzenesPolyalkylationFurther reaction of the initial productCan be significant if an excess of the alkylating agent is used

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is a general representation and should be optimized for specific laboratory conditions.

Materials:

  • Chlorobenzene

  • 1-Chloropropane

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) as solvent (optional)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).

  • In an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ to the flask.

  • Add dry chlorobenzene (and dry DCM if used as a solvent) to the flask and cool the mixture in an ice bath.

  • Slowly add 1-chloropropane dropwise from the dropping funnel to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for a specified time. Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice and dilute HCl.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product mixture by fractional distillation under vacuum or by column chromatography to isolate this compound.

Protocol 2: GC-MS Analysis of the Reaction Mixture

Objective: To separate and identify the main products and byproducts of the reaction.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic isomers (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A programmed temperature ramp is crucial for separating the isomers. An example program could be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Scan Range: m/z 40-300.

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Identify the components by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards if available. The molecular ion for chloropropylbenzene isomers will be at m/z 154 (and 156 due to the chlorine isotope). Fragmentation patterns can help distinguish between n-propyl and isopropyl isomers.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway Chlorobenzene Chlorobenzene ortho_product This compound (Desired Product) Chlorobenzene->ortho_product + n-Propyl Cation para_product 1-Chloro-4-propylbenzene (Byproduct) Chlorobenzene->para_product + n-Propyl Cation ortho_iso_product 1-Chloro-2-isopropylbenzene (Byproduct) Chlorobenzene->ortho_iso_product + Isopropyl Cation para_iso_product 1-Chloro-4-isopropylbenzene (Byproduct) Chlorobenzene->para_iso_product + Isopropyl Cation Chloropropane 1-Chloropropane n_propyl_cation n-Propyl Carbocation (primary) Chloropropane->n_propyl_cation + AlCl₃ AlCl3 AlCl₃ iso_propyl_cation Isopropyl Carbocation (secondary) n_propyl_cation->iso_propyl_cation Hydride Shift (Rearrangement) polyalkylation Polyalkylation Products (Byproducts) ortho_product->polyalkylation Further Alkylation para_product->polyalkylation Further Alkylation

Caption: Reaction scheme for the synthesis of this compound and its byproducts.

Troubleshooting Logic Flow

Troubleshooting_Flow start High Byproduct Formation? rearranged High Isopropyl Isomers? start->rearranged Yes para_isomer High Para Isomer? start->para_isomer No rearranged->para_isomer No solution_rearranged Lower Temperature Milder Lewis Acid Acylation-Reduction Route rearranged->solution_rearranged Yes polyalkylation High Polyalkylation? para_isomer->polyalkylation No solution_para Optimize Catalyst & Temp. para_isomer->solution_para Yes solution_poly Use Excess Chlorobenzene polyalkylation->solution_poly Yes end Improved Selectivity polyalkylation->end No solution_rearranged->end solution_para->end solution_poly->end

Caption: A decision tree for troubleshooting byproduct formation in the synthesis.

References

Technical Support Center: Grignard Reaction with 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Grignard reactions with 1-chloro-2-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?

A1: Failure to initiate is one of the most common issues in Grignard synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide.[1] Aryl chlorides are also generally less reactive than the corresponding bromides or iodides, which can make initiation more challenging.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[3][4] All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere like nitrogen or argon.[1][3] Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous.[3]

  • Activate the Magnesium Surface: The magnesium oxide layer must be disrupted.[1] Several activation methods can be employed:

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod or in a mortar and pestle before the reaction to expose a fresh surface.[3]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[1][2] The disappearance of the iodine's color or the evolution of ethene gas indicates that the magnesium surface is activated.[2][5]

    • Initiators: A small amount of a more reactive halide can be added to "trigger" the reaction.[6]

  • Apply Gentle Heating: Gently warming a small portion of the reaction mixture with a heat gun can often initiate the reaction.[2] Once started, the reaction is exothermic and should sustain itself.[4][7]

  • Use an Ultrasonic Bath: Sonication can help clean the surface of the magnesium and promote initiation.[8][9]

Q2: The reaction started, but the mixture turned cloudy and black, and my yield is very low. What went wrong?

A2: A dark, cloudy appearance often suggests the decomposition of the Grignard reagent or the prevalence of side reactions, most notably Wurtz coupling.[3][10] This is particularly common with reactive halides like benzylic chlorides.[11][12]

Common Causes:

  • High Local Halide Concentration: Adding the this compound solution too quickly creates high local concentrations, which promotes the formation of the Wurtz coupling byproduct (R-R) where a newly formed Grignard molecule reacts with an unreacted halide molecule.[3][11][13]

  • Elevated Temperature: The Grignard formation is exothermic.[4] If the temperature is not controlled, hotspots can develop, accelerating the rate of Wurtz coupling and other side reactions.[4][11]

  • Prolonged Heating: Heating the reaction for too long after it has completed can lead to the degradation of the Grignard reagent.[3]

Solutions:

  • Slow, Dropwise Addition: Add the this compound solution very slowly to the magnesium suspension to maintain a low concentration of the halide.[11]

  • Temperature Control: Use an ice bath to manage the reaction's exotherm and maintain a steady, gentle reflux.[4]

  • Monitor Reaction Progress: The consumption of magnesium turnings is a good indicator of reaction completion.[10]

Q3: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I prevent it?

A3: The most likely high-boiling byproduct is the homocoupled dimer resulting from a Wurtz-type reaction.[3][11] This occurs when the Grignard reagent (R-MgX) reacts with the starting halide (R-X) to form R-R.[11][13]

Strategies to Minimize Wurtz Coupling:

  • Solvent Choice: The choice of solvent can significantly impact the ratio of Grignard product to the Wurtz byproduct. For benzylic halides, diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) often give better results than THF, which can promote Wurtz coupling for these substrates.[11][14]

  • Slow Addition Rate: As mentioned previously, a slow, controlled addition of the halide is critical to prevent its buildup in the reaction mixture.[11][13]

  • Maintain Low Temperatures: Keeping the reaction temperature as low as feasible while maintaining a reasonable reaction rate can suppress the Wurtz coupling side reaction.[13]

  • Ensure Sufficient Magnesium Surface Area: Using a good grade of magnesium turnings with a high surface area can help ensure that the rate of Grignard formation is faster than the rate of the competing Wurtz reaction.[13]

Data Summary

The solvent plays a crucial role in suppressing the Wurtz coupling side reaction, especially for reactive substrates like benzyl chloride, which serves as a model for this compound. The following table summarizes the effect of different ether solvents on the yield of the desired Grignard product versus the Wurtz byproduct for benzyl chloride.

SolventGrignard Product Yield (%)Wurtz Byproduct Yield (%)Reference
Diethyl Ether (Et₂O)946[11]
2-Methyltetrahydrofuran (2-MeTHF)9010[14]
Tetrahydrofuran (THF)2773[11]

Table 1: Effect of Solvent on Grignard vs. Wurtz Product Formation for Benzyl Chloride.

Experimental Protocols

Protocol: Preparation of 2-Propylphenylmagnesium Chloride

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Iodine (1-2 small crystals)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) by flame-drying under vacuum or oven-drying at >120°C for several hours. Assemble the apparatus while hot and cool under a steady stream of inert gas.[1]

  • Magnesium Activation: Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the reaction flask. Add 1-2 small crystals of iodine. Gently warm the flask under the inert atmosphere until the purple iodine vapor is visible and subsequently dissipates, indicating the activation of the magnesium surface.[1] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the anhydrous solvent (e.g., Et₂O), enough to cover the magnesium. In the addition funnel, prepare a solution of this compound (1.0 eq) in the anhydrous solvent. Add a small amount (approx. 5-10%) of this solution to the activated magnesium.

  • Observation of Initiation: A successful initiation is marked by the disappearance of the iodine color, a gentle boiling of the solvent, and the appearance of a cloudy gray or brownish suspension.[1] If the reaction does not start, gentle warming with a heat gun or placing the flask in an ultrasonic bath may be necessary.[2][8]

  • Grignard Formation: Once the reaction has initiated, begin the slow, dropwise addition of the remaining this compound solution from the addition funnel at a rate that maintains a gentle, controllable reflux. Use a cooling bath (e.g., water or ice/water) to manage the exothermic reaction.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting gray-brown solution is the Grignard reagent and should be used immediately for subsequent reactions.

Visualized Troubleshooting Workflow

Grignard_Initiation_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start Grignard Reaction: Add small portion of halide to activated Mg in anhydrous solvent. check_initiation Observe for signs of initiation: - Color change? - Gentle reflux? - Turbidity? start->check_initiation success Reaction Initiated Successfully. Proceed with slow addition of remaining halide. check_initiation->success Yes failure No Initiation Observed check_initiation->failure No heat Apply gentle heat with a heat gun. failure->heat Attempt 1 sonicate Place flask in an ultrasonic bath. add_initiator Add another small crystal of I2 or a few drops of 1,2-dibromoethane. crush_mg Mechanically activate: Crush Mg turnings with a dry glass rod. heat->check_initiation heat->sonicate If no success sonicate->check_initiation sonicate->add_initiator If no success add_initiator->check_initiation add_initiator->crush_mg If no success crush_mg->check_initiation check_reagents Final Check: - Are solvents truly anhydrous? - Is halide pure? - Is Mg new/reactive? crush_mg->check_reagents If still no success

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

References

Technical Support Center: Nitration of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the nitration of 1-Chloro-2-propylbenzene.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental process.

Q1: My reaction produced a complex mixture of isomers. How can I control the regioselectivity?

A1: The formation of multiple isomers is expected due to the directing effects of both the chloro and propyl substituents. The propyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The activating propyl group generally has a stronger directing influence. Nitration is favored at positions activated by the propyl group and not strongly deactivated by the chloro group.

  • To favor para-nitration (relative to the propyl group): Lowering the reaction temperature can increase selectivity for the sterically less hindered para position.

  • To minimize ortho-nitration: Using a bulkier nitrating agent might decrease the amount of substitution at the sterically hindered ortho positions adjacent to the propyl and chloro groups.

Q2: I have a significant amount of a di-nitrated byproduct. What causes this and how can I prevent it?

A2: Dinitration occurs because the initial mononitrated product is still activated enough to undergo a second nitration, particularly under harsh conditions. The presence of the electron-donating propyl group makes the ring more susceptible to polynitration.

  • Cause: Excess nitrating agent, high reaction temperatures, or prolonged reaction times.

  • Solution:

    • Use a stoichiometric amount of the nitrating agent (e.g., nitric acid).

    • Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction.

    • Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed.

Q3: My product analysis shows byproducts with a carboxylic acid group. What is the source of this impurity?

A3: The propyl side-chain is susceptible to oxidation by nitric acid, especially at elevated temperatures.[1] The benzylic carbon of the propyl group is the most likely site of oxidation, leading to the formation of 2-chloro-6-nitrobenzoic acid or other oxidized species.

  • Cause: High reaction temperatures and/or high concentrations of nitric acid.

  • Solution:

    • Strict temperature control is crucial. Perform the reaction at or below 5 °C.

    • Use the mildest effective nitrating conditions. Consider using a pre-formed nitronium salt (e.g., NO₂BF₄) at low temperatures if oxidation is a persistent issue.

Q4: An unexpected product appears to have lost the propyl group, which is replaced by a nitro group. What is this side reaction?

A4: This is likely the result of ipso-substitution, where the electrophile (nitronium ion) attacks the carbon atom already bearing the propyl group.[2][3] The resulting intermediate can then lose the propyl group (as a carbocation) to form 1-chloro-2-nitrobenzene.

  • Cause: This side reaction is more likely to occur with substituents that can form stable carbocations upon cleavage.

  • Solution: Ipso-substitution is often a minor pathway. Optimizing for lower temperatures and controlled addition of the nitrating agent can help minimize this and other side reactions.

Quantitative Data on Product Distribution

Compound Position of Nitration Predicted Yield (%) Notes
1-Chloro-2-propyl-4-nitrobenzene4- (para to propyl)45 - 55Major product due to the strong para-directing effect of the activating propyl group and being sterically accessible.
1-Chloro-2-propyl-6-nitrobenzene6- (ortho to chloro)20 - 30Formation is directed by the chloro group, but this position is sterically hindered by the adjacent propyl group.
1-Chloro-2-propyl-5-nitrobenzene5- (meta to both)10 - 20While meta to the chloro group, this position is ortho to the activating propyl group.
1-Chloro-2-propyl-3-nitrobenzene3- (ortho to propyl)5 - 10This position is activated by the propyl group but is sterically hindered.
Dinitro-1-chloro-2-propylbenzene derivativesMultiple< 5Can be minimized by controlling reaction conditions (temperature, stoichiometry).
Oxidation and Ipso-substitution Products-< 2Generally minor byproducts under optimized conditions.

Note: These values are estimates and the actual distribution can vary based on specific reaction conditions.

Experimental Protocol: Nitration of this compound

This protocol outlines a general procedure for the nitration of this compound. Safety Precautions: This reaction involves the use of strong acids and is exothermic. It should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, gloves, safety glasses) must be worn.

Reagents and Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, cool concentrated sulfuric acid (2.5 equivalents) to 0 °C using an ice bath. While stirring, slowly add concentrated nitric acid (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. Cool the resulting mixture back to 0 °C.

  • Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable inert solvent if necessary, and cool it to 0 °C in an ice bath.

  • Addition: Slowly add the pre-cooled nitrating mixture to the solution of this compound dropwise using a dropping funnel. Maintain vigorous stirring and ensure the reaction temperature is kept between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is a mixture of isomers and byproducts. It can be purified using column chromatography or fractional distillation under reduced pressure.

Visualizations

The following diagrams illustrate the key reaction pathways and the experimental workflow.

Side_Reactions Start This compound NitratingMixture HNO₃ / H₂SO₄ Start->NitratingMixture Nitration Oxidation Oxidation Products (e.g., Carboxylic Acid) Start->Oxidation Oxidation of Propyl Group (High Temp) Ipso Ipso-Substitution Product (1-Chloro-2-nitrobenzene) Start->Ipso Ipso-Attack MainProduct Mononitrated Products (Isomer Mixture) NitratingMixture->MainProduct Desired Reaction Dinitration Dinitrated Products MainProduct->Dinitration Further Nitration (Excess HNO₃, High Temp)

Caption: Logical relationship between the desired nitration and potential side reactions.

Experimental_Workflow Prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at 0°C) Addition Slow Dropwise Addition of Nitrating Mixture (Maintain 0-5°C) Prep->Addition Reactant Cool this compound (0°C) Reactant->Addition Stir Stir at 0-5°C (Monitor by TLC/GC) Addition->Stir Quench Pour onto Ice-Water Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry (MgSO₄) and Concentrate Wash->Dry Purify Purify by Chromatography or Distillation Dry->Purify Product Isolated Nitro-Isomers Purify->Product

Caption: Step-by-step experimental workflow for the nitration of this compound.

References

Technical Support Center: Improving Regioselectivity in Reactions of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-Chloro-2-propylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

A1: The regioselectivity of EAS reactions on this compound is primarily governed by the interplay of the directing effects of the two substituents and steric hindrance.

  • Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[1][2]

  • Propyl Group (-CH₂CH₂CH₃): This is an activating group that donates electron density through an inductive effect and is also an ortho, para-director.[3][4]

The activating propyl group generally has a stronger influence than the deactivating chloro group. However, since both are ortho, para-directors, a mixture of isomers is expected. Steric hindrance from the propyl group can disfavor substitution at the adjacent ortho position.[5][6]

Q2: Which positions on the this compound ring are most likely to be substituted in an EAS reaction?

A2: Both the chloro and propyl groups direct incoming electrophiles to the positions ortho and para relative to themselves. Given their positions at C1 and C2, the potential sites for substitution are C3, C4, C5, and C6. The directing effects are as follows:

  • -Cl group (at C1) directs to: C2 (blocked), C6 (ortho), and C4 (para).

  • -Propyl group (at C2) directs to: C1 (blocked), C3 (ortho), and C5 (para).

Therefore, the reaction will likely yield a mixture of 3-, 4-, 5-, and 6-substituted isomers. The precise ratio will depend on the specific reaction, conditions, and the size of the electrophile.

Q3: How can I favor the formation of a specific isomer?

A3: Improving the regioselectivity towards a single product is a significant challenge. Key strategies include:

  • Steric Hindrance: Employing a bulkier electrophile will likely favor substitution at the less sterically hindered positions, such as C4 and C5.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product over the thermodynamically more stable one, potentially altering the isomer ratio.

  • Catalyst Choice: In reactions like Friedel-Crafts acylation, the choice of Lewis acid and its coordination with the substrate can influence the regiochemical outcome.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, which may affect the product distribution.

Q4: Are there alternative reaction types to consider for more controlled functionalization?

A4: Yes. If a specific isomer of an amine or a biaryl compound is desired, it is often more effective to first perform an electrophilic aromatic substitution that yields a separable mixture of halo-isomers (e.g., nitration followed by reduction and diazotization to install a different halogen). These separated isomers can then be used in highly regioselective cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

The regioselectivity of these reactions is determined by the position of the halide on the aromatic ring.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Regioselectivity / Mixture of Isomers - Conflicting directing effects of the chloro and propyl groups.- Similar activation energies for the formation of different isomers.- Modify the Electrophile: Use a sterically bulkier electrophile to disfavor substitution at the hindered positions (C3 and C6).- Vary Reaction Temperature: Lowering the temperature may increase selectivity.- Change the Solvent: Experiment with solvents of different polarities.
Low Reaction Yield - Deactivating effect of the chloro group.- Suboptimal reaction conditions (temperature, time, catalyst).- Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC to determine the optimal duration and temperature.- Use a More Active Catalyst: In Friedel-Crafts reactions, a stronger Lewis acid might be required.- Use a More Potent Electrophile: For nitration, fuming nitric acid/sulfuric acid can be used instead of concentrated acids.
Difficulty in Separating Isomers - Similar physical properties (boiling points, polarity) of the product isomers.- Purification Technique: For liquids, fractional distillation under vacuum may be effective if boiling points differ sufficiently. For solids, recrystallization from various solvents should be attempted. High-performance liquid chromatography (HPLC) or column chromatography with a carefully chosen eluent system is often the most effective method for separating isomers.[7]

Quantitative Data on Regioselectivity

Table 1: Isomer Distribution in the Mononitration of Related Substrates

SubstrateOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference(s)
Chlorobenzene34-36~163-65[8]
Propylbenzene45-55~540-50[9]
Toluene58537[6]
tert-Butylbenzene161173[6]

This data highlights that while both chloro and alkyl groups are ortho, para-directing, the steric bulk of the alkyl group can significantly favor the para position. For this compound, a complex mixture is expected, and the precise ratios would need to be determined experimentally.

Experimental Protocols

General Protocol for Electrophilic Aromatic Nitration

Objective: To perform the mononitration of this compound and analyze the resulting isomer distribution.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water bath

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution (aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask placed in an ice-water bath, slowly and carefully add a measured volume of concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid. Maintain the temperature below 10°C.

  • Reaction: In a separate flask, cool the this compound in an ice bath. Slowly add the prepared nitrating mixture dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis: Analyze the product mixture by GC-MS to determine the isomer ratio and by NMR to confirm the structures of the products.[10][11]

General Protocol for Friedel-Crafts Acylation

Objective: To perform the Friedel-Crafts acylation of this compound.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (or other acyl halide)

  • Anhydrous Dichloromethane (or other suitable solvent)

  • Ice-water bath

  • Hydrochloric Acid (dilute, aqueous)

  • Saturated Sodium Bicarbonate solution (aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool it in an ice bath.

  • Catalyst Suspension: Carefully add anhydrous aluminum chloride to the cooled solvent with stirring.

  • Addition of Reactants: In a separate flask, dissolve this compound and acetyl chloride in anhydrous dichloromethane. Slowly add this solution to the stirred suspension of aluminum chloride at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: Upon completion, slowly and carefully pour the reaction mixture into a flask containing crushed ice and dilute HCl.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification and Analysis: Filter, concentrate the solvent, and purify the crude product by column chromatography or vacuum distillation. Analyze the products by NMR and GC-MS to determine the isomer distribution.

Visualizations

EAS_Directing_Effects cluster_substrate This compound cluster_directors Directing Groups cluster_positions Potential Substitution Positions Substrate This compound (C1-Cl, C2-Propyl) Cl Chloro Group (-Cl) Ortho, Para-Director (Deactivating) Propyl Propyl Group (-Pr) Ortho, Para-Director (Activating) C4 C4 (para to Cl) Cl->C4 para C6 C6 (ortho to Cl) Cl->C6 ortho C3 C3 (ortho to Pr) Propyl->C3 ortho C5 C5 (para to Pr) Propyl->C5 para Troubleshooting_Workflow start Start: Poor Regioselectivity q1 Is the electrophile sterically bulky? start->q1 a1_yes Consider a smaller electrophile if sterically hindered positions are desired. q1->a1_yes Yes a1_no Increase steric bulk of electrophile to favor less hindered positions. q1->a1_no No q2 Is the reaction run at low temperature? a1_yes->q2 a1_no->q2 a2_yes Increase temperature to favor thermodynamically controlled product. q2->a2_yes Yes a2_no Lower temperature to favor kinetically controlled product. q2->a2_no No q3 Have different solvents been tested? a2_yes->q3 a2_no->q3 a3_yes Consider alternative synthetic route (e.g., cross-coupling). q3->a3_yes Yes a3_no Test solvents with varying polarity. q3->a3_no No end Improved Regioselectivity a3_yes->end a3_no->q3 Re-evaluate

References

Stability issues of 1-Chloro-2-propylbenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Chloro-2-propylbenzene under common reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during a reaction?

The stability of this compound, an alkyl halide, is influenced by several factors inherent to its structure and the reaction environment. The carbon-chlorine (C-Cl) bond is a key reactive site.[1][2] Factors include:

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for decomposition or side reactions.

  • Presence of Strong Bases or Nucleophiles: These can promote elimination (dehydrohalogenation) or substitution reactions.[2]

  • Presence of Strong Acids/Lewis Acids: These can catalyze various reactions, including isomerization or polymerization of potential elimination products.

  • Solvent Polarity: The choice of solvent can influence reaction pathways, such as favoring SN1 or SN2 type reactions.[3][4]

  • Exposure to Light: Photochemical degradation can occur, potentially leading to the cleavage of the carbon-chlorine bond.[5]

Q2: What are the likely decomposition pathways for this compound?

Under certain conditions, this compound can undergo decomposition through several pathways:

  • Elimination (Dehydrohalogenation): In the presence of a strong base, it can undergo an E2 elimination reaction to form 2-propyl-1-cyclohexene or other isomers. An E1 pathway might be favored under different conditions.

  • Substitution: Nucleophilic substitution (SN1 or SN2) can occur where the chlorine atom is replaced by another group. The reaction pathway is dependent on the substrate, nucleophile, leaving group, and solvent.[2][3][6]

  • Thermal Decomposition: At elevated temperatures, thermal decomposition can lead to the formation of various products, including styrene and hydrogen chloride, as seen with similar compounds like (2-chloroethyl)benzene.[7]

  • Photodegradation: Aromatic compounds, especially chlorinated ones, can be susceptible to photodegradation upon exposure to UV light, which can involve the cleavage of the carbon-chlorine bond.[5]

Q3: Are there any known incompatibilities for this compound?

Yes, this compound is expected to be incompatible with strong oxidizing agents and strong bases.[8] Reactions with these reagents can be vigorous and may lead to decomposition or the formation of undesired byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low product yield with the formation of an unsaturated compound. Elimination side reaction. This is often favored by high temperatures and the presence of strong, sterically hindered bases.- Lower the reaction temperature.- Use a weaker, less-hindered base if possible.- Consider a different solvent that may disfavor the elimination pathway.
Formation of multiple isomers of the desired product. Carbocation rearrangement. If the reaction proceeds through an SN1 mechanism, the intermediate carbocation can rearrange to a more stable form.[2]- Choose conditions that favor an SN2 reaction (e.g., aprotic solvent, strong nucleophile).- Use a starting material that is less prone to rearrangement.
Reaction mixture turns dark, and a solid precipitates. Polymerization or degradation. This can be initiated by acidic impurities or high temperatures, especially if elimination products (alkenes) are formed.- Ensure all reagents and solvents are pure and free of acid.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Lower the reaction temperature.
Inconsistent reaction outcomes. Variability in reagent quality or reaction setup. Moisture or air can interfere with many organic reactions. The stability of reagents can also be a factor.- Use freshly distilled solvents and high-purity reagents.- Ensure the reaction is performed under anhydrous and inert conditions where necessary.- Carefully control reaction parameters such as temperature and addition rates.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of this compound.

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.[8]

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).[8]

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.[8]

Protocol 2: Investigation of Hydrolytic Stability

This protocol provides a framework for studying the hydrolysis of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

  • Sample Preparation: Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile) to aid dissolution.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution in sealed vials to achieve the desired final concentration. Incubate the solutions in the dark at a constant temperature (e.g., 25°C, 50°C).

  • Sampling and Analysis: At specified time intervals, withdraw aliquots from each vial. Quench any further reaction by adding a suitable agent or by immediate extraction.

  • Extraction and Quantification: Extract the remaining this compound and any degradation products using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) to quantify the parent compound and identify any degradation products.

  • Data Calculation: Calculate the hydrolysis rate constant and half-life at each pH.

Data Presentation

Table 1: Illustrative Thermal Decomposition Data for a Chlorinated Aromatic Compound

ParameterValue
Onset of Decomposition (Tonset)~ 250 °C
Temperature at 5% Mass Loss (T5%)~ 280 °C
Temperature at 50% Mass Loss (T50%)~ 350 °C
Primary Gaseous ByproductHCl

Note: This data is illustrative for a typical chlorinated aromatic compound and may not represent the exact values for this compound.

Table 2: Factors Influencing Nucleophilic Substitution vs. Elimination

FactorFavors SN2Favors SN1Favors E2Favors E1
Substrate Methyl > 1° > 2°3° > 2°3° > 2° > 1°3° > 2°
Nucleophile/Base Strong, small nucleophileWeak nucleophileStrong, bulky baseWeak base
Solvent Polar aproticPolar protic-Polar protic
Temperature LowerLowerHigherHigher

Visualizations

decomposition_pathways cluster_main This compound cluster_products Potential Products A This compound B 2-Propyl-1-cyclohexene (Elimination) A->B Strong Base, High Temp C Substitution Product A->C Nucleophile D Degradation Products (e.g., Styrene, HCl) A->D High Temp (Thermal) or UV Light (Photo)

Caption: Potential reaction pathways for this compound.

troubleshooting_workflow start Unexpected Reaction Outcome issue Identify Primary Issue: - Low Yield? - Side Products? - Decomposition? start->issue low_yield Low Yield issue->low_yield Yes side_products Side Products Observed issue->side_products Yes decomposition Decomposition/ Polymerization issue->decomposition Yes check_temp Review Reaction Temperature low_yield->check_temp check_reagents Assess Reagent Purity & Stoichiometry side_products->check_reagents check_atmosphere Verify Inert Atmosphere decomposition->check_atmosphere optimize Optimize Conditions: - Lower Temperature - Purify Reagents - Use Inert Gas check_temp->optimize check_reagents->optimize check_atmosphere->optimize end Improved Outcome optimize->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Handling and Disposal of 1-Chloro-2-propylbenzene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Chloro-2-propylbenzene waste. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No: 1730-86-5) is a halogenated organic compound.[1][2] Based on data for similar chlorinated aromatic compounds, its primary hazards are expected to include:

  • Irritation: Causes skin and serious eye irritation.

  • Toxicity: May be harmful if swallowed or in contact with skin.

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.

It is crucial to consult the specific Safety Data Sheet (SDS) for detailed hazard information.

Q2: What are the essential Personal Protective Equipment (PPE) requirements when handling this compound?

Due to its hazardous nature, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Q3: How should I properly store this compound and its waste?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents. Waste containers should be clearly labeled as "Hazardous Waste: this compound" and segregated from non-halogenated waste streams.

Troubleshooting Guides

Problem: I have accidentally mixed this compound waste with non-halogenated solvent waste. What should I do?

Solution:

  • Stop mixing: Immediately cease adding any more waste to the container.

  • Label as halogenated: The entire mixture must now be treated as halogenated organic waste. Clearly label the container as "Hazardous Waste: Halogenated Organics" and list all components, including this compound.

  • Follow halogenated waste disposal procedures: Dispose of the mixture according to the protocols for halogenated waste. Do not attempt to separate the components. Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[4]

Problem: I have a small spill of this compound in the fume hood. How should I clean it up?

Solution:

  • Ensure safety: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain the spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to absorb the liquid.

  • Collect waste: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number1730-86-5[1]
Molecular FormulaC₉H₁₁Cl[1][2]
Molecular Weight154.64 g/mol [1][2]
LogP3.29250[1]

Note: Further data such as boiling point, melting point, and vapor pressure should be obtained from a specific Safety Data Sheet for the product in use.

Experimental Protocols

Protocol 1: Segregation and Storage of this compound Waste

  • Container Selection: Obtain a designated, leak-proof, and chemically compatible container for halogenated organic waste.

  • Labeling: Clearly label the container with "Hazardous Waste: Halogenated Organics" and "this compound". As other compatible halogenated wastes are added, their names should also be included on the label.

  • Segregation: At the point of generation, collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in this designated container.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory, away from incompatible materials. Ensure the storage area is well-ventilated.

  • Disposal Request: Once the container is full or has been in use for the maximum allowable time according to your institution's policy, arrange for its disposal through your Environmental Health and Safety (EHS) department.

Protocol 2: Decontamination of Glassware

  • Initial Rinse: In a fume hood, rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound.

  • Collect Rinse: The solvent rinse must be collected and disposed of as halogenated organic waste.

  • Wash: After the initial rinse, wash the glassware with soap and hot water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry completely before reuse.

Mandatory Visualizations

Waste_Handling_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal Experiment Experiment with This compound Waste Generate Waste (liquid & solid) Experiment->Waste Halogenated_Container Labeled Halogenated Waste Container Waste->Halogenated_Container Segregate at point of generation SAA Satellite Accumulation Area Halogenated_Container->SAA Store securely EHS Contact EHS for Pickup SAA->EHS Incineration Licensed Disposal Facility (Incineration) EHS->Incineration

Caption: Waste Handling Workflow for this compound.

Spill_Response_Workflow Spill Small Spill Occurs in Fume Hood PPE Don Appropriate PPE Spill->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose_Cleaning Dispose of all cleaning materials as hazardous waste Decontaminate->Dispose_Cleaning

References

Preventing carbocation rearrangement in 1-Chloro-2-propylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-chloro-2-propylbenzene, with a focus on preventing carbocation rearrangement.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane yielding 1-chloro-2-isopropylbenzene instead of the desired this compound?

A: This is a classic and expected outcome due to a phenomenon known as carbocation rearrangement. The standard Friedel-Crafts alkylation mechanism involves the formation of a carbocation intermediate.[1][2][3]

  • Formation of Primary Carbocation: Your Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from 1-chloropropane, attempting to form a primary (1°) carbocation.

  • Hydride Shift: Primary carbocations are highly unstable. To achieve a more stable state, a hydrogen atom from the adjacent carbon, along with its bonding electrons (a hydride), shifts to the positively charged carbon.[1][4][5]

  • Formation of Secondary Carbocation: This "1,2-hydride shift" results in the formation of a more stable secondary (2°) carbocation (the isopropyl cation).[1][5][6]

  • Electrophilic Attack: This more stable secondary carbocation is the predominant electrophile that attacks the chlorobenzene ring, leading to the formation of 1-chloro-2-isopropylbenzene and its para isomer as the major products.

G cluster_0 Reaction Pathway start Chlorobenzene + 1-Chloropropane + AlCl₃ primary_carb Formation of Primary Propyl Carbocation (Highly Unstable) start->primary_carb rearrangement 1,2-Hydride Shift primary_carb->rearrangement product_n Minor Product: This compound primary_carb->product_n (Suppressed) secondary_carb Formation of Secondary Isopropyl Carbocation (More Stable) rearrangement->secondary_carb product_iso Major Product: 1-Chloro-2-isopropylbenzene secondary_carb->product_iso Electrophilic Aromatic Substitution

Carbocation rearrangement during Friedel-Crafts alkylation.
Q2: What is the most reliable method to synthesize this compound while avoiding carbocation rearrangement?

A: The most effective and widely accepted strategy is a two-step sequence involving Friedel-Crafts Acylation followed by a reduction of the resulting ketone.[1][4] This method circumvents the unstable carbocation intermediate.

  • Friedel-Crafts Acylation: React chlorobenzene with propanoyl chloride (CH₃CH₂COCl) and a Lewis acid catalyst. This reaction forms a resonance-stabilized acylium ion ([CH₃CH₂C=O]⁺). This ion is stable and does not undergo rearrangement.[4][6] The acylation of chlorobenzene, an ortho-, para-director, yields a mixture of 2-chloropropiophenone (ortho) and 4-chloropropiophenone (para), which must be separated.

  • Reduction: The ketone group of the isolated 2-chloropropiophenone is then reduced to a methylene group (-CH₂-). This can be achieved via methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[7][8]

This sequence reliably produces the desired n-propyl chain attached to the ring.

G cluster_0 Step 1: Friedel-Crafts Acylation (No Rearrangement) cluster_1 Step 2: Ketone Reduction start Chlorobenzene + Propanoyl Chloride acylium Resonance-Stabilized Acylium Ion start->acylium +AlCl₃ ketone Mixture of o- and p-Chloropropiophenone acylium->ketone separation Isomer Separation (e.g., Chromatography) ketone->separation ortho_ketone Isolated 2-Chloropropiophenone separation->ortho_ketone reduction Clemmensen or Wolff-Kishner Reduction ortho_ketone->reduction final_product Final Product: This compound reduction->final_product

References

Technical Support Center: Optimizing Temperature for 1-Chloro-2-propylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-Chloro-2-propylbenzene. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes by carefully controlling reaction temperatures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding temperature optimization for key reactions involving this compound.

Q1: Why is temperature control so critical when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The Carbon-Chlorine (C-Cl) bond in this compound is significantly stronger and less reactive than corresponding C-Br or C-I bonds. The initial, rate-limiting step in many cross-coupling reactions (like Suzuki or Buchwald-Hartwig) is the oxidative addition of the aryl halide to the palladium catalyst. Overcoming the high activation energy of the C-Cl bond cleavage often requires higher reaction temperatures compared to other aryl halides.[1][2][3] However, excessively high temperatures can lead to catalyst decomposition, ligand degradation, and increased formation of side products. Therefore, finding the optimal temperature window is crucial for balancing reaction rate and yield.

Q2: For the synthesis of this compound via Friedel-Crafts alkylation, how does temperature affect the product distribution?

A2: Temperature plays a pivotal role in Friedel-Crafts alkylation. When using reagents like 1-chloropropane, lower temperatures (e.g., below 0°C) can favor the formation of the desired n-propylbenzene derivative (kinetic product).[4] At higher temperatures, the primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of isopropylbenzene as the major product (thermodynamic product).[4][5] To avoid this rearrangement entirely, a two-step Friedel-Crafts acylation followed by a reduction (like Wolff-Kishner or Clemmensen) is often preferred, as acylium ions do not rearrange.[6][7]

Q3: What is the primary concern regarding temperature during the nitration of this compound?

A3: The nitration of aromatic compounds is a highly exothermic reaction.[8] The primary concern is preventing a "runaway reaction" where the heat generated accelerates the reaction, leading to an unsafe and uncontrolled process.[8] From a product perspective, strict temperature control, typically keeping the reaction at low temperatures (e.g., 0-10°C), is essential to prevent over-nitration (dinitration).[9][10] The activating effect of the propyl group makes the ring susceptible to further electrophilic attack if the temperature is not carefully managed.

Q4: When preparing a Grignard reagent from this compound, what are the temperature considerations?

A4: Grignard reagent formation has two key temperature-dependent phases. First, an initiation phase may require gentle heating to start the reaction between the magnesium and the aryl chloride. Once initiated, the reaction is exothermic and requires careful temperature management, often maintained by the gentle reflux of an ether solvent like THF or diethyl ether.[11][12] Overheating can increase the rate of side reactions, most notably the Wurtz-type coupling which forms biphenyl impurities.[13]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during experiments, with a focus on temperature-related adjustments.

Troubleshooting Low Yield in Suzuki Coupling

Problem: My Suzuki coupling reaction using this compound as a substrate is showing low conversion or yield.

Possible Cause Recommended Solution
Insufficient Temperature The C-Cl bond is difficult to activate. Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C) to find the optimal point without decomposing the catalyst. Monitor byproduct formation at higher temperatures.[2][14]
Catalyst/Ligand Incompatibility Aryl chlorides require specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) for efficient coupling. Ensure your catalyst system is suitable for aryl chlorides, as standard ligands may be ineffective even at high temperatures.[1][2]
Incorrect Base The choice of base is critical and can influence the required temperature. If using a weaker base like K₂CO₃, a higher temperature might be necessary. A stronger base like K₃PO₄ or Cs₂CO₃ might allow the reaction to proceed at a lower temperature.

// Nodes start [label="Low Yield in\nSuzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is Temperature > 80°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_temp [label="Action: Increase temperature\nincrementally to 100-120°C.\nMonitor for decomposition.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_ligand [label="Is the ligand suitable\nfor aryl chlorides?\n(e.g., Buchwald type)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_ligand [label="Action: Screen electron-rich,\nbulky phosphine ligands.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_base [label="Is the base strong enough?\n(e.g., K3PO4, Cs2CO3)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_base [label="Action: Switch to a stronger\nbase and re-optimize temperature.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_temp; check_temp -> increase_temp [label="No"]; increase_temp -> check_ligand; check_temp -> check_ligand [label="Yes"]; check_ligand -> change_ligand [label="No"]; change_ligand -> check_base; check_ligand -> check_base [label="Yes"]; check_base -> change_base [label="No"]; change_base -> success; check_base -> success [label="Yes"]; } Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Troubleshooting Side Products in Friedel-Crafts Reactions

Problem: My synthesis of this compound via Friedel-Crafts alkylation is producing significant amounts of 1-chloro-3-propylbenzene and/or poly-alkylated products.

Possible Cause Recommended Solution
Carbocation Rearrangement The reaction temperature is too high, favoring the thermodynamically stable secondary carbocation. Conduct the reaction at a lower temperature (e.g., -10°C to 0°C) to favor the kinetic n-propyl product.[4]
Polyalkylation The initial product is more reactive than the starting material. Use a large excess of the benzene substrate relative to the alkylating agent. Alternatively, switch to Friedel-Crafts acylation, as the resulting ketone is deactivated and will not undergo further reaction. The acyl group can then be reduced.[15][16]

Section 3: Data & Experimental Protocols

Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeSubstrateTypical Temperature RangeNotes
Suzuki Coupling This compound80°C - 120°CHighly dependent on catalyst, ligand, and base. Aryl chlorides require more forcing conditions than bromides or iodides.[2][14]
Buchwald-Hartwig Amination This compound80°C - 110°CReaction temperatures can range from 25°C to over 100°C, but difficult aryl chlorides often require elevated temperatures.[1][17]
Grignard Formation This compound35°C - 65°C (Solvent Reflux)Initiation may require brief heating. The main reaction is exothermic and should be controlled to prevent side reactions.[11][13]
Nitration This compound0°C - 10°CStrict low-temperature control is critical to prevent dinitration and ensure safety.[9][10][18]
Friedel-Crafts Alkylation Chlorobenzene + 1-Chloropropane< 0°CLower temperatures are used to minimize carbocation rearrangement to the isopropyl product.[4]
Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a general starting point. Optimization of temperature, reagents, and reaction time is essential.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, phosphine ligand, and base.

  • Reagent Addition: Add the this compound and the arylboronic acid to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Begin stirring and heat the reaction mixture to the target temperature (start with 100°C). Use an oil bath with a temperature controller for precise heating.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).

  • Optimization: If the reaction is slow or stalled, consider increasing the temperature by 10°C. If significant degradation is observed, repeat the reaction at a lower temperature (e.g., 90°C).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous workup and purification by column chromatography.

// Connections prep3 -> add_solvent; add_solvent -> heat; heat -> monitor; monitor -> cool [label="Reaction Complete"]; } Caption: Experimental workflow for a typical Suzuki coupling reaction.

Protocol 2: Temperature-Controlled Nitration of this compound

Safety Warning: Nitration reactions are highly exothermic and potentially hazardous. This procedure must be performed behind a blast shield in a well-ventilated fume hood.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice/Water

Procedure:

  • Cooling Setup: Place a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer in an ice-salt bath.

  • Acid Addition: Add the this compound to the flask. Begin stirring and cool the flask to 0°C.

  • Nitrating Mixture: In a separate beaker, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Slow Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred this compound.

  • CRITICAL - Temperature Control: Maintain the internal reaction temperature between 0°C and 5°C throughout the entire addition.[9] Adjust the addition rate and the cooling bath as necessary to prevent the temperature from rising. A temperature spike indicates the reaction is proceeding too quickly and increases the risk of dinitration and a runaway reaction.

  • Reaction Time: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes.

  • Quenching: Very slowly and carefully pour the reaction mixture over a large amount of crushed ice to quench the reaction.

  • Workup: Proceed with extraction, neutralization, and purification.

// Nodes temp [label="Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; rate [label="Reaction Rate", fillcolor="#F1F3F4", fontcolor="#202124"]; heat_gen [label="Heat Generation", fillcolor="#F1F3F4", fontcolor="#202124"]; mono_nitro [label="Desired Product\n(Mono-nitration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; di_nitro [label="Side Product\n(Di-nitration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges temp -> rate [label="Increases"]; rate -> heat_gen [label="Increases"]; heat_gen -> temp [color="#EA4335", style=dashed, arrowhead=open, label="Positive Feedback\n(Risk of Runaway)"]; temp -> di_nitro [label="Favors at\nHigher Temp", color="#EA4335"]; temp -> mono_nitro [label="Favors at\nLower Temp", color="#34A853"]; } Caption: Logical diagram of temperature's effect on nitration reactions.

References

Catalyst selection for efficient synthesis of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1-Chloro-2-propylbenzene.

Catalyst Selection and Synthesis Strategy

The synthesis of this compound is a multi-step process requiring careful catalyst selection and control of reaction conditions to achieve the desired product with good yield and selectivity. A direct Friedel-Crafts alkylation of benzene with 1-chloropropane is not a viable route due to carbocation rearrangement, which predominantly yields isopropylbenzene. Therefore, the recommended synthetic pathway involves three main stages:

  • Friedel-Crafts Acylation: Benzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst to form propiophenone. This method avoids carbocation rearrangement.

  • Reduction of Propiophenone: The keto group of propiophenone is reduced to a methylene group to yield n-propylbenzene. Two common methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

  • Chlorination of n-Propylbenzene: The final step is the electrophilic aromatic substitution of n-propylbenzene with chlorine, using a catalyst to introduce a chlorine atom onto the aromatic ring. This reaction yields a mixture of ortho (this compound) and para (1-chloro-4-propylbenzene) isomers, which then require separation.

Below is a workflow diagram illustrating the decision-making process for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of n-Propylbenzene cluster_chlorination Chlorination and Purification Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation PropanoylChloride Propanoyl Chloride PropanoylChloride->Acylation Propiophenone Propiophenone Acylation->Propiophenone Lewis Acid (e.g., AlCl₃) Reduction Reduction Propiophenone->Reduction nPropylbenzene n-Propylbenzene Reduction->nPropylbenzene Clemmensen or Wolff-Kishner Chlorination Electrophilic Chlorination nPropylbenzene->Chlorination Chlorine Chlorine Chlorine->Chlorination IsomerMixture Mixture of o- and p-chloropropylbenzene Chlorination->IsomerMixture Catalyst (e.g., FeCl₃) Separation Separation IsomerMixture->Separation Fractional Distillation FinalProduct This compound Separation->FinalProduct

Caption: Synthetic workflow for this compound.

Catalyst Performance Data

Catalyst TypeExamplesExpected Performance for ChlorinationFactors Influencing Selectivity
Strong Lewis Acids AlCl₃, FeCl₃High catalytic activity, leading to faster reaction rates. May also promote polysubstitution if not controlled.Steric Hindrance: The propyl group can sterically hinder the ortho positions, potentially favoring para substitution. Temperature: Lower temperatures generally favor para substitution due to thermodynamic control.
Milder Lewis Acids ZnCl₂, SnCl₄Lower catalytic activity, requiring higher temperatures or longer reaction times. May offer better control and reduce side reactions.Solvent: The polarity of the solvent can influence the isomer ratio.
Zeolites Various typesCan offer shape selectivity, potentially favoring the less sterically hindered para isomer.Catalyst Structure: The pore size and structure of the zeolite can influence which isomer is preferentially formed.

Experimental Protocols

Friedel-Crafts Acylation of Benzene to Propiophenone

This procedure details the synthesis of propiophenone from benzene and propanoyl chloride using an aluminum chloride catalyst.[1][2][3]

Materials:

  • Anhydrous benzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) as a solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM.

  • Cool the mixture in an ice bath.

  • Add a solution of propanoyl chloride (1 equivalent) in dry DCM to the dropping funnel.

  • Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add anhydrous benzene (1 equivalent) dropwise via the dropping funnel over 30 minutes, keeping the temperature below 10 °C.

  • Once the addition of benzene is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (around 40 °C for DCM) for 1-2 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The crude propiophenone can be purified by vacuum distillation.

Reduction of Propiophenone to n-Propylbenzene

Materials:

  • Propiophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the zinc amalgam, concentrated HCl, and a solution of propiophenone in toluene.

  • Heat the mixture to a vigorous reflux for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully decant the liquid from the remaining zinc amalgam.

  • Transfer the liquid to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by distillation.

  • The resulting n-propylbenzene can be purified by fractional distillation.

Materials:

  • Propiophenone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol (or another high-boiling solvent)

  • Water

  • Dilute HCl

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, distillation head, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a distillation setup, add propiophenone, diethylene glycol, hydrazine hydrate, and crushed KOH.

  • Heat the mixture to about 100-120 °C for 1-2 hours to form the hydrazone. Water and excess hydrazine will begin to distill off.

  • After the initial distillation, slowly raise the temperature to 190-200 °C to decompose the hydrazone. The evolution of nitrogen gas will be observed. Maintain this temperature for 3-4 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable solvent like ether or DCM.

  • Wash the organic extracts with dilute HCl and then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.

  • Purify the n-propylbenzene by fractional distillation.

Chlorination of n-Propylbenzene

Materials:

  • n-Propylbenzene

  • Chlorine gas or a chlorine source (e.g., sulfuryl chloride)

  • Anhydrous iron(III) chloride (FeCl₃) or another suitable Lewis acid catalyst

  • Dry carbon tetrachloride or another inert solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask, gas inlet tube, magnetic stirrer, ice bath, gas trap, separatory funnel.

Procedure:

  • In a dry round-bottom flask protected from light, dissolve n-propylbenzene in the inert solvent and add the Lewis acid catalyst (e.g., a small amount of FeCl₃).

  • Cool the mixture in an ice bath.

  • Bubble dry chlorine gas through the stirred solution at a slow, steady rate. Monitor the reaction progress by GC analysis to avoid polychlorination.

  • Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

  • Wash the reaction mixture with water and then with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous CaCl₂.

  • Filter to remove the drying agent.

  • The resulting mixture of this compound and 1-chloro-4-propylbenzene can be separated by fractional distillation under reduced pressure.

Separation of this compound and 1-Chloro-4-propylbenzene

The ortho and para isomers of chloropropylbenzene have different boiling points, which allows for their separation by fractional distillation.[4][5][6][7][8]

Apparatus:

  • A fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column).

  • Heating mantle with a stirrer.

  • Thermometer.

  • Condenser.

  • Receiving flasks.

  • Vacuum source for reduced pressure distillation.

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Charge the distillation flask with the mixture of chloropropylbenzene isomers.

  • Begin heating the flask gently.

  • The lower-boiling isomer will begin to distill first. Collect the fractions at a slow and steady rate.

  • Monitor the temperature at the head of the column. A stable temperature indicates that a pure fraction is being collected.

  • Collect the different fractions in separate receiving flasks.

  • Analyze the collected fractions by gas chromatography (GC) to determine their purity.[9][10]

Troubleshooting Guide & FAQs

Friedel-Crafts Acylation
  • Q1: My Friedel-Crafts acylation reaction is not starting or is very slow.

    • A1: This is often due to an inactive catalyst. Anhydrous aluminum chloride is highly hygroscopic and will be deactivated by moisture. Ensure all glassware is thoroughly dried and that the AlCl₃ is fresh and has been handled under anhydrous conditions. Also, ensure your solvent and reagents are anhydrous.[1]

  • Q2: I am getting a low yield of propiophenone.

    • A2: A low yield can be caused by several factors:

      • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone complexes with it.[1]

      • Substrate Deactivation: If your starting benzene ring is substituted with strongly deactivating groups, the reaction will be slow or may not proceed.

      • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC. You may need to increase the reaction time or temperature.

  • Q3: The reaction mixture turned dark and I got a lot of tar-like byproducts.

    • A3: This can happen if the reaction temperature is too high, leading to side reactions and polymerization. Maintain a low temperature, especially during the initial addition of reagents.

Reduction of Propiophenone
  • Q4: My Clemmensen reduction is incomplete.

    • A4: The activity of the zinc amalgam is crucial. Ensure it is freshly prepared and active. The reaction also requires a vigorous reflux and a sufficient excess of concentrated HCl. The reaction is heterogeneous, so efficient stirring is important.[11][12]

  • Q5: My substrate is sensitive to strong acid. What are my alternatives to the Clemmensen reduction?

    • A5: The Wolff-Kishner reduction is performed under strongly basic conditions and is a good alternative for acid-sensitive substrates.[13][14][15]

  • Q6: The Wolff-Kishner reduction is giving a low yield.

    • A6: The reaction requires high temperatures (190-200 °C) for the decomposition of the hydrazone. Ensure your solvent has a sufficiently high boiling point and that water formed during hydrazone formation is removed to drive the reaction to completion (Huang-Minlon modification).[13][16]

Chlorination of n-Propylbenzene
  • Q7: I am getting a high proportion of the para-isomer (1-chloro-4-propylbenzene) instead of the desired ortho-isomer.

    • A7: The ortho/para ratio in electrophilic aromatic substitution is influenced by several factors:

      • Steric Hindrance: The propyl group exerts some steric hindrance at the ortho positions, which can favor para substitution.

      • Temperature: Lower reaction temperatures generally favor the formation of the para isomer, which is often the thermodynamically more stable product. Running the reaction at a slightly higher temperature might increase the proportion of the ortho isomer, but could also lead to more side products.

      • Catalyst: The choice of Lewis acid can influence the isomer ratio, although specific data for propylbenzene is scarce. Experimenting with different catalysts (e.g., FeCl₃ vs. AlCl₃) may be necessary.

  • Q8: I am observing significant amounts of dichlorinated products.

    • A8: This is due to over-chlorination. The introduction of a chlorine atom deactivates the ring slightly, but if the reaction is left for too long or if the concentration of chlorine is too high, polysubstitution can occur. Monitor the reaction closely using GC and stop it once the desired level of monosubstitution is reached.

  • Q9: How can I effectively separate the ortho and para isomers?

    • A9: Fractional distillation is the most common method for separating isomers with different boiling points. Using a long, efficient fractionating column and performing the distillation under reduced pressure to lower the boiling points and prevent decomposition is recommended. The separation can be monitored by taking fractions and analyzing them by GC.[4][5][6][7]

Safety Precautions

  • Friedel-Crafts Reactions: These reactions are exothermic and produce corrosive HCl gas. They should be carried out in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water.[1]

  • Chlorination: Chlorine gas is highly toxic and corrosive. All chlorination reactions must be performed in a fume hood with appropriate gas scrubbing traps for HCl and excess chlorine.[17]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

References

Technical Support Center: Synthesis of 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-propylbenzene. The primary route for this synthesis is the electrophilic aromatic chlorination of 2-propylbenzene (cumene).

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the work-up procedure for the synthesis of this compound.

Question: My reaction mixture is a dark, viscous oil, and I am having trouble with the aqueous work-up. What could be the cause?

Answer: A dark and viscous reaction mixture often indicates the presence of polymeric byproducts or charring. This can be caused by an overly reactive catalyst, high reaction temperatures, or prolonged reaction times. To resolve this, you can try diluting the reaction mixture with a non-polar organic solvent like hexane or toluene before the aqueous quench. This will reduce the viscosity and facilitate phase separation. For future experiments, consider using a milder Lewis acid catalyst, lowering the reaction temperature, and carefully monitoring the reaction progress to avoid over-reaction.

Question: After the work-up, my crude product is a mixture of isomers. How can I separate the desired this compound?

Answer: The electrophilic chlorination of 2-propylbenzene will inevitably produce a mixture of ortho (this compound) and para (1-chloro-4-propylbenzene) isomers. The separation of these isomers can be challenging due to their similar boiling points.

  • Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method for separating isomers with close boiling points. The efficiency of the separation will depend on the distillation column used.

  • Chromatography: Column chromatography on silica gel can also be employed to separate the isomers. The choice of eluent will need to be optimized, typically starting with a non-polar solvent like hexane and gradually increasing the polarity.

  • Crystallization: In some cases, fractional crystallization can be used if one of the isomers has a significantly lower melting point and is present in a lower concentration. For instance, p-chlorotoluene has a higher melting point than o-chlorotoluene, and this difference can be exploited for separation.[1]

Question: My yield of monochlorinated product is low, and I have a significant amount of dichlorinated byproduct. How can I improve the selectivity?

Answer: The formation of dichlorinated byproducts is a common issue in electrophilic aromatic substitution reactions, as the initial product is often more activated towards further substitution than the starting material. To favor monosubstitution, you can:

  • Use a molar excess of the starting material (2-propylbenzene): This will increase the probability of the electrophile reacting with the starting material rather than the monochlorinated product.

  • Control the stoichiometry of the chlorinating agent: Use only a slight excess or an equimolar amount of the chlorinating agent.

  • Lower the reaction temperature: This will generally decrease the rate of the second substitution more than the first.

  • Choose a less active catalyst: A milder Lewis acid can help to control the reactivity and reduce polysubstitution.

Question: I suspect there is residual Lewis acid catalyst in my final product. How can I remove it?

Answer: Residual Lewis acid (e.g., AlCl₃, FeCl₃) can be effectively removed during the aqueous work-up. The initial quenching of the reaction with a dilute acid solution (e.g., 1M HCl) will hydrolyze the catalyst and transfer it to the aqueous phase. Thorough washing of the organic layer with water and then a brine solution will further ensure the complete removal of any remaining inorganic salts. To confirm the absence of the catalyst, you can perform a qualitative test or use analytical techniques like ICP-MS for trace metal analysis.

Quantitative Data

The following table summarizes typical quantitative data for the electrophilic chlorination of alkylbenzenes. Please note that the specific values for 2-propylbenzene may vary depending on the reaction conditions.

ParameterTypical ValueNotes
Yield of Monochlorinated Products 60-80%Based on the limiting reagent. Yields can be affected by side reactions and purification losses.
Ortho/Para Isomer Ratio Varies (e.g., for toluene: ~60:40 to 34:66)[2]The ratio is influenced by steric hindrance from the alkyl group, the catalyst, solvent, and temperature.[2][3] For 2-propylbenzene, the bulkier propyl group is expected to favor the para isomer to a greater extent than in the case of toluene.
Purity of Final Product >98%Achievable after purification by fractional distillation or chromatography.

Experimental Protocol: Work-up Procedure for this compound Synthesis

This protocol outlines a general work-up procedure following the electrophilic chlorination of 2-propylbenzene.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully add the reaction mixture to a beaker containing crushed ice and a dilute aqueous solution of a reducing agent (e.g., 10% sodium bisulfite solution) to quench any unreacted chlorine.

    • Once the initial vigorous reaction has subsided, slowly add a dilute acid solution (e.g., 1M HCl) to hydrolyze the Lewis acid catalyst.

  • Phase Separation and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Allow the layers to separate. The organic layer, containing the product, will typically be the upper layer.

    • Drain and discard the lower aqueous layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

    • Combine all organic extracts.

  • Washing the Organic Layer:

    • Wash the combined organic layer sequentially with:

      • Water (to remove water-soluble impurities and residual acid).

      • A saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid). Be sure to vent the separatory funnel frequently to release any pressure from CO₂ evolution.

      • A saturated aqueous solution of sodium chloride (brine) to reduce the solubility of organic compounds in the aqueous phase and aid in drying.

  • Drying the Organic Layer:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.

  • Solvent Removal:

    • Decant or filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator under reduced pressure.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to separate the ortho and para isomers. Collect the fraction corresponding to the boiling point of this compound.

Experimental Workflow Diagram

Workup_Procedure cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product, Byproducts, Catalyst) Quench 1. Quench (Ice, NaHSO₃, dilute HCl) Reaction_Mixture->Quench Separation 2. Phase Separation (Separatory Funnel) Quench->Separation Washing 3. Wash Organic Layer (H₂O, NaHCO₃, Brine) Separation->Washing Drying 4. Dry Organic Layer (Anhydrous Na₂SO₄) Washing->Drying Evaporation 5. Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification 6. Fractional Distillation (Separation of Isomers) Evaporation->Purification Final_Product Pure this compound Purification->Final_Product Byproducts Isomers & Impurities Purification->Byproducts

Caption: Workflow for the work-up and purification of this compound.

References

Technical Support Center: Minimizing Polyalkylation in Friedel-Crafts Reactions of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the minimization of polyalkylation in the Friedel-Crafts alkylation of benzene.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why does it occur?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are attached to the aromatic ring.[1][2] This occurs because the initial alkyl group added to the benzene ring is an electron-donating group, which activates the ring.[1][3] The monoalkylated product is therefore more nucleophilic and more reactive than the starting benzene, making it more susceptible to further alkylation.[1][4]

Q2: What is the most effective method to completely avoid polyalkylation?

A2: The most effective strategy is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][5] The acyl group introduced is deactivating, which prevents further substitution on the aromatic ring.[1][3] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[5][6]

Q3: How can I minimize polyalkylation if I must perform a direct alkylation?

A3: To minimize polyalkylation in a direct Friedel-Crafts alkylation, you can:

  • Use a large excess of the aromatic substrate (benzene): This increases the statistical probability that the alkylating agent will react with an unreacted benzene molecule rather than the more reactive monoalkylated product.[1][7][8]

  • Optimize reaction conditions: Lowering the reaction temperature and using a less active catalyst can help reduce the rate of subsequent alkylation reactions.[1]

  • Control stoichiometry: Carefully controlling the molar ratio of benzene to the alkylating agent is crucial.[1]

Q4: How does the choice of Lewis acid catalyst impact polyalkylation?

A4: The strength of the Lewis acid catalyst plays a significant role. Stronger Lewis acids like AlCl₃ are very effective but can also promote side reactions, including polyalkylation.[9] Milder catalysts may offer better selectivity towards monoalkylation but might require higher temperatures or longer reaction times.[9]

Q5: Can carbocation rearrangement be a problem alongside polyalkylation?

A5: Yes, carbocation rearrangement is another major limitation of Friedel-Crafts alkylation, especially when using primary alkyl halides.[10][11] The initial carbocation can rearrange to a more stable form, leading to a mixture of isomeric products.[10][11] Using alkylating agents that form stable carbocations (e.g., tertiary alkyl halides) or employing the acylation-reduction strategy can circumvent this issue.[9]

Troubleshooting Guide

Issue: Excessive Polyalkylation Products Observed in Final Product Mixture

This guide provides a step-by-step approach to troubleshoot and minimize the formation of polyalkylated products in your Friedel-Crafts alkylation reaction.

Potential Cause Recommended Solution
Incorrect Stoichiometry The molar ratio of the alkylating agent to benzene is too high.
Action: Increase the molar ratio of benzene to the alkylating agent. A common starting point is a 5:1 ratio or higher.[5]
High Reaction Temperature Elevated temperatures can increase the rate of subsequent alkylations on the activated monoalkylated product.
Action: Lower the reaction temperature. Running the reaction at 0-5°C or even lower can improve selectivity.[12]
Highly Active Catalyst A very strong Lewis acid catalyst (e.g., AlCl₃) can aggressively promote multiple alkylations.
Action: Consider using a milder Lewis acid catalyst (e.g., FeCl₃, BF₃).[9] This may require adjusting the reaction time and temperature.
Inherent Reactivity The monoalkylated product is inherently more reactive than benzene.
Action: If feasible, switch to a Friedel-Crafts acylation followed by a reduction step. This is the most reliable method to prevent polysubstitution.[1][5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene to Acetophenone (to avoid polyalkylation)

This protocol describes a standard procedure for the Friedel-Crafts acylation of benzene, which circumvents the issue of polyalkylation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous benzene

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • To the flask, add anhydrous aluminum chloride and dichloromethane.

  • Cool the suspension in an ice bath.

  • In a separate flask, prepare a solution of acetyl chloride in dichloromethane.

  • Slowly add the acetyl chloride solution to the stirred AlCl₃ suspension via the dropping funnel.

  • After the addition is complete, add anhydrous benzene dropwise while maintaining the temperature below 10°C.

  • Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude acetophenone.

Protocol 2: Clemmensen Reduction of Acetophenone to Ethylbenzene

This protocol outlines the reduction of the ketone product from the acylation step to the corresponding alkylbenzene.

Materials:

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Acetophenone

  • Toluene (solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and acetophenone.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl during the reflux.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to yield ethylbenzene.

Visualizations

Polyalkylation_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: First Alkylation cluster_2 Step 3: Second (Undesired) Alkylation Benzene Benzene Monoalkylated Monoalkylated Benzene (Activated) Benzene->Monoalkylated + R⁺ AlkylHalide Alkyl Halide (R-X) Electrophile Electrophile (R⁺) AlkylHalide->Electrophile + AlCl₃ LewisAcid Lewis Acid (AlCl₃) LewisAcid->Electrophile Polyalkylated Polyalkylated Benzene (Side Product) Monoalkylated->Polyalkylated + R⁺ Troubleshooting_Workflow Start Problem: Excessive Polyalkylation Q1 Are you performing Friedel-Crafts Alkylation? Start->Q1 A1_Yes Consider Friedel-Crafts Acylation followed by reduction. Q1->A1_Yes Yes Q2 Is using a large excess of benzene feasible? Q1->Q2 No, must use alkylation End Problem Resolved A1_Yes->End A2_Yes Increase molar ratio of benzene to alkylating agent. Q2->A2_Yes Yes Q3 Have you optimized reaction conditions? Q2->Q3 No A2_Yes->End A3_Yes Lower reaction temperature. Use a milder Lewis acid catalyst. Q3->A3_Yes No A3_Yes->End

References

Validation & Comparative

Reactivity Face-Off: 1-Chloro-2-propylbenzene vs. 2-Chloro-1-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired chemical transformations efficiently and selectively. This guide provides a detailed comparison of the reactivity of two isomeric aromatic chlorides: 1-chloro-2-propylbenzene and 2-chloro-1-propylbenzene. Understanding the profound differences in their chemical behavior, rooted in their distinct structural classifications, is crucial for researchers, scientists, and professionals in drug development.

Executive Summary: A Tale of Two Reactivities

At the heart of this comparison lies a fundamental principle of organic chemistry: the striking difference in reactivity between an aryl halide and a benzylic halide. This compound is an aryl halide , with the chlorine atom directly bonded to the aromatic benzene ring. In stark contrast, 2-chloro-1-propylbenzene is a benzylic halide , where the chlorine atom is attached to a carbon atom that is, in turn, bonded to the benzene ring. This seemingly subtle difference in the position of the chlorine atom leads to a vast disparity in their reactivity, with 2-chloro-1-propylbenzene being significantly more susceptible to nucleophilic substitution and elimination reactions.

FeatureThis compound (Aryl Halide)2-Chloro-1-propylbenzene (Benzylic Halide)
Structure Chlorine directly attached to the benzene ring.Chlorine attached to the carbon adjacent to the benzene ring.
Reactivity Generally unreactive towards nucleophilic substitution and elimination.Significantly more reactive in nucleophilic substitution and elimination reactions.
Governing Factors Strong C-Cl bond with partial double bond character due to resonance; repulsion of nucleophiles by the electron-rich ring.Resonance stabilization of the benzylic carbocation intermediate (SN1/E1); accessible benzylic carbon for backside attack (SN2).

Unveiling the Reactivity Chasm: Theoretical Underpinnings

The low reactivity of This compound in nucleophilic substitution and elimination reactions is a hallmark of aryl halides. This inertness is attributed to two primary factors:

  • Bond Strength: The lone pairs of the chlorine atom participate in resonance with the π-electron system of the benzene ring. This imparts a partial double bond character to the carbon-chlorine bond, making it stronger and more difficult to break compared to the single C-Cl bond in an alkyl halide.

  • Electron Repulsion: The electron-rich π-system of the benzene ring repels incoming nucleophiles, hindering their approach to the carbon atom bearing the chlorine.

Conversely, 2-chloro-1-propylbenzene exhibits enhanced reactivity characteristic of benzylic halides. This heightened reactivity stems from:

  • Stabilization of Intermediates: In unimolecular reactions (SN1 and E1), the departure of the chloride ion results in the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized over the adjacent benzene ring. This stabilization lowers the activation energy for the reaction.

  • Accessibility for Bimolecular Reactions: The benzylic carbon in 2-chloro-1-propylbenzene is relatively accessible to nucleophiles, allowing for bimolecular nucleophilic substitution (SN2) to occur, especially with strong, unhindered nucleophiles.

Quantitative Reactivity Comparison: A Data-Informed Perspective

For instance, a comparative study of benzyl chloride (a primary benzylic halide) and a more sterically hindered secondary benzylic halide provides insight. While specific kinetic data for 2-chloro-1-propylbenzene is scarce, data for a structurally similar secondary benzylic halide, (1-chloro-2-methylpropyl)benzene, shows a significantly slower reaction rate compared to the less hindered benzyl chloride, particularly for SN1 reactions, due to steric hindrance to the solvation of the carbocation.[1] This suggests that while 2-chloro-1-propylbenzene is reactive, its reactivity is tempered by the steric bulk of the propyl group compared to a simple benzyl chloride.

For the purpose of this guide, the reactivity of this compound in nucleophilic substitution and elimination reactions under typical laboratory conditions can be considered negligible.

Experimental Protocols: Illustrative Methodologies

The following are generalized experimental protocols that illustrate the expected reactivity differences.

Nucleophilic Substitution (SN1): Solvolysis in Ethanol

Objective: To compare the rate of solvolysis of this compound and 2-chloro-1-propylbenzene in ethanol.

Materials:

  • This compound

  • 2-Chloro-1-propylbenzene

  • Anhydrous Ethanol

  • Silver Nitrate solution (0.1 M in ethanol)

  • Test tubes

  • Water bath

Procedure:

  • Prepare 0.1 M solutions of both this compound and 2-chloro-1-propylbenzene in anhydrous ethanol.

  • Place 2 mL of each solution into separate, labeled test tubes.

  • Place the test tubes in a water bath maintained at 50°C.

  • To each test tube, add 1 mL of 0.1 M silver nitrate solution in ethanol.

  • Observe the test tubes for the formation of a white precipitate (silver chloride).

Expected Outcome:

  • 2-Chloro-1-propylbenzene: A white precipitate of AgCl will form relatively quickly, indicating the occurrence of an SN1 reaction where the ethanol acts as the nucleophile.

  • This compound: No significant precipitate will be observed even after a prolonged period, demonstrating its lack of reactivity under these conditions.

Elimination (E2) Reaction with a Strong Base

Objective: To compare the susceptibility of this compound and 2-chloro-1-propylbenzene to E2 elimination.

Materials:

  • This compound

  • 2-Chloro-1-propylbenzene

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Round-bottom flasks

  • Reflux condensers

  • Heating mantles

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 2-chloro-1-propylbenzene in 20 mL of anhydrous tert-butanol.

  • In a separate flask, prepare a similar solution with this compound.

  • To each flask, add 12 mmol of potassium tert-butoxide.

  • Heat both reaction mixtures to reflux for 2 hours.

  • Monitor the reactions by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the formation of alkene products.

Expected Outcome:

  • 2-Chloro-1-propylbenzene: The reaction will proceed to form a mixture of elimination products, primarily 1-propyl-1-propene and 3-phenyl-1-propene.

  • This compound: No significant reaction will occur, and the starting material will be recovered.

Visualizing the Reactivity Divide

The disparate reaction pathways of these two isomers can be visualized through the following diagrams.

G cluster_0 This compound (Aryl Halide) cluster_1 2-Chloro-1-propylbenzene (Benzylic Halide) Aryl_Halide This compound No_Reaction_SN No Nucleophilic Substitution Aryl_Halide->No_Reaction_SN Nucleophile No_Reaction_E No Elimination Aryl_Halide->No_Reaction_E Strong Base Benzylic_Halide 2-Chloro-1-propylbenzene SN_Reaction Nucleophilic Substitution (SN1/SN2) Benzylic_Halide->SN_Reaction Nucleophile E_Reaction Elimination (E1/E2) Benzylic_Halide->E_Reaction Strong Base

Caption: Reactivity pathways of an aryl vs. a benzylic halide.

The stability of the benzylic carbocation intermediate is key to the reactivity of 2-chloro-1-propylbenzene in unimolecular pathways.

G Benzylic_Halide 2-Chloro-1-propylbenzene Carbocation Resonance-Stabilized Benzylic Carbocation Benzylic_Halide->Carbocation Ionization (Slow, Rate-Determining) Products Substitution (SN1) or Elimination (E1) Products Carbocation->Products Nucleophilic Attack or Proton Removal (Fast)

References

A Comparative Analysis of 1-Chloro-2-propylbenzene and 1-Bromo-2-propylbenzene for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. Halogenated aromatic compounds, in particular, serve as versatile building blocks for the construction of complex molecular architectures through various cross-coupling and substitution reactions. This guide provides a detailed comparative study of two such compounds: 1-Chloro-2-propylbenzene and 1-Bromo-2-propylbenzene. The objective is to offer a comprehensive overview of their physicochemical properties, relative reactivity, and to provide standardized experimental protocols for their comparative evaluation in common synthetic transformations.

Physicochemical Properties: A Tabulated Comparison

A fundamental understanding of the physical and chemical properties of a reagent is crucial for its effective use in synthesis. The following table summarizes the key physicochemical data for this compound and 1-Bromo-2-propylbenzene.

PropertyThis compound1-Bromo-2-propylbenzene
Molecular Formula C₉H₁₁Cl[1]C₉H₁₁Br[2]
Molecular Weight 154.64 g/mol [3]199.09 g/mol [2]
CAS Number 1730-86-5[1]19614-14-3[2]
Boiling Point Not available~219.9 °C (Predicted)
Melting Point Not available~ -46.4 °C (Predicted)
Density Not available~1.30 g/cm³[4]
Solubility Expected to be soluble in common organic solvents such as THF, DMF, and toluene.[5]Generally soluble in organic solvents; insoluble in water.[6]
Dipole Moment Data not readily availableData not readily available

Reactivity Comparison: Theoretical Insights and Practical Implications

The primary difference in the chemical behavior of this compound and 1-Bromo-2-propylbenzene stems from the nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference has significant implications for their reactivity in various chemical transformations.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. Due to the lower bond dissociation energy of the C-Br bond, 1-Bromo-2-propylbenzene is expected to undergo oxidative addition more readily than this compound. This generally translates to faster reaction rates, milder reaction conditions, and often higher yields for the bromo-derivative.

Grignard Reagent Formation: The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The greater lability of the C-Br bond facilitates a more facile formation of the corresponding Grignard reagent from 1-Bromo-2-propylbenzene compared to its chloro-analogue. The initiation of the Grignard reaction is often easier with aryl bromides.

Nucleophilic Aromatic Substitution (SNAr): While the propyl group is not strongly activating or deactivating, in SNAr reactions that can proceed, the leaving group ability of the halide is a crucial factor. Bromide is generally a better leaving group than chloride because the larger bromide ion can better stabilize the negative charge.

Experimental Protocols for Comparative Analysis

To provide a practical framework for evaluating the relative performance of these two compounds, the following standardized experimental protocols are proposed. These protocols are designed for a direct, side-by-side comparison under identical reaction conditions.

Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling Reaction

Objective: To compare the reactivity and yield of this compound and 1-Bromo-2-propylbenzene in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • This compound

  • 1-Bromo-2-propylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up two identical reaction flasks under an inert atmosphere.

  • To each flask, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • To the first flask, add this compound (1.0 mmol).

  • To the second flask, add 1-Bromo-2-propylbenzene (1.0 mmol).

  • To each flask, add a 4:1 mixture of toluene and degassed water (5 mL).

  • Stir both reaction mixtures vigorously and heat to 90°C.

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking aliquots and analyzing them by GC-MS or TLC.

  • After 24 hours, or upon completion of the reaction (as determined by the consumption of the starting material), cool the mixtures to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the isolated yield of the 2-propyl-1,1'-biphenyl product for each reaction and compare the reaction times.

Experimental Protocol 2: Comparative Grignard Reagent Formation

Objective: To compare the ease of formation and yield of the Grignard reagents from this compound and 1-Bromo-2-propylbenzene.

Materials:

  • This compound

  • 1-Bromo-2-propylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Set up two identical reaction flasks equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • To each flask, add magnesium turnings (1.2 mmol) and a small crystal of iodine.

  • In separate dropping funnels, prepare solutions of this compound (1.0 mmol) in anhydrous THF (5 mL) and 1-Bromo-2-propylbenzene (1.0 mmol) in anhydrous THF (5 mL).

  • Add a small amount of each aryl halide solution to the respective magnesium turnings.

  • Observe the initiation of the reaction (disappearance of the iodine color and gentle refluxing). Gentle heating may be required to initiate the reaction with this compound. Record the initiation time for each.

  • Once initiated, add the remaining aryl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux each mixture for an additional hour.

  • Cool the solutions to room temperature. The concentration of the Grignard reagent can be determined by titration.

Visualizing Reaction Pathways and Mechanisms

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_synthesis General Synthesis Pathway Propylbenzene Propylbenzene Halogenation Halogenation Propylbenzene->Halogenation X₂ / FeX₃ 1-Halo-2-propylbenzene 1-Halo-2-propylbenzene Halogenation->1-Halo-2-propylbenzene (X = Cl, Br)

Caption: General synthesis of 1-Halo-2-propylbenzene.

G cluster_workflow Comparative Suzuki-Miyaura Workflow start Prepare two identical reaction setups add_reagents Add Phenylboronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃ start->add_reagents add_halides Add this compound (Flask 1) Add 1-Bromo-2-propylbenzene (Flask 2) add_reagents->add_halides react Heat at 90°C under N₂ add_halides->react monitor Monitor reaction progress (GC-MS/TLC) react->monitor workup Aqueous workup and extraction monitor->workup purify Column chromatography workup->purify analyze Compare yields and reaction times purify->analyze

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

G Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X (X=Cl, Br) Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation R-B(OH)₂ Base Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key oxidative addition step.

Conclusion

References

GC-MS vs. HPLC for the Analysis of 1-Chloro-2-propylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical technique is paramount for accurate and reliable quantification of compounds. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 1-Chloro-2-propylbenzene, a volatile halogenated aromatic hydrocarbon.

Executive Summary

This compound is a volatile organic compound, making Gas Chromatography-Mass Spectrometry (GC-MS) the superior analytical choice for its identification and quantification. The inherent volatility and thermal stability of the analyte align perfectly with the principles of GC, where the sample is vaporized for separation. The coupling with a mass spectrometer provides high sensitivity and specificity, allowing for low detection limits and confident compound identification.

While HPLC is a versatile and powerful technique, it is fundamentally designed for non-volatile or thermally labile compounds.[1] To analyze a volatile compound like this compound by HPLC, modifications to standard procedures would be necessary to prevent sample loss, and it would likely not achieve the same level of sensitivity and resolution as GC-MS.

Performance Comparison

The decision to use GC-MS for this compound is primarily driven by the physical properties of the analyte. GC-MS excels in the analysis of volatile and semi-volatile compounds, offering high resolution, speed, and sensitivity for these molecules.[2] HPLC, conversely, is the go-to method for non-volatile substances such as proteins and pharmaceuticals that cannot be readily vaporized.[1]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of GC-MS for the analysis of volatile aromatic compounds similar to this compound and provides an estimated performance for HPLC based on the analysis of related, less volatile compounds.

ParameterGC-MSHPLC (Estimated)
Limit of Detection (LOD) 0.003 - 0.150 µg/L[3]0.1 - 1 µg/L
Limit of Quantitation (LOQ) 0.01 - 0.50 µg/L[3]0.5 - 5 µg/L
Linearity (R²) > 0.997[3]> 0.99
Precision (%RSD) < 15%[3]< 10%
Analysis Time Minutes[2]10-60 minutes[4]

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. The GC-MS protocol is optimized for the analysis of volatile compounds like this compound, while the HPLC protocol is based on methods for related aromatic compounds.

GC-MS Experimental Protocol

This protocol is designed for the sensitive and selective quantification of this compound in a given matrix.

1. Sample Preparation (Aqueous Matrix): Purge and Trap

  • Apparatus: Commercial purge and trap concentrator system interfaced with the GC-MS.

  • Procedure:

    • Place a 5-25 mL aliquot of the aqueous sample into a sparging vessel.

    • Purge the sample with high-purity helium or nitrogen for a set period (e.g., 11 minutes) to strip the volatile analytes.

    • The purged analytes are collected on a multi-sorbent trap (e.g., Tenax®, silica gel, and charcoal).

    • The trap is rapidly heated to desorb the analytes into the GC-MS system.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-VRX, 20 m x 0.18 mm id, 1.0 µm film thickness, or similar non-polar capillary column.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Target ions for this compound would include its molecular ion and characteristic fragment ions. Full scan mode can be used for initial identification.

3. Data Analysis

  • Identification: Confirmed by matching the retention time and mass spectrum of the analyte with a certified reference standard.

  • Quantification: Based on the peak area of a specific ion, calculated using a calibration curve generated from standards of known concentrations.

HPLC Experimental Protocol (Hypothetical for Comparison)

This protocol is adapted from methods for similar, less volatile aromatic compounds and is provided for comparative purposes.

1. Sample Preparation

  • Procedure:

    • Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

2. HPLC Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of acetonitrile and water.[6]

    • Start with a composition of 50:50 (acetonitrile:water).

    • Linearly increase the acetonitrile concentration to 95% over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detector: UV-Vis Diode Array Detector (DAD) set at a wavelength of approximately 215 nm for chlorobenzene and its derivatives.[6]

  • Injection Volume: 10 µL.

3. Data Analysis

  • Identification: Based on the retention time of the analyte compared to a reference standard.

  • Quantification: Calculated from the peak area using a calibration curve.

Visualized Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical basis for selecting between GC-MS and HPLC for the analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample PurgeTrap Purge and Trap Sample->PurgeTrap Injection Injection PurgeTrap->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification Data_Acquisition->Identification Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS analytical workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution & Filtration Sample->Dissolution Injection Injection Dissolution->Injection HPLC_Separation HPLC Separation Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Identification Identification Data_Acquisition->Identification Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC analytical workflow for a comparable aromatic compound.

Decision_Tree Analyte Analyte: this compound Volatility Is the analyte volatile? Analyte->Volatility Thermal_Stability Is the analyte thermally stable? Volatility->Thermal_Stability Yes HPLC Use HPLC Volatility->HPLC No GCMS Use GC-MS Thermal_Stability->GCMS Yes Thermal_Stability->HPLC No

Caption: Decision logic for selecting the appropriate analytical technique.

Conclusion

Based on a comprehensive evaluation of the properties of this compound and the principles of GC-MS and HPLC, GC-MS is unequivocally the more suitable technique for its analysis. Its ability to handle volatile compounds, coupled with the high sensitivity and specificity of mass spectrometric detection, ensures accurate and reliable results. While HPLC is a powerful tool for a wide range of analytical challenges, its application to highly volatile compounds like this compound is not optimal. For researchers and professionals requiring the precise quantification of this and similar volatile organic compounds, GC-MS is the recommended analytical method.

References

Validating the Synthesis of 1-Chloro-2-propylbenzene: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise analytical validation is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data to effectively validate the synthesis of 1-chloro-2-propylbenzene, distinguishing it from potential starting materials and isomeric byproducts.

The targeted synthesis of this compound can be compromised by the formation of isomeric impurities, primarily 1-chloro-3-propylbenzene and 1-chloro-4-propylbenzene, as well as the presence of unreacted 2-propylbenzene. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of the final product. This guide presents a detailed comparison of ¹H and ¹³C NMR data for these compounds and outlines a standard experimental protocol for their analysis.

Comparative NMR Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and its potential alternatives. These values are crucial for identifying the correct isomer and confirming the success of the synthesis.

Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)

CompoundAromatic Protons (ppm)Benzylic Protons (-CH₂-) (ppm)Methylene Protons (-CH₂-) (ppm)Methyl Protons (-CH₃) (ppm)
2-Propylbenzene~7.15-7.30 (m, 5H)~2.57 (t, 2H)~1.65 (sext, 2H)~0.95 (t, 3H)
This compound ~7.05-7.35 (m, 4H) ~2.70 (t, 2H) ~1.60 (sext, 2H) ~0.90 (t, 3H)
1-Chloro-3-propylbenzene~7.10-7.25 (m, 4H)~2.55 (t, 2H)~1.63 (sext, 2H)~0.93 (t, 3H)
1-Chloro-4-propylbenzene~7.15 (d, 2H), ~7.28 (d, 2H)~2.56 (t, 2H)~1.64 (sext, 2H)~0.94 (t, 3H)

Note: m = multiplet, t = triplet, sext = sextet, d = doublet. Chemical shifts are approximate and may vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)

CompoundAromatic Carbons (ppm)Benzylic Carbon (-CH₂) (ppm)Methylene Carbon (-CH₂) (ppm)Methyl Carbon (-CH₃) (ppm)
2-Propylbenzene[1]~125.7, 128.3, 129.5, 141.9~38.1~24.5~13.9
This compound ~126.8, 127.1, 129.6, 130.5, 134.2, 139.8 ~35.0 ~23.8 ~14.0
1-Chloro-3-propylbenzene[2]~126.2, 127.8, 128.5, 129.7, 134.1, 143.8~37.8~24.3~13.8
1-Chloro-4-propylbenzene~128.5, 129.9, 132.8, 139.5~37.2~24.2~13.8

Note: The number of distinct aromatic signals is a key indicator of the substitution pattern.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct chlorination of 2-propylbenzene using a chlorinating agent such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). The reaction should be carried out in a suitable solvent and under controlled temperature to minimize the formation of undesired isomers.

Materials:

  • 2-Propylbenzene

  • Iron(III) chloride (FeCl₃), anhydrous

  • Chlorine gas (Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 2-propylbenzene in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) chloride to the solution.

  • Protect the reaction from light to prevent radical side reactions.

  • Bubble chlorine gas through the solution at a slow, steady rate while maintaining the reaction temperature at 0-5 °C with an ice bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, stop the chlorine flow and quench the reaction by carefully adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate this compound.

NMR Sample Preparation and Analysis

Materials:

  • Synthesized this compound sample (5-20 mg)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube

  • Pasteur pipette and cotton wool

Procedure:

  • Weigh approximately 5-20 mg of the purified product directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial and gently swirl to dissolve the sample completely.

  • Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C NMR spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the synthesized compound and assess its purity by comparing the data to the reference values in Tables 1 and 2.

Logical Workflow for Synthesis Validation

The following diagram illustrates the logical workflow for validating the synthesis of this compound using NMR spectroscopy.

Synthesis_Validation A Synthesis of This compound B Purification of Crude Product A->B Crude Product C NMR Sample Preparation B->C Purified Product D ¹H and ¹³C NMR Data Acquisition C->D E Spectral Analysis: - Chemical Shifts - Multiplicities - Coupling Constants - Integration D->E F Comparison with Reference Data E->F G Structure Confirmation & Purity Assessment F->G J Successful Synthesis G->J Data Match K Failed/Impure Synthesis G->K Mismatch/ Impurities Detected H Unreacted Starting Material (2-Propylbenzene) H->F I Isomeric Byproducts (1-Chloro-3/4-propylbenzene) I->F

References

Alternative methods to Friedel-Crafts for 1-Chloro-2-propylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Direct Friedel-Crafts alkylation of chlorobenzene with a propyl halide is an unsuitable method for the synthesis of 1-chloro-2-propylbenzene. The reaction proceeds via a primary carbocation intermediate which rapidly undergoes a 1,2-hydride shift to form a more stable secondary carbocation. This rearrangement leads to the formation of 1-chloro-2-isopropylbenzene as the major product, significantly reducing the yield of the desired n-propyl isomer. To overcome this limitation, several alternative synthetic strategies have been developed.

This guide provides an objective comparison of three effective alternative methods for the synthesis of this compound: Friedel-Crafts Acylation followed by Reduction, Grignard Reagent Synthesis, and Palladium-Catalyzed Suzuki Coupling. The performance of each method is compared using available experimental data, and detailed protocols are provided.

Method 1: Friedel-Crafts Acylation and Reduction

This is the most established and reliable two-step method to introduce a straight-chain alkyl group onto an aromatic ring without rearrangement.[1] The strategy involves first acylating chlorobenzene with propanoyl chloride to form an aryl ketone. The acylium ion intermediate is resonance-stabilized and does not rearrange.[2] The resulting ketone is then reduced to the desired alkylbenzene.[3]

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Chlorobenzene

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous chlorobenzene (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Cool the stirred mixture to 0-5 °C in an ice bath.

  • Add propanoyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Hydrogen chloride gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.[4]

  • Cool the mixture back to 0-5 °C and quench the reaction by slowly adding crushed ice, followed by cold 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield crude 1-(2-chlorophenyl)propan-1-one, which can be purified by vacuum distillation or recrystallization.

Step 2: Wolff-Kishner Reduction of 1-(2-chlorophenyl)propan-1-one

  • In a round-bottom flask fitted with a reflux condenser, combine the 1-(2-chlorophenyl)propan-1-one (1.0 eq), hydrazine hydrate (85%, 4.0 eq), and diethylene glycol.[5]

  • Add potassium hydroxide (KOH, 3.0 eq) to the mixture.

  • Heat the mixture to 110-130 °C for 1-2 hours. During this time, the hydrazone forms and water is distilled off.[6]

  • Increase the temperature to 190-200 °C and reflux for an additional 4-6 hours, allowing excess hydrazine and water to distill off.[7][8] The solution will become clear as the reaction proceeds.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with diethyl ether or toluene.

  • Wash the combined organic extracts with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by fractional distillation.

Note: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is an alternative for the reduction step but is unsuitable for substrates sensitive to strong acids.[1][9]

Logical Workflow

Friedel_Crafts_Acylation_Reduction cluster_acylation Step 1: Acylation cluster_reduction Step 2: Reduction Chlorobenzene Chlorobenzene Ketone 1-(2-chlorophenyl)propan-1-one Chlorobenzene->Ketone Reacts with PropanoylChloride Propanoyl Chloride + AlCl₃ Acylium Acylium Ion Intermediate (No Rearrangement) PropanoylChloride->Acylium Forms Hydrazine Hydrazine (H₂NNH₂), KOH Ketone->Hydrazine Isolate & Reduce Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Forms Product This compound Hydrazone->Product Heat, -N₂

Caption: Workflow for Friedel-Crafts Acylation followed by Reduction.

Method 2: Grignard Reagent Synthesis

This method involves the formation of a Grignard reagent from a suitable benzyl halide, followed by reaction with an ethylating agent. This approach offers a direct route to the target molecule under relatively mild conditions. A patented method for synthesizing n-propylbenzene using a benzyl Grignard reagent can be adapted for this purpose.[10]

Experimental Protocol
  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 eq). Activate the magnesium with a small crystal of iodine if necessary.[11]

  • Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask.

  • Prepare a solution of 2-chlorobenzyl chloride (1.0 eq) in the same anhydrous solvent.

  • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle refluxing and the disappearance of the iodine color.[12]

  • Once the reaction has started, add the remaining 2-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 2-chlorobenzylmagnesium chloride.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add an ethylating agent, such as diethyl sulfate (1.0 eq), dropwise to the stirred Grignard reagent.[13]

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, remove the solvent, and purify the product by fractional distillation.

Logical Workflow

Grignard_Synthesis Start 2-Chlorobenzyl Chloride Grignard 2-Chlorobenzylmagnesium Chloride (Grignard Reagent) Start->Grignard Mg Magnesium (Mg) in Ether/THF Mg->Grignard Product This compound Grignard->Product Nucleophilic Attack Ethylating Ethylating Agent (e.g., Diethyl Sulfate) Ethylating->Product Workup Aqueous Workup (NH₄Cl) Product->Workup Quench

Caption: Workflow for Grignard Reagent Synthesis.

Method 3: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[14][15] This method would involve the reaction of an aryl halide (e.g., 1-bromo-2-chlorobenzene) with an organoboron compound (e.g., n-propylboronic acid) in the presence of a palladium catalyst and a base.[16] This reaction is known for its high functional group tolerance and often proceeds with high yields.[17]

Experimental Protocol
  • To a reaction vessel, add 1-bromo-2-chlorobenzene (1.0 eq), n-propylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as aqueous 2M Na₂CO₃ (2.0 eq).

  • Add a solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.

  • Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.

  • Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Catalytic Cycle Diagram

Suzuki_Coupling Suzuki Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkyl Aryl-Pd(II)-Propyl L₂ PdII_Aryl->PdII_Alkyl Transmetalation PdII_Alkyl->Pd0 Reductive Elimination Product This compound PdII_Alkyl->Product ArylHalide 1-Bromo-2-chlorobenzene ArylHalide->PdII_Aryl PropylBoronic n-Propylboronic Acid + Base PropylBoronic->PdII_Aryl

Caption: The catalytic cycle of the Suzuki Coupling reaction.

Comparative Data Summary

FeatureFriedel-Crafts Acylation & ReductionGrignard Reagent SynthesisSuzuki Coupling
Starting Materials Chlorobenzene, Propanoyl Chloride2-Chlorobenzyl Chloride, Ethylating Agent1-Bromo-2-chlorobenzene, n-Propylboronic Acid
Number of Steps 2 (Acylation + Reduction)1 (after Grignard formation)1
Typical Overall Yield 70-90%[10][18]80-95%[10]75-95%[19]
Reaction Conditions Acylation: 0-60°C; Reduction: High temp (190-200°C for Wolff-Kishner)Mild (0°C to refluxing ether/THF, ~35-66°C)Moderate (80-100°C)
Key Reagents AlCl₃, Hydrazine, KOHMagnesium, Anhydrous SolventsPalladium Catalyst, Base
Advantages Reliable, well-established, avoids rearrangement, high yields.High yields, mild conditions, fewer steps than acylation/reduction.Excellent functional group tolerance, high yields, mild conditions.[17]
Disadvantages Two distinct steps required, harsh reducing conditions (high temp/strong base or acid), corrosive reagents.Requires strictly anhydrous conditions, Grignard reagent is a strong base and nucleophile.[20]Cost of palladium catalyst, potential for phosphine ligand toxicity, boronic acids can be expensive.

Conclusion

All three methods present viable and effective alternatives to direct Friedel-Crafts alkylation for the synthesis of this compound, successfully circumventing the issue of carbocation rearrangement.

  • The Friedel-Crafts Acylation and Reduction sequence is a classic, robust, and high-yielding method, making it an excellent choice when cost-effective, large-scale production is required and the harsh reduction conditions are tolerable.

  • The Grignard Reagent Synthesis offers a more direct route with high yields under milder temperature conditions, but it demands rigorous exclusion of moisture and may not be suitable for substrates with acidic protons.

  • Suzuki Coupling represents a modern, highly versatile approach that tolerates a wide variety of functional groups, making it ideal for complex molecule synthesis. However, the cost and potential toxicity associated with the palladium catalyst may be a limiting factor for industrial-scale applications.

The optimal choice of method will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and the presence of other functional groups in the starting materials.

References

1-Chloro-2-propylbenzene performance as a Grignard reagent compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of the organohalide precursor is critical and can significantly impact reaction efficiency, yield, and scalability. This guide provides a comparative analysis of the performance of 1-chloro-2-propylbenzene as a Grignard reagent precursor, contextualized with data from similar and more common aryl Grignard reagents. While direct, quantitative performance data for this compound is not extensively reported in the literature, this guide extrapolates its expected performance based on established principles and data from closely related analogues.

Understanding the Challenges

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the formation of Grignard reagents.[1][2] The stronger carbon-chlorine bond and the electron-rich nature of the aromatic ring impede the oxidative insertion of magnesium. Furthermore, the presence of an ortho-alkyl group, as in this compound, introduces steric hindrance, which can further decrease the rate of Grignard reagent formation.

Comparative Performance Data

To contextualize the expected performance of this compound, we can examine the reported yields for the formation of Grignard reagents from similar aryl chlorides. The data clearly indicates that with optimized conditions, high yields are achievable even with sterically hindered and less reactive aryl chlorides.

PrecursorSolventInitiator/ActivatorReaction TimeYield of Grignard ReagentReference
o-ChlorotolueneTetrahydrofuran (THF)Not specifiedNot specified95.1-97.8%[3]
ChlorobenzeneTetrahydrofuran (THF) / TolueneIodine, Ethyl Bromide2 hours (reflux)>95% (of subsequent product)[4]
p-NitrochlorobenzeneDiethyl Ether1,2-DibromoethaneNot specified90%[5]
ChlorobenzeneDiethyl Ether1,2-DibromoethaneNot specified92%[5]

Based on this data, it is reasonable to project that the Grignard reagent of this compound, 2-propylphenylmagnesium chloride, can be formed in high yield, likely exceeding 90%, under optimized conditions. The key factors for success will be the choice of solvent, proper activation of the magnesium, and careful control of the reaction temperature.

Experimental Considerations and Protocols

The successful formation of a Grignard reagent from an unreactive aryl chloride like this compound hinges on meticulous experimental technique.

Key Experimental Factors:
  • Solvent: Tetrahydrofuran (THF) is generally the solvent of choice for less reactive aryl chlorides. Its higher boiling point and better solvating properties for the Grignard reagent, as compared to diethyl ether, facilitate the reaction.[6]

  • Magnesium Activation: The passivating oxide layer on the surface of the magnesium turnings must be removed. Common methods include the use of initiators like iodine, 1,2-dibromoethane, or a small amount of a more reactive Grignard reagent.[7] Mechanical activation by stirring or sonication can also be effective.

  • Initiation: The reaction can be initiated by adding a small portion of the aryl chloride solution to the activated magnesium. Gentle warming may be necessary to start the reaction, which is typically indicated by a color change and an increase in temperature.[4]

  • Temperature Control: Once initiated, the reaction is often exothermic. The addition of the remaining aryl chloride should be controlled to maintain a gentle reflux.

General Experimental Protocol for Grignard Reagent Formation from an Unreactive Aryl Chloride:

Materials:

  • This compound (or other aryl chloride)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Initiator (e.g., Iodine crystal or 1,2-dibromoethane)

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried to exclude moisture. The reaction is typically carried out in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Initiation: Add a small portion of the aryl chloride solution in anhydrous THF to the magnesium. Gentle heating may be applied to initiate the reaction. The disappearance of the iodine color and/or the evolution of gas bubbles indicates the start of the reaction.

  • Addition: Once the reaction has started, add the remaining aryl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to reflux the mixture for a period (e.g., 1-2 hours) to ensure complete conversion. The resulting Grignard reagent solution is typically cloudy and greyish-brown.

Logical Workflow and Signaling Pathways

The process of Grignard reagent formation and its subsequent reaction can be visualized as a clear workflow.

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Grignard Formation cluster_application Application Aryl_Chloride This compound Initiation Reaction Initiation Aryl_Chloride->Initiation Mg Magnesium Turnings Activation Magnesium Activation Mg->Activation Solvent Anhydrous THF Solvent->Initiation Initiator Iodine / 1,2-Dibromoethane Initiator->Activation Activation->Initiation Formation Grignard Reagent Formation (2-Propylphenylmagnesium Chloride) Initiation->Formation Reaction Nucleophilic Addition Formation->Reaction Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Reaction Product Desired Product Reaction->Product

Caption: Workflow for the formation and reaction of a Grignard reagent.

The underlying chemical transformation involves a change in the polarity of the carbon atom attached to the halogen.

Polarity_Reversal Aryl_Halide Aryl-Cl (Electrophilic Carbon) Grignard Aryl-MgCl (Nucleophilic Carbon) Aryl_Halide->Grignard  + Mg (Umpolung)

Caption: Polarity reversal (Umpolung) during Grignard reagent formation.

Conclusion

While specific experimental data for the Grignard reagent of this compound is not abundant, a comparative analysis with structurally similar compounds provides a strong basis for predicting its performance. By employing optimized reaction conditions, particularly the use of THF as a solvent and effective magnesium activation, researchers can expect to form 2-propylphenylmagnesium chloride in high yields. This guide provides the necessary framework and experimental considerations for successfully utilizing this and other sterically hindered or electronically deactivated aryl chlorides in Grignard reactions, enabling the synthesis of complex molecules in research and drug development.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 1-Chloro-2-propylbenzene. The objective is to facilitate the cross-validation of analytical results by presenting supporting data from various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Detailed experimental protocols and comparative data are provided to aid in method selection, development, and validation.

Introduction to Cross-Validation

In analytical chemistry, cross-validation is the process of assuring that different analytical methods or laboratories produce equivalent and reliable results for the same analyte.[1] This is crucial in research and drug development to ensure data integrity and consistency, particularly when methods are transferred between laboratories or when different analytical techniques are employed to characterize a substance.[2] A robust cross-validation protocol provides confidence in the accuracy and precision of analytical data.

Data Presentation: A Comparative Summary

The following tables summarize key analytical parameters for this compound obtained by different analytical techniques. This data serves as a benchmark for method development and cross-validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
ParameterValueSource
Kovats Retention Index (Semi-standard non-polar column) 1188[3]
Kovats Retention Index (Standard polar column) 1498[3]
Molecular Ion (M+) m/z 154[3]
Major Fragment Ions m/z 125, 127[3]
Top Peak m/z 125[3]
Second Highest Peak m/z 127[3]
Table 2: High-Performance Liquid Chromatography (HPLC) - Predicted Data

No direct experimental HPLC data for this compound was found in the public domain. The following are predicted parameters based on the analysis of similar compounds like chlorobenzene.[4]

ParameterPredicted Value
Column C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV at ~215 nm
Expected Retention Time Dependent on exact conditions, but expected to be in the range of 5-15 minutes.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Predicted Chemical Shifts
Nucleus Predicted Chemical Shift (ppm) Assignment
¹H NMR ~ 7.1 - 7.4Aromatic protons
~ 2.6 - 2.8Benzylic -CH₂-
~ 1.6 - 1.8-CH₂-CH₂-CH₃
~ 0.9 - 1.1-CH₃
¹³C NMR ~ 139 - 142C-Cl (Aromatic)
~ 130 - 135C-CH₂ (Aromatic)
~ 125 - 130Aromatic CH
~ 35 - 40Benzylic -CH₂-
~ 22 - 26-CH₂-CH₂-CH₃
~ 13 - 15-CH₃
Table 4: Infrared (IR) Spectroscopy - Characteristic Absorption Bands

Based on the known absorption frequencies of functional groups present in this compound.

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Alkyl C-H Stretch 2960 - 2850
Aromatic C=C Stretch 1600 - 1450
C-Cl Stretch 800 - 600

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following are representative protocols that can be adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of chlorinated aromatic compounds.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general-purpose method for the analysis of aromatic compounds and can be optimized for this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water. Start with 50:50 (v/v) and ramp to 95:5 acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Mandatory Visualizations

Experimental and Logical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Chromatogram Obtain Total Ion Chromatogram Detect->Chromatogram MassSpectrum Extract Mass Spectrum Detect->MassSpectrum Chromatogram->MassSpectrum Identify Identify by Retention Time & Fragmentation MassSpectrum->Identify Quantify Quantify using Peak Area Identify->Quantify

Caption: Workflow for the analysis of this compound by GC-MS.

CrossValidation_Logic cluster_methods Analytical Methods cluster_data Generated Data GCMS GC-MS Analysis GCMS_Data Retention Time Mass Spectrum GCMS->GCMS_Data HPLC HPLC Analysis HPLC_Data Retention Time UV Spectrum HPLC->HPLC_Data NMR NMR Spectroscopy NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR IR Spectroscopy IR_Data Absorption Frequencies IR->IR_Data Compare Compare & Correlate Data GCMS_Data->Compare HPLC_Data->Compare NMR_Data->Compare IR_Data->Compare Validate Validated Analytical Results Compare->Validate

Caption: Logical flow for the cross-validation of analytical results.

References

Unlocking Synthetic Potential: A Comparative Analysis of 1-Chloro-2-propylbenzene Derivatives in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthesizing complex molecules. Among the vast arsenal of aromatic compounds, 1-chloro-2-propylbenzene and its derivatives serve as versatile intermediates. This guide provides an objective comparison of their efficacy in key organic reactions, supported by experimental data, to inform synthetic strategy and streamline discovery.

The reactivity of halogenated aromatic compounds is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being a principal method for constructing carbon-carbon and carbon-heteroatom bonds. The utility of this compound derivatives in these transformations is of significant interest due to the potential for steric and electronic influence of the ortho-propyl group on reaction outcomes. This analysis delves into the performance of these derivatives in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, offering a comparative perspective on their synthetic utility.

Comparative Efficacy in Cross-Coupling Reactions

The efficacy of this compound and its isomers in palladium-catalyzed cross-coupling reactions is influenced by both steric hindrance and electronic effects. The ortho-propyl group in this compound can present steric challenges that may affect catalyst coordination and subsequent reaction steps. To provide a clear comparison, the following tables summarize available or representative data for the performance of chloropropylbenzene isomers in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Chloropropylbenzene Isomers with Phenylboronic Acid (Representative Data)

SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O10018~85-95
1-Chloro-3-propylbenzenePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O10018>95
1-Chloro-4-propylbenzenePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O10018>95

Note: Data is representative and based on typical conditions for Suzuki-Miyaura reactions of aryl chlorides. Actual yields may vary based on specific reaction conditions and the nature of the boronic acid partner.

Table 2: Heck Reaction of Chloropropylbenzene Isomers with Styrene (Representative Data)

SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(OAc)₂ (2), P(o-tol)₃ (4)NaOAcDMF12024Moderate
1-Chloro-3-propylbenzenePd(OAc)₂ (2), P(o-tol)₃ (4)NaOAcDMF12024Good
1-Chloro-4-propylbenzenePd(OAc)₂ (2), P(o-tol)₃ (4)NaOAcDMF12024Good-Excellent

Note: The Heck reaction is sensitive to steric hindrance, which may result in lower yields for the ortho-substituted isomer.[1]

Table 3: Buchwald-Hartwig Amination of Chloropropylbenzene Isomers with Morpholine (Representative Data)

SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ (1), XPhos (2)NaOtBuToluene10012Good
1-Chloro-3-propylbenzenePd₂(dba)₃ (1), XPhos (2)NaOtBuToluene10012Excellent
1-Chloro-4-propylbenzenePd₂(dba)₃ (1), XPhos (2)NaOtBuToluene10012Excellent

Note: Modern catalyst systems for the Buchwald-Hartwig amination often exhibit high tolerance for sterically hindered substrates.[2][3]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of these reactions. Below are generalized protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which can be adapted for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a mixture of the chloropropylbenzene isomer (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a suitable base such as potassium phosphate (2.0 mmol) in a reaction vessel is added the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol) and ligand (e.g., SPhos; 0.04 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water, is then added. The reaction mixture is heated with vigorous stirring for the specified time, or until reaction completion is indicated by techniques such as TLC or GC-MS. Upon cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for the Heck Reaction

In a sealed reaction vessel, the chloropropylbenzene isomer (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃; 0.04 mmol), and a base (e.g., NaOAc or Et₃N; 1.5 mmol) are combined. A polar aprotic solvent such as DMF or NMP is added, and the vessel is purged with an inert gas. The reaction mixture is heated to the specified temperature and stirred for the designated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered to remove palladium black. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by flash chromatography to yield the desired product.[1]

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃; 0.01 mmol), the ligand (e.g., XPhos; 0.02 mmol), and a strong base (e.g., NaOtBu; 1.4 mmol) under an inert atmosphere. The chloropropylbenzene isomer (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent such as toluene are then added. The tube is sealed and heated with stirring for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, and the resulting suspension is filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography to afford the N-arylated product.[2][3]

Visualizing Reaction Workflows

To further clarify the experimental process, the following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Coupling Partner, & Base add_cat Add Palladium Catalyst & Ligand start->add_cat add_solv Add Degassed Solvent add_cat->add_solv heat Heat under Inert Atmosphere add_solv->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography) dry->purify end Final Product purify->end Isolated Product

A typical workflow for cross-coupling reactions.

Application in the Synthesis of Biologically Active Scaffolds

The functionalized products derived from this compound can serve as key intermediates in the synthesis of more complex molecules with potential biological activity. For instance, the biaryl and amino-aryl motifs generated through Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively, are prevalent in many pharmaceutical agents. The following diagram illustrates a logical pathway for the derivatization of this compound towards the synthesis of a hypothetical bioactive molecule.

G Synthetic Pathway from this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_further_func Further Functionalization start This compound suzuki_reagents Arylboronic Acid, Pd Catalyst, Base buchwald_reagents Amine, Pd Catalyst, Base suzuki_product 2-Propyl-biphenyl Derivative suzuki_reagents->suzuki_product further_func Cyclization, Acylation, etc. suzuki_product->further_func buchwald_product N-Aryl-2-propylaniline Derivative buchwald_reagents->buchwald_product buchwald_product->further_func bioactive Bioactive Molecule further_func->bioactive

Derivatization of this compound.

References

Reactivity of Chloropropylbenzene Isomers: A Comparative Analysis for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the chemical reactivity of the ortho, meta, and para isomers of chloropropylbenzene. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document leverages established principles of organic chemistry and analogous experimental data to provide a robust predictive framework for their behavior in key chemical transformations. This information is intended to assist researchers, scientists, and professionals in drug development in designing synthetic routes and understanding the chemical properties of these compounds.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for modifying the benzene ring. The reactivity and regioselectivity of this reaction are highly dependent on the nature and position of the substituents already present on the ring. In chloropropylbenzene, the chloro and propyl groups exert competing electronic and steric effects.

Theoretical Analysis

The reactivity of the chloropropylbenzene isomers in EAS is governed by the interplay of the activating, ortho, para-directing propyl group and the deactivating, but also ortho, para-directing chloro group.

  • Propyl Group: As an alkyl group, it is an activating group through an inductive electron-donating effect (+I). This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene.[1][2] It directs incoming electrophiles to the ortho and para positions.

  • Chloro Group: As a halogen, it is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M), which directs incoming electrophiles to the ortho and para positions.

The overall reactivity is a balance of these effects. While the chloro group deactivates the ring, the propyl group activates it. Therefore, all isomers of chloropropylbenzene are expected to be more reactive than chlorobenzene but less reactive than toluene in EAS reactions.

The directing effects of the two substituents determine the position of substitution on each isomer:

  • ortho-Chloropropylbenzene: The para position to the propyl group and the ortho position to the chloro group are the same (position 4). The other ortho position to the propyl group is sterically hindered by the adjacent chloro group. The para position to the chloro group is also the meta position to the propyl group. Thus, substitution is strongly favored at position 4.

  • meta-Chloropropylbenzene: The positions ortho and para to the propyl group (positions 2, 4, and 6) are activated. The positions ortho and para to the chloro group (positions 2, 4, and 6) are also where the directing effect of chlorine is exerted. Therefore, substitution is expected at positions 2, 4, and 6, with position 4 being the most likely due to reduced steric hindrance.

  • para-Chloropropylbenzene: The positions ortho to the propyl group (and meta to the chloro group) are activated. The positions ortho to the chloro group (and meta to the propyl group) are also available. The directing effects of both groups reinforce substitution at the positions ortho to the propyl group (positions 2 and 6).

Predicted Order of Reactivity in EAS:

Based on the combined electronic effects, the para and ortho isomers are expected to be more reactive than the meta isomer. Steric hindrance from the propyl group in the ortho isomer might slightly decrease its reactivity compared to the para isomer. Therefore, the predicted order of reactivity is:

para > ortho > meta

Analogous Experimental Data
ReactantSubstituent GroupSubstituent EffectRelative Rate (vs. Benzene)% Ortho% Meta% Para
Toluene-CH₃Activating (+I)2558.54.537
tert-Butylbenzene-C(CH₃)₃Activating (+I)1616875
Chlorobenzene-ClDeactivating (-I, +M)0.03330169

Data compiled from multiple sources.[3][4]

This data illustrates that alkyl groups activate the ring and are ortho, para-directing. The bulky tert-butyl group shows a significant decrease in the ortho product due to steric hindrance compared to the smaller methyl group.[4] The chloro group is deactivating but also ortho, para-directing.

Experimental Protocol: Competitive Nitration of Chloropropylbenzene Isomers

This protocol describes a method to experimentally determine the relative reactivity of the chloropropylbenzene isomers.

Objective: To compare the relative rates of nitration of ortho-, meta-, and para-chloropropylbenzene.

Materials:

  • ortho-Chloropropylbenzene

  • meta-Chloropropylbenzene

  • para-Chloropropylbenzene

  • An inert internal standard (e.g., 1,2-dichloroethane)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts of ortho-, meta-, and para-chloropropylbenzene and the internal standard in dichloromethane.

  • In a round-bottom flask cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the stock solution of chloropropylbenzene isomers with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular time intervals and quenching them in a saturated sodium bicarbonate solution.

  • Extract the organic layer with dichloromethane, dry it over anhydrous magnesium sulfate, and analyze by GC-MS.

  • By comparing the disappearance of the starting materials relative to the internal standard over time, the relative rates of reaction can be determined.

EAS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Stock Solution (Isomers + Standard) C Mix and React (0°C) A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D Quench Aliquots (NaHCO3) C->D Time points E Extract Organic Layer D->E F Dry (MgSO4) E->F G GC-MS Analysis F->G H Determine Relative Rates G->H

Experimental workflow for competitive nitration.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups.

Theoretical Analysis

For an SNAr reaction to occur, the aromatic ring must be electron-deficient, particularly at the carbon bearing the leaving group. This is typically achieved by having strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.

The propyl group is an electron-donating group, which disfavors SNAr by increasing the electron density on the ring. The chloro group is a deactivating group in EAS, but its inductive electron-withdrawing effect is not strong enough to activate the ring for SNAr under normal conditions.

Therefore, all three isomers of chloropropylbenzene are expected to be unreactive towards nucleophilic aromatic substitution under standard laboratory conditions. For a reaction to occur, harsh conditions such as high temperatures and pressures would be required, likely proceeding through a benzyne elimination-addition mechanism rather than a standard SNAr pathway.

SNAr_Reactivity cluster_isomers Chloropropylbenzene Isomers cluster_factors Influencing Factors cluster_reactivity SNAr Reactivity ortho Ortho propyl Propyl Group (+I) Electron-Donating ortho->propyl chloro Chloro Group (-I) Weakly Electron-Withdrawing ortho->chloro meta Meta meta->propyl meta->chloro para Para para->propyl para->chloro reactivity Generally Unreactive (No stabilization of Meisenheimer complex) propyl->reactivity chloro->reactivity

Factors influencing the low SNAr reactivity.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. This reaction is sensitive to steric hindrance around the carbon-halogen bond.

Theoretical Analysis

The formation of a Grignard reagent (R-MgX) from an aryl halide is generally slower than from an alkyl halide. In the case of chloropropylbenzene isomers, the reaction occurs at the C-Cl bond.

  • ortho-Chloropropylbenzene: The propyl group is adjacent to the reaction center (the C-Cl bond). This proximity is expected to cause significant steric hindrance, slowing down the approach of the chloro-substituted carbon to the surface of the magnesium metal.

  • meta-Chloropropylbenzene: The propyl group is further away from the C-Cl bond and should exert minimal steric hindrance on the reaction.

  • para-Chloropropylbenzene: The propyl group is on the opposite side of the ring from the C-Cl bond, and thus it will not cause any steric hindrance.

Predicted Order of Reactivity for Grignard Formation:

Based on steric effects, the ease of Grignard reagent formation is predicted to be:

para ≈ meta > ortho

Experimental Protocol: Grignard Reagent Formation Kinetics

Objective: To compare the rates of Grignard reagent formation from the three isomers of chloropropylbenzene.

Materials:

  • ortho-, meta-, and para-Chloropropylbenzene

  • Magnesium turnings (activated with iodine)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal

  • An internal standard (e.g., decane)

  • Apparatus for titration of Grignard reagents (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator).

Procedure:

  • Set up three separate reactions, one for each isomer, under an inert atmosphere (e.g., nitrogen or argon).

  • To a flask containing activated magnesium turnings and a crystal of iodine, add a solution of the respective chloropropylbenzene isomer and the internal standard in anhydrous ether.

  • Initiate the reaction (e.g., by gentle heating).

  • Once the reaction has started, maintain a constant temperature.

  • At regular intervals, withdraw an aliquot of the reaction mixture and quench it with a known excess of iodine solution. Back-titrate the unreacted iodine with a standard sodium thiosulfate solution to determine the concentration of the Grignard reagent formed.

  • Alternatively, the concentration of the remaining chloropropylbenzene can be monitored by GC analysis of quenched aliquots.

  • Plot the concentration of the Grignard reagent versus time for each isomer to determine the initial reaction rates.

Grignard_Logic cluster_isomers Isomer A Grignard Formation Rate B Steric Hindrance at C-Cl bond B->A C Proximity of Propyl Group C->B Ortho Ortho Ortho->C High Meta Meta Meta->C Low Para Para Para->C None

Relationship between isomer structure and Grignard formation rate.

Summary and Conclusion

The reactivity of the ortho, meta, and para isomers of chloropropylbenzene is dictated by a combination of electronic and steric effects of the chloro and propyl substituents. A summary of the predicted reactivity is presented below.

Reaction TypePredicted Reactivity OrderPrimary Influencing Factors
Electrophilic Aromatic Substitution para > ortho > metaElectronic effects (inductive and resonance) of both groups, with some steric hindrance in the ortho isomer.
Nucleophilic Aromatic Substitution All isomers are generally unreactiveThe absence of strong electron-withdrawing groups to stabilize the Meisenheimer complex.
Grignard Reagent Formation para ≈ meta > orthoSteric hindrance from the propyl group at the ortho position.

This guide provides a predictive framework for the reactivity of chloropropylbenzene isomers. Experimental validation of these predictions through the protocols outlined herein would provide valuable quantitative data for the scientific community.

References

A Comparative Guide to the Synthesis of Propylbenzene: Friedel-Crafts Alkylation vs. Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selective introduction of alkyl chains onto an aromatic ring is a foundational technique. The synthesis of n-propylbenzene from benzene serves as a classic case study to compare the efficacy and control of two cornerstone reactions: Friedel-Crafts alkylation and Friedel-Crafts acylation followed by reduction. While direct alkylation appears more straightforward, it is plagued by inherent limitations that make the two-step acylation-reduction pathway the superior and more reliable method for obtaining the desired straight-chain product.

This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols, to inform methodological choices in the laboratory.

At a Glance: Alkylation vs. Acylation for Propylbenzene Synthesis

The primary challenge in synthesizing n-propylbenzene lies in controlling the structure of the propyl group attached to the benzene ring. Direct Friedel-Crafts alkylation with a propyl halide leads to significant isomerization, yielding isopropylbenzene as the major product.[1][2][3][4][5] In contrast, the Friedel-Crafts acylation-reduction pathway circumvents this issue entirely, providing a clean, high-yield route to the desired n-propylbenzene.[6][7][8]

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation & Reduction
Starting Materials Benzene, 1-chloropropane, AlCl₃Step 1: Benzene, propanoyl chloride, AlCl₃ Step 2: Propiophenone, Zn(Hg), HCl
Number of Steps OneTwo
Primary Product Isopropylbenzenen-Propylbenzene
Key Intermediate Primary carbocation (unstable)Acylium ion (resonance-stabilized)
Carbocation Rearrangement Yes, extensive rearrangement occurs.[1][2][9][10]No rearrangement of the acylium ion.[10][11][12]
Poly-substitution High risk; the alkylated product is more reactive than benzene.[11][13][14]No risk; the acylated product is deactivated towards further substitution.[15][16]
Product Purity Low; mixture of n-propylbenzene and isopropylbenzene.[14][17]High; yields the desired n-propylbenzene selectively.
Overall Assessment Poor method for n-propylbenzene synthesis due to lack of control.Preferred and reliable method for synthesizing straight-chain alkylbenzenes.[18]

Logical Synthesis Pathways

The choice between direct alkylation and the acylation-reduction route is determined by the stability of the electrophilic intermediate. The alkylation pathway proceeds through an unstable primary carbocation that readily rearranges, while the acylation pathway involves a stable acylium ion that does not.

G cluster_0 Synthesis of n-Propylbenzene Start Benzene Alkylation Friedel-Crafts Alkylation (1-Chloropropane, AlCl₃) Start->Alkylation Acylation Friedel-Crafts Acylation (Propanoyl Chloride, AlCl₃) Start->Acylation Rearrangement Carbocation Rearrangement Alkylation->Rearrangement Leads to Propiophenone Propiophenone (Intermediate) Acylation->Propiophenone Forms stable acylium ion Product_n n-Propylbenzene (Desired Product) Rearrangement->Product_n Minor Pathway Product_iso Isopropylbenzene (Major Byproduct) Rearrangement->Product_iso Major Pathway Reduction Clemmensen or Wolff-Kishner Reduction Reduction->Product_n Yields Propiophenone->Reduction

Caption: Comparison of synthetic routes to propylbenzene.

Part 1: Friedel-Crafts Alkylation - A Problematic Approach

Direct alkylation of benzene with 1-chloropropane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is an archetypal example of a reaction plagued by carbocation rearrangement.

Reaction Mechanism and Rearrangement

The reaction is initiated by the formation of a primary carbocation from 1-chloropropane. This primary carbocation is highly unstable and rapidly undergoes a 1,2-hydride shift to form a more stable secondary carbocation.[2][10] This rearranged secondary carbocation then acts as the primary electrophile, attacking the benzene ring to yield isopropylbenzene as the major product.

G cluster_0 Alkylation and Rearrangement Mechanism step1 1. Formation of Primary Carbocation CH₃CH₂CH₂-Cl + AlCl₃ → [CH₃CH₂CH₂⁺] + AlCl₄⁻ step2 2. 1,2-Hydride Shift (Rearrangement) [CH₃CH₂CH₂⁺] → [CH₃C⁺HCH₃] step1->step2 Rapid rearrangement step3 3. Electrophilic Attack Benzene + [CH₃C⁺HCH₃] → Arenium Ion Intermediate step2->step3 step4 4. Deprotonation Arenium Ion + AlCl₄⁻ → Isopropylbenzene + HCl + AlCl₃ step3->step4

Caption: Mechanism of Friedel-Crafts alkylation showing carbocation rearrangement.

Experimental studies have confirmed this outcome. For instance, the reaction of benzene with n-propyl bromide and AlCl₃ at -6°C yielded a mixture containing 60% n-propylbenzene and 40% isopropylbenzene.[14] However, when the temperature was raised to 35°C, this ratio was reversed, underscoring the thermodynamic favorability of the rearranged product.[14] Another experiment using 1-chloropropane reported a total product yield of approximately 33%, with the ratio of isopropylbenzene to n-propylbenzene being about 85:15.[17]

Beyond rearrangement, Friedel-Crafts alkylation suffers from polyalkylation. The product, propylbenzene, contains an electron-donating alkyl group, which activates the aromatic ring, making it more susceptible to further alkylation than the starting benzene.[11][13] This leads to the formation of di- and tri-propylbenzene byproducts, complicating purification and reducing the yield of the desired mono-alkylated product.

Part 2: Friedel-Crafts Acylation - The Superior Alternative

To overcome the limitations of direct alkylation, a two-step acylation-reduction sequence is the preferred industrial and laboratory method. This approach offers excellent control and high yields of the desired n-propylbenzene.

Step 1: Friedel-Crafts Acylation

In the first step, benzene is acylated using propanoyl chloride and AlCl₃. The electrophile in this reaction is a resonance-stabilized acylium ion.

G cluster_0 Acylation Mechanism step1 1. Formation of Acylium Ion CH₃CH₂CO-Cl + AlCl₃ → [CH₃CH₂C⁺=O ↔ CH₃CH₂C≡O⁺] + AlCl₄⁻ step2 2. Electrophilic Attack Benzene + Acylium Ion → Arenium Ion Intermediate step1->step2 No rearrangement step3 3. Deprotonation Arenium Ion + AlCl₄⁻ → Propiophenone-AlCl₃ complex step2->step3 step4 4. Workup Complex + H₂O → Propiophenone + HCl + Al(OH)₃ step3->step4

Caption: Mechanism of Friedel-Crafts acylation.

Crucially, the acylium ion does not undergo rearrangement.[11][12] Furthermore, the product of the reaction, propiophenone, contains a deactivating acyl group. This group withdraws electron density from the aromatic ring, making the product less reactive than benzene and thus preventing further acylation reactions.[15][16]

Step 2: Reduction of the Ketone

The resulting propiophenone is then reduced to n-propylbenzene. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone.[8][16] It is highly effective for aryl ketones that are stable in strong acidic conditions.[8]

  • Wolff-Kishner Reduction: This reaction employs hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[6] It is suitable for substrates that are sensitive to acid.

Both methods effectively reduce the carbonyl group to a methylene (CH₂) group without affecting the aromatic ring.[6]

G cluster_0 Reduction of Propiophenone Ketone Propiophenone Clemmensen Clemmensen Reduction (Zn(Hg), conc. HCl, heat) Ketone->Clemmensen WolffKishner Wolff-Kishner Reduction (H₂NNH₂, KOH, heat) Ketone->WolffKishner Product n-Propylbenzene Clemmensen->Product WolffKishner->Product

Caption: Common reduction methods for converting propiophenone to n-propylbenzene.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene

This protocol describes the synthesis of the propiophenone intermediate.

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of dry carbon disulfide. Cool the flask in an ice bath.

  • Reagent Addition: In the dropping funnel, place a mixture of benzene (7.8 g, 0.1 mol) and propanoyl chloride (9.3 g, 0.1 mol).

  • Reaction: Add the benzene-propanoyl chloride mixture dropwise to the stirred AlCl₃ suspension over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux for 1 hour to complete the reaction.

  • Workup: Cool the reaction mixture and carefully pour it onto 100 g of crushed ice and 50 mL of concentrated HCl. Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude propiophenone can be purified by vacuum distillation.

Protocol 2: Clemmensen Reduction of Propiophenone

This protocol details the conversion of propiophenone to n-propylbenzene.

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc mossy (30 g) with a solution of mercury(II) chloride (3 g) in 50 mL of water and 2 mL of concentrated HCl for 5 minutes. Decant the aqueous solution.

  • Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, place the prepared zinc amalgam, 50 mL of water, 100 mL of concentrated HCl, and propiophenone (13.4 g, 0.1 mol).

  • Reaction: Heat the mixture to a vigorous reflux for 6-8 hours. Periodically (every 2 hours), add an additional 25 mL of concentrated HCl.

  • Workup: After cooling, decant the reaction mixture from the remaining zinc. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent. Purify the resulting n-propylbenzene by fractional distillation.

Conclusion

For the synthesis of n-propylbenzene, the Friedel-Crafts acylation followed by reduction is unequivocally the superior method. It successfully avoids the carbocation rearrangements and polyalkylation issues that render direct Friedel-Crafts alkylation impractical for producing a pure, straight-chain product.[11][15][18] The two-step pathway provides excellent control over the reaction, leading to a high yield of the desired isomer. This comparison highlights a critical principle in organic synthesis: the most direct route is not always the most effective, and understanding reaction mechanisms is paramount to designing a successful synthetic strategy.

References

Analysis of Impurities in Commercial 1-Chloro-2-propylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential impurities in commercial grades of 1-Chloro-2-propylbenzene, a key intermediate in various synthetic processes. Understanding the impurity profile of this chemical is critical for ensuring the quality, safety, and efficacy of downstream products, particularly in the pharmaceutical industry. This document outlines the common impurities, provides detailed analytical methodologies for their detection and quantification, and presents a comparative analysis of hypothetical commercial grades.

Potential Impurities in this compound

The primary commercial synthesis of this compound involves the Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane, or the chlorination of propylbenzene. These synthetic routes can lead to a variety of impurities.

Common Impurities:

  • Isomeric Impurities: The Friedel-Crafts alkylation can result in the formation of other positional isomers due to the directing effects of the chloro group and potential carbocation rearrangements. These include:

    • 1-Chloro-3-propylbenzene

    • 1-Chloro-4-propylbenzene (p-Chloropropylbenzene)

    • (1-methylethyl)benzene (Cumene) derivatives

  • Starting Material Residues: Unreacted starting materials may persist in the final product.

    • Chlorobenzene

    • Propylbenzene

    • 1-Chloropropane

  • Over-alkylation Products: Multiple propyl groups can be added to the benzene ring, leading to dipropylchlorobenzene isomers.

  • Solvent and Catalyst Residues: Residual solvents and catalysts from the synthesis and purification process.

Comparative Analysis of Commercial Grades

The following table summarizes a hypothetical analysis of two commercial grades of this compound, "Technical Grade" and "High-Purity Grade," based on potential impurities. The data is illustrative and intended to highlight the differences one might expect to find.

ImpurityTechnical Grade (%)High-Purity Grade (%)
Isomeric Impurities
1-Chloro-4-propylbenzene≤ 2.0≤ 0.1
1-Chloro-3-propylbenzene≤ 1.0≤ 0.05
Starting Material Residues
Chlorobenzene≤ 0.5≤ 0.01
Propylbenzene≤ 0.5≤ 0.01
Over-alkylation Products
Dipropylchlorobenzene isomers≤ 1.5Not Detected
Other
Unidentified Impurities≤ 0.5≤ 0.02
Assay
This compound≥ 94.0≥ 99.8

Experimental Protocols

The identification and quantification of impurities in this compound are typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or hexane.

  • Prepare a series of calibration standards for the expected impurities in the same solvent.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

3. Data Analysis

  • Identify impurities by comparing their mass spectra and retention times with those of certified reference standards.

  • Quantify the impurities using the calibration curves generated from the standards. The area of the chromatographic peak for each impurity is proportional to its concentration.

Visualizations

Experimental Workflow for Impurity Analysis

G Figure 1: Experimental Workflow for Impurity Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities (RT & Mass Spectra) detect->identify quantify Quantify Impurities (Peak Area) identify->quantify report Generate Report quantify->report

Caption: Experimental Workflow for Impurity Analysis.

Logical Relationship of Impurity Analysis in Drug Development

G Figure 2: Impact of Impurity Analysis on Drug Development cluster_analysis Impurity Analysis cluster_impact Drug Development Impact Impurity_ID Impurity Identification Toxicity Potential Toxicity Impurity_ID->Toxicity Stability Product Stability Impurity_ID->Stability Impurity_Quant Impurity Quantification Efficacy Reduced Efficacy Impurity_Quant->Efficacy Regulatory Regulatory Compliance Impurity_Quant->Regulatory

Caption: Impurity Impact on Drug Development.

Inter-Laboratory Comparison of 1-Chloro-2-propylbenzene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of 1-Chloro-2-propylbenzene. It is designed for researchers, scientists, and drug development professionals to understand the potential variability in analytical results between different laboratories and to provide a standardized protocol for accurate quantification.

Introduction to this compound and its Analysis

This compound (o-Chloropropylbenzene) is an aromatic organic compound with the molecular formula C₉H₁₁Cl.[1][2][3][4] Its analysis is crucial in various fields, including environmental monitoring and as a potential impurity in pharmaceutical manufacturing. Gas chromatography-mass spectrometry (GC-MS) is a common and effective technique for the separation and quantification of this compound.[1][5][6] This guide outlines the results of a hypothetical inter-laboratory study designed to assess the proficiency of multiple laboratories in quantifying this compound in a standardized sample.

Hypothetical Inter-Laboratory Comparison Study Design

A central organizing body prepared and distributed standardized samples of this compound in a methanol matrix to ten participating laboratories. Each laboratory received a sample with a known concentration of 20 µg/mL and was instructed to perform the analysis according to a provided standardized operating procedure. The laboratories reported their mean quantified concentration, standard deviation, and calculated Z-scores for performance evaluation.

A Z-score is a statistical measure that compares a laboratory's result to the consensus mean of all participating laboratories.[7] A satisfactory performance is generally indicated by a Z-score between -2.0 and +2.0.[7]

G cluster_prep Sample Preparation Phase cluster_analysis Laboratory Analysis Phase cluster_eval Evaluation Phase A Central Body Prepares Standardized Samples (20 µg/mL this compound) B Samples Distributed to Participating Laboratories A->B C Laboratories Perform GC-MS Analysis B->C D Quantification of This compound C->D E Results Submitted to Central Body D->E F Calculation of Mean, Std. Dev., and Z-Scores E->F G Issuance of Comparison Report F->G

Figure 1: Logical workflow of the hypothetical inter-laboratory comparison study.

Data Presentation: Summary of Hypothetical Results

The following table summarizes the quantitative data reported by the ten participating laboratories.

Laboratory IDReported Mean Concentration (µg/mL)Standard Deviation (µg/mL)Z-ScorePerformance
Lab-0119.80.5-0.53Satisfactory
Lab-0220.50.71.32Satisfactory
Lab-0318.90.8-2.89Unsatisfactory
Lab-0420.10.40.26Satisfactory
Lab-0519.50.6-1.32Satisfactory
Lab-0621.20.93.16Unsatisfactory
Lab-0720.30.50.79Satisfactory
Lab-0819.90.3-0.26Satisfactory
Lab-0920.00.40.00Satisfactory
Lab-1019.70.6-0.79Satisfactory
Consensus Mean 20.0
Overall Std. Dev. 0.38

Note: Z-scores are calculated based on the consensus mean and overall standard deviation of the reported results.

Standardized Experimental Protocol

All participating laboratories were required to follow the standardized protocol detailed below for the analysis of this compound.

4.1. Sample Preparation

  • Equilibrate the provided sample to room temperature.

  • Prepare a series of calibration standards of this compound in methanol at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Prepare a quality control (QC) sample at a concentration of 15 µg/mL.

  • Perform a 1:10 dilution of the provided unknown sample with methanol.

4.2. GC-MS Instrumentation and Conditions

  • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Injector: Split/splitless injector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., DB-5 or equivalent).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.[6]

  • Ion Source Temperature: 230°C.[6]

  • Quadrupole Temperature: 150°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: 50-300 amu.

G cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_data Data Processing A Receive Sample B Prepare Calibration Standards & QC A->B C Dilute Unknown Sample B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Generate Calibration Curve F->G H Quantify Analyte Concentration G->H I Report Results H->I

Figure 2: Standardized analytical workflow for this compound analysis.

4.3. Quality Control

  • A blank (methanol) injection must be performed at the beginning of the sequence.

  • The calibration curve must have a correlation coefficient (r²) of ≥ 0.995.

  • The quantified QC sample must be within ±15% of the nominal concentration.

Discussion of Results and Recommendations

Based on the hypothetical data, eight out of the ten participating laboratories demonstrated satisfactory performance in the analysis of this compound, with Z-scores within the acceptable range of -2.0 to +2.0.[7] The results from Lab-03 and Lab-06 were identified as unsatisfactory, indicating potential issues with their analytical procedures.

Recommendations for Laboratories with Unsatisfactory Performance:

  • Review of Standard Operating Procedures: A thorough review of internal procedures against the standardized protocol is recommended to identify any deviations.

  • Instrument Calibration and Maintenance: Verification of GC-MS performance, including calibration and routine maintenance, should be conducted.

  • Analyst Training: Ensure that analysts are adequately trained on the specific method and instrumentation.

  • Investigation of Potential Contamination: Check for any sources of contamination in the analytical system or reagents.

This comparative guide highlights the importance of inter-laboratory comparisons in ensuring the reliability and comparability of analytical data. For accurate and reproducible results in the analysis of this compound, strict adherence to validated methods and robust quality control measures are essential.

References

A Comparative Guide to the DFT-Calculated Reactivity of 1-Chloro-2-propylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Background: Factors Influencing Isomer Reactivity

The reactivity of chloropropylbenzene isomers is primarily governed by the interplay of electronic and steric effects, which DFT calculations can effectively quantify.

  • Electronic Effects: Both the chloro and propyl substituents modify the electron density of the benzene ring. The chlorine atom exerts a deactivating inductive effect (-I) by withdrawing electron density, while its lone pairs contribute a weaker, activating resonance effect (+R) that directs incoming electrophiles to the ortho and para positions. The propyl group is a weak electron-donating group (+I), which slightly activates the ring towards electrophilic substitution. The relative positions of these two groups in each isomer create a unique electronic environment, influencing the molecule's susceptibility to both electrophilic and nucleophilic attack.

  • Steric Effects: The proximity of the chloro and propyl groups, particularly in the ortho isomer (1-chloro-2-propylbenzene), can cause significant steric hindrance. This can impede the approach of reactants to adjacent sites on the aromatic ring or to the benzylic position of the propyl group, thereby reducing reaction rates compared to the less hindered meta and para isomers.

Comparative Analysis of Reactivity Descriptors

A DFT study would yield a range of quantitative descriptors that serve as proxies for chemical reactivity. The following table summarizes hypothetical, yet chemically plausible, data for the isomers of n-propylbenzene, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

ParameterThis compound (ortho)1-Chloro-3-propylbenzene (meta)1-Chloro-4-propylbenzene (para)
Ground State Energy (Hartree) -765.12345-765.12567-765.12689
HOMO Energy (eV) -6.89-6.95-6.85
LUMO Energy (eV) -0.45-0.42-0.48
HOMO-LUMO Gap (eV) 6.446.536.37
Global Hardness (η) 3.223.273.19
Global Softness (S) 0.1550.1530.157
Electrophilicity Index (ω) 1.981.952.05
Dipole Moment (Debye) 1.852.152.50
Activation Energy (Ea) for SNAr (kcal/mol) 28.526.225.1

Interpretation of Data:

  • Stability: Based on the ground state energy, the para isomer is predicted to be the most thermodynamically stable, followed by the meta and then the ortho isomer, likely due to the reduction of steric strain.

  • Kinetic Stability: The HOMO-LUMO gap is an indicator of kinetic stability. The para isomer, with the smallest gap, is predicted to be the most reactive, while the meta isomer, with the largest gap, is the least reactive.

  • Reactivity Indices: Global softness (S) and the electrophilicity index (ω) further support this trend. The higher softness and electrophilicity of the para isomer suggest it is more susceptible to chemical reactions.

  • Activation Energy: The hypothetical activation energy for a representative nucleophilic aromatic substitution (SNAr) reaction is lowest for the para isomer, indicating the fastest reaction rate, consistent with the other descriptors. The ortho isomer shows the highest activation energy, attributable to steric hindrance from the adjacent propyl group.

Methodologies and Protocols

A rigorous DFT study to obtain the data presented above would involve the following computational protocol.

Computational Methodology
  • Geometry Optimization: The ground-state geometries of the ortho, meta, and para isomers of 1-chloro-n-propylbenzene would be optimized without constraints.

  • Level of Theory: Calculations would be performed using a widely accepted DFT functional, such as B3LYP, which provides a good balance between accuracy and computational cost.

  • Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p), would be employed to accurately describe the electronic distribution, especially for the chlorine atom and the aromatic system.

  • Frequency Analysis: Vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Reactivity Descriptor Calculation: From the optimized structures, various electronic properties would be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Global reactivity descriptors would then be derived from these values.

  • Transition State (TS) Search: To calculate activation energies for a specific reaction (e.g., SNAr), a transition state search would be conducted using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan.

  • TS Verification: The identified transition state structure would be verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

  • Solvent Effects: To simulate a more realistic reaction environment, solvent effects could be incorporated using an implicit solvation model like the Polarizable Continuum Model (PCM).

Visualizing Relationships and Workflows

Diagrams generated using Graphviz can effectively illustrate the logical connections and the procedural flow of the computational study.

cluster_structure Isomer Structure cluster_factors Influencing Factors cluster_dft DFT-Calculated Parameters cluster_reactivity Predicted Chemical Reactivity Ortho ortho-isomer Electronic Electronic Effects (-I, +R, +I) Ortho->Electronic Steric Steric Hindrance Ortho->Steric Meta meta-isomer Meta->Electronic Meta->Steric Para para-isomer Para->Electronic Para->Steric Energy Ground State Energy Electronic->Energy HLGap HOMO-LUMO Gap Electronic->HLGap Reactivity Reactivity Indices (η, S, ω) Electronic->Reactivity Ea Activation Energy (Ea) Electronic->Ea Steric->Energy Steric->HLGap Steric->Reactivity Steric->Ea PredReactivity Relative Reaction Rates & Stability Energy->PredReactivity HLGap->PredReactivity Reactivity->PredReactivity Ea->PredReactivity

Caption: Logical relationship between isomer structure and predicted reactivity.

start 1. Isomer Selection (ortho, meta, para) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_search 5. Transition State Search (for a defined reaction) geom_opt->ts_search prop_calc 4. Electronic Property Calculation (HOMO, LUMO) freq_calc->prop_calc data_analysis 7. Data Analysis & Comparison prop_calc->data_analysis ts_verify 6. TS Verification (1 Imaginary Frequency) ts_search->ts_verify ts_verify->data_analysis end 8. Reactivity Prediction data_analysis->end

Caption: A typical computational workflow for a DFT reactivity study.

Conclusion

This guide provides a foundational framework for comparing the reactivity of this compound and its positional isomers using DFT. Based on established chemical principles, the para isomer is predicted to be the most reactive towards electrophilic and nucleophilic substitution due to a combination of favorable electronic effects and minimal steric hindrance, as reflected in its lower HOMO-LUMO gap and hypothetical activation energy. Conversely, the ortho isomer is expected to be the least reactive due to significant steric hindrance. While the data presented herein is illustrative, the outlined computational protocol offers a robust methodology for researchers to conduct detailed investigations and generate precise, quantitative comparisons. Such studies are invaluable for guiding synthetic strategies and understanding structure-activity relationships in medicinal chemistry.

Safety Operating Guide

Personal protective equipment for handling 1-Chloro-2-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Chloro-2-propylbenzene

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is recommended if there is a risk of splashing.[2]

  • Skin Protection :

    • Gloves : Handle with chemical-impermeable gloves that have been inspected prior to use.[1][3] Nitrile gloves can provide short-term protection.[2] Always wash and dry hands after handling.[1][3]

    • Protective Clothing : Wear a fire/flame-resistant and impervious lab coat.[1][2] Ensure it is buttoned and fits properly to cover as much skin as possible.[2] Long pants and closed-toe, closed-heel shoes are required.[2]

  • Respiratory Protection : If exposure limits are exceeded or if working in an area with inadequate ventilation, a full-face respirator may be necessary.[1] All respiratory protection use must follow a proper program including fit testing and medical evaluations.[2]

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks. Ensure the container is clearly labeled.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Keep it away from heat, sparks, open flames, and hot surfaces.[3][5] Store apart from incompatible materials such as strong oxidizing agents.[4]

Handling and Use
  • Ventilation : Always handle this compound in a well-ventilated area or inside a chemical fume hood.[1]

  • Safe Practices :

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][3]

    • Ground and bond containers and receiving equipment.[3][5]

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[6]

Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate : Evacuate personnel from the immediate spill area.[1]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][7]

  • Cleanup :

    • Wear the appropriate PPE as described above.[1]

    • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or earth.[4][7]

    • Collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[1][4]

  • Decontamination : Clean the spill area thoroughly.

Disposal Plan

The disposal of this compound and its contaminated materials must be treated as hazardous waste and handled in accordance with all federal, state, and local regulations.[7]

  • Waste Identification :

    • Clearly label a dedicated, chemically resistant waste container with the full chemical name and associated hazards.[7]

  • Segregation :

    • Do not mix this waste with other chemical waste streams unless explicitly permitted.[7]

  • Containerization :

    • Use a sealable, leak-proof container for all waste materials.[7]

    • Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area away from ignition sources.[7]

  • Arranging for Disposal :

    • Contact a licensed hazardous waste disposal company.[8]

    • The preferred disposal method is high-temperature incineration.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Name 1-chloro-2-propyl-benzene
CAS Number 1730-86-5[9][10][11]
Molecular Formula C₉H₁₁Cl[9][11]
Molecular Weight 154.639 g/mol [9][11]
LogP 3.29250[9]

Note: Occupational exposure limit values are not available for this specific compound in the searched documents.

Workflow Visualization

The following diagram illustrates the standard operating procedure for handling this compound.

G cluster_main Safe Handling Workflow: this compound A Receiving Inspect container and label B Storage Cool, dry, well-ventilated area Away from incompatibles A->B C Handling & Use Fume hood, proper PPE Grounding, non-sparking tools B->C D Disposal Labeled, sealed container Licensed hazardous waste vendor C->D E Spill Event C->E F Spill Response Evacuate, ventilate, contain Use absorbent material E->F Activate F->D Collect Waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.